Product packaging for 4-Butylbenzyl Bromide(Cat. No.:CAS No. 10531-16-5)

4-Butylbenzyl Bromide

Cat. No.: B076339
CAS No.: 10531-16-5
M. Wt: 227.14 g/mol
InChI Key: XNQBGVFFKGZXJH-UHFFFAOYSA-N
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Description

4-Butylbenzyl Bromide is a valuable alkyl halide reagent designed for advanced organic synthesis and medicinal chemistry research. Its primary utility lies in its role as a versatile alkylating agent, where the benzyl bromide moiety serves as an excellent electrophile for introducing the 4-butylbenzyl group into nucleophilic substrates. This compound is particularly significant in the synthesis of complex small molecules, including potential pharmaceutical intermediates, where it is used to build molecular frameworks and modulate physicochemical properties. The lipophilic butyl chain can enhance membrane permeability and influence the pharmacokinetic profile of target compounds. Researchers employ this compound in nucleophilic substitution reactions (SN2), Friedel-Crafts alkylations, and in the preparation of protected functional groups. It is essential for creating chemical libraries for high-throughput screening in drug discovery programs, especially in projects targeting central nervous system (CNS) disorders or metabolic diseases where lipophilicity is a critical parameter. This reagent is provided for research applications only and must be handled by qualified professionals in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15Br B076339 4-Butylbenzyl Bromide CAS No. 10531-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-4-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQBGVFFKGZXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478625
Record name 4-Butylbenzyl Bromide
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Molecular Weight

227.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10531-16-5
Record name 4-Butylbenzyl Bromide
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Record name 4-Butylbenzyl Bromide
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Foundational & Exploratory

4-Butylbenzyl Bromide CAS number 10531-16-5 properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Butylbenzyl Bromide (CAS No. 10531-16-5), a key organic intermediate. It covers its physicochemical properties, safety and handling guidelines, detailed experimental protocols for its synthesis and common reactions, and its applications in research and development.

Core Properties and Identification

This compound, also known as 1-(bromomethyl)-4-butylbenzene, is a substituted aromatic halide.[1][2] The presence of a reactive benzylic bromide group makes it a valuable alkylating agent and a versatile building block in organic synthesis. Its structure consists of a benzene ring substituted with a butyl group and a bromomethyl group at the para positions.

The fundamental physical and chemical properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 10531-16-5[1][2][3][4][5]
Molecular Formula C₁₁H₁₅Br[1][2][3]
Molecular Weight 227.14 g/mol [1][2]
IUPAC Name 1-(bromomethyl)-4-butylbenzene[1][2]
Appearance Colorless to light yellow/orange clear liquid[5]
Boiling Point 144 °C at 17 mmHg[3][4][5]
Density 1.22 g/mL[3][5]
Refractive Index 1.5410 - 1.5450[4][5]
SMILES CCCCC1=CC=C(C=C1)CBr[1][2]

This compound is classified as a hazardous substance and requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[1] All handling should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Corrosive to MetalsDanger H290: May be corrosive to metals
Skin Corrosion/IrritationGHS05Danger H314: Causes severe skin burns and eye damage
Serious Eye DamageGHS05Danger H318: Causes serious eye damage

Precautionary Statements: P234, P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P390, P405, P406, P501.[1]

Storage: Store in a dry, cool, and well-ventilated area.[5] Keep the container tightly closed and store under an inert atmosphere (nitrogen or argon) at 2-8°C.[4][5] It is incompatible with acids, strong oxidizing agents, and strong bases.[6]

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is through the free-radical bromination of 4-butyltoluene at the benzylic position. This reaction, often referred to as a Wohl-Ziegler bromination, typically uses N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

This protocol describes the synthesis of this compound from 4-butyltoluene. A similar procedure is well-documented for the synthesis of the related compound, 4-tert-butylbenzyl bromide.[7]

Materials:

  • 4-Butyltoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent

  • Hexane

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-butyltoluene (1.0 eq) in carbon tetrachloride.

  • Addition of Reagents: Add N-Bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide to the solution.

  • Reaction Execution: Heat the mixture to reflux. The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating on the solvent surface.

  • Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Purification:

    • Filter the mixture to remove the insoluble succinimide.

    • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: The resulting crude this compound can be further purified by vacuum distillation to obtain a clear, colorless to light yellow liquid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product start1 4-Butyltoluene react Reflux in CCl4 start1->react start2 NBS start2->react start3 BPO (catalyst) start3->react filter Filter Succinimide react->filter wash Aqueous Wash filter->wash dry Dry (MgSO4) wash->dry evap Evaporate Solvent dry->evap distill Vacuum Distillation evap->distill product This compound distill->product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

The primary utility of this compound in drug development and organic synthesis stems from the high reactivity of the benzylic bromide. It is an excellent electrophile for nucleophilic substitution reactions (Sₙ2), allowing for the covalent attachment of the 4-butylbenzyl moiety to a wide range of substrates.

This compound readily reacts with various nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. This reactivity is central to its role as a synthetic building block.

Nucleophilic_Substitution reagent 4-Butylbenzyl Bromide product Substituted Product (4-Bu-Bn-Nu) reagent->product Sₙ2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product leaving_group Bromide Ion (Br⁻) product->leaving_group releases

Caption: General pathway for nucleophilic substitution.

This protocol provides a general method for the N-alkylation of a primary or secondary amine using this compound.

Materials:

  • Primary or Secondary Amine (e.g., piperidine)

  • This compound

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) as a base

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: Dissolve the amine (1.0 eq) and the base (1.5-2.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Addition of Reagent: Add a solution of this compound (1.0-1.1 eq) in the same solvent dropwise to the stirred mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction may be gently heated (e.g., to 50-60 °C) to increase the rate if necessary.

  • Work-up:

    • Once complete, cool the reaction to room temperature and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting crude product by column chromatography on silica gel to yield the pure N-(4-butylbenzyl)amine.

  • Pharmaceutical Intermediates: this compound is used to introduce the bulky and lipophilic 4-butylbenzyl group into potential drug candidates. This moiety can influence the molecule's pharmacological properties, such as receptor binding affinity, metabolic stability, and cell permeability. It has been used in the synthesis of inhibitors for various biological targets.

  • Organic Building Block: It serves as a key intermediate for synthesizing more complex molecules. Its reactions are fundamental to constructing frameworks for agrochemicals, fragrances, and specialty polymers.

  • Hydrophobic Reagent: The butyl group imparts significant hydrophobicity, making it useful in syntheses where non-polar characteristics are desired.

References

physical and chemical properties of 4-Butylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-tert-Butylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-tert-Butylbenzyl Bromide (CAS No. 18880-00-7). It is a key organic intermediate utilized in the synthesis of pharmaceuticals and agrochemicals.[1] This document details its molecular structure, physicochemical characteristics, reactivity, and established synthetic protocols. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to aid in understanding.

Introduction

4-tert-Butylbenzyl Bromide, systematically named 1-(bromomethyl)-4-(tert-butyl)benzene, is an aromatic organobromine compound.[2] Its structure features a benzyl bromide core with a sterically bulky tert-butyl group at the para position. This tert-butyl group enhances lipophilicity and influences the electronic and steric environment of the reactive benzylic bromide functional group.

The primary utility of this compound lies in its role as a versatile intermediate in organic synthesis.[3] The benzylic bromide is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This allows for the efficient introduction of the 4-tert-butylbenzyl moiety into a wide range of molecular scaffolds, a common strategy in the development of new therapeutic agents and other functional molecules.

Physical and Chemical Properties

4-tert-Butylbenzyl Bromide is typically a colorless to light yellow liquid at room temperature.[4] It is characterized by limited solubility in water but shows good solubility in common organic solvents such as chloroform and ether.[1]

Physicochemical Data

The key physical and chemical properties of 4-tert-Butylbenzyl Bromide are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 18880-00-7[5][6][7]
Molecular Formula C₁₁H₁₅Br[5][7]
Molecular Weight 227.14 g/mol [2][8]
Appearance Clear colorless to light yellow liquid[4][7]
Melting Point 8-12 °C[5][8]
Boiling Point 93-94 °C at 1.5 mmHg[8]
Density 1.236 g/mL at 25 °C[8]
Refractive Index n20/D 1.545[8]
Flash Point 110 °C (230 °F) - closed cup
Vapour Pressure 0.0115 mmHg at 25°C[5]
Solubility Soluble in ether, chloroform; limited solubility in water[1]
Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 4-tert-Butylbenzyl Bromide.

Spectrum TypeKey Features and Observations
¹H NMR The proton NMR spectrum is characterized by signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), the benzylic methylene protons (singlet, ~4.5 ppm), and the aromatic protons on the disubstituted benzene ring (two doublets, ~7.2-7.4 ppm).
¹³C NMR The carbon NMR spectrum will show distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, the benzylic carbon, and the aromatic carbons.
Infrared (IR) The IR spectrum typically displays characteristic peaks for C-H stretching of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, and the C-Br stretching frequency.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Chemical Reactivity and Applications

The reactivity of 4-tert-Butylbenzyl Bromide is dominated by the benzylic bromide group. It readily participates in nucleophilic substitution reactions (both SN1 and SN2 mechanisms), making it an excellent alkylating agent for introducing the 4-tert-butylbenzyl group.[1]

Key Reactions:

  • Alkylation of Amines, Alcohols, and Thiols: It reacts with a wide variety of nucleophiles to form ethers, thioethers, and secondary or tertiary amines.

  • Ester Formation: Reaction with carboxylate salts yields the corresponding esters.

  • Grignard Reagent Formation: It can be used to prepare the corresponding Grignard reagent, although care must be taken due to the reactivity of the benzylic position.

Its primary application is as a building block in multi-step organic syntheses. In drug development, the 4-tert-butylbenzyl group can be incorporated to enhance potency, modulate solubility, or improve metabolic stability by providing steric hindrance.

G cluster_reactivity Chemical Reactivity & Applications reagent 4-tert-Butylbenzyl Bromide product Substituted Products (Ethers, Amines, Esters, etc.) reagent->product Nucleophilic Substitution nucleophile Nucleophiles (e.g., R-OH, R-NH₂, R-SH, R-COO⁻) nucleophile->product pharma Pharmaceuticals product->pharma agro Agrochemicals product->agro

Figure 1: Logical relationship of 4-tert-Butylbenzyl Bromide in synthesis.

Experimental Protocols

Synthesis via Wohl-Ziegler Bromination

A common and reliable method for synthesizing 4-tert-Butylbenzyl Bromide is through the radical bromination of 4-tert-butyltoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[4] This is known as the Wohl-Ziegler reaction.[9][10]

Materials:

  • 4-tert-Butyltoluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Benzoyl Peroxide (radical initiator, ~0.02 eq)

  • Carbon Tetrachloride (CCl₄) (solvent)

  • Hexane (for workup)

  • Magnesium Sulfate (drying agent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butyltoluene (e.g., 14.8 g, 0.10 mol) in carbon tetrachloride.[4]

  • Addition of Reagents: Add N-bromosuccinimide (e.g., 17.8 g, 0.10 mol) and benzoyl peroxide (e.g., 200 mg) to the solution.[4]

  • Reaction: Heat the mixture to reflux. The reaction is typically complete within 2-4 hours. The completion can be monitored by observing that the dense NBS at the bottom of the flask is consumed and replaced by the less dense succinimide, which floats.[9]

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the insoluble succinimide. Wash the filtrate with carbon tetrachloride.[4]

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in hexane and dry the solution with magnesium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the final product, 4-tert-Butylbenzyl Bromide.[4]

G cluster_workflow Synthesis Workflow: Wohl-Ziegler Bromination start Dissolve 4-tert-butyltoluene in CCl₄ add_reagents Add NBS and Benzoyl Peroxide start->add_reagents reflux Reflux for 2-4 hours add_reagents->reflux cool Cool to Room Temperature reflux->cool filter1 Filter to remove succinimide cool->filter1 concentrate Concentrate filtrate (Rotary Evaporation) filter1->concentrate dissolve Dissolve residue in Hexane concentrate->dissolve dry Dry with MgSO₄ dissolve->dry filter2 Filter off MgSO₄ dry->filter2 evaporate Evaporate Hexane filter2->evaporate end Product: 4-tert-Butylbenzyl Bromide evaporate->end

Figure 2: Experimental workflow for the synthesis of 4-tert-Butylbenzyl Bromide.

Safety and Handling

4-tert-Butylbenzyl Bromide is classified as a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification:

  • GHS Classification: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1).

  • Signal Word: Danger.

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and acids.

  • In case of contact:

    • Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Conclusion

4-tert-Butylbenzyl Bromide is a valuable reagent for the synthetic chemist, particularly in the fields of medicinal chemistry and drug development. Its well-defined physical properties and predictable reactivity make it a reliable building block for introducing the 4-tert-butylbenzyl group into target molecules. Understanding its synthesis, handling requirements, and chemical behavior is essential for its safe and effective use in the laboratory.

References

A Technical Guide to 4-Butylbenzyl Bromide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-Butylbenzyl Bromide (also known as 1-(bromomethyl)-4-butylbenzene), a key intermediate in organic synthesis. We will detail its core chemical and physical properties, outline a standard laboratory-scale synthesis protocol, discuss its characterization, and explore its applications in medicinal chemistry and material science. This document is intended to serve as a practical resource for professionals engaged in complex molecule construction.

Core Compound Identity and Properties

This compound is a substituted aromatic halide valued for its utility as an alkylating agent. The presence of the benzylic bromide makes it highly reactive toward nucleophiles, while the butyl group imparts lipophilicity, a feature often exploited in drug design to modulate solubility and membrane permeability.

Its fundamental molecular characteristics are summarized below.

IdentifierValueSource
Molecular Formula C₁₁H₁₅Br[1]
Molecular Weight 227.14 g/mol [1]
IUPAC Name 1-(bromomethyl)-4-butylbenzene[1]
CAS Number 10531-16-5[1]
Canonical SMILES CCCCC1=CC=C(C=C1)CBr[1]
InChI Key XNQBGVFFKGZXJH-UHFFFAOYSA-N[1]

Note: This compound should not be confused with its isomer, 4-tert-butylbenzyl bromide (CAS No. 18880-00-7), which has different physical properties due to the branched alkyl chain.[2]

Synthesis of this compound

The most common and efficient method for preparing this compound is through the free-radical bromination of 4-butyltoluene at the benzylic position. This reaction is highly selective for the benzylic C-H bond, which is significantly weaker than the other sp³ C-H bonds in the butyl chain and the sp² C-H bonds of the aromatic ring.

2.1. Underlying Principles

The reaction proceeds via a classic free-radical chain mechanism involving initiation, propagation, and termination steps.

  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is homolytically cleaved by heat or UV light to generate initial radicals.

  • Propagation: A bromine radical (Br•), generated from N-Bromosuccinimide (NBS), selectively abstracts a hydrogen atom from the benzylic carbon of 4-butyltoluene. This forms a resonance-stabilized benzylic radical. This radical then reacts with a bromine source (Br₂ or NBS) to yield the final product and a new bromine radical, continuing the chain.

  • Causality: NBS is the preferred brominating agent for this type of reaction. It maintains a low, constant concentration of Br₂ in the reaction mixture, which is crucial for minimizing side reactions, such as electrophilic addition to the aromatic ring.

2.2. Visualizing the Synthesis

The following diagram outlines the conversion of 4-butyltoluene to this compound.

G cluster_reactants Reactants cluster_conditions Conditions 4-Butyltoluene 4-Butyltoluene Product This compound 4-Butyltoluene->Product Free-Radical Bromination NBS N-Bromosuccinimide (NBS) NBS->Product Initiator AIBN (Initiator) Initiator->Product Solvent CCl4 (Solvent) Solvent->Product Heat Heat (Δ) Heat->Product G A 1. Reaction Setup (4-Butyltoluene, NBS, AIBN in CCl4) B 2. Reflux & Initiation (Heat/UV Light) A->B C 3. Quenching & Filtration (Cool, filter succinimide) B->C D 4. Aqueous Work-up (Wash with H2O, Brine) C->D E 5. Drying & Concentration (Dry over Na2SO4, Rotovap) D->E F 6. Purification (Flash Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G H Final Product (Pure this compound) G->H

References

synthesis of 4-Butylbenzyl Bromide from 4-butyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 4-Butylbenzyl Bromide from 4-butyltoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . The primary focus is on the free-radical bromination of the benzylic position, a key transformation in organic synthesis for creating versatile intermediates used in the development of new chemical entities. This document details the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and outlines safety considerations.

Introduction and Reaction Principle

The conversion of 4-butyltoluene to this compound is a selective halogenation reaction. The target is the benzylic carbon—the carbon atom directly attached to the aromatic ring. The C-H bonds at this position are significantly weaker than other aliphatic C-H bonds in the molecule due to the resonance stabilization of the resulting benzylic radical.[1] This inherent reactivity allows for highly selective substitution under free-radical conditions.

The reagent of choice for this transformation is N-Bromosuccinimide (NBS).[2] Using NBS is advantageous over molecular bromine (Br₂) because it maintains a very low concentration of bromine radicals and molecular bromine throughout the reaction.[3][4] This minimizes competitive and undesirable side reactions, such as electrophilic aromatic substitution on the benzene ring.[2] The reaction is typically initiated by light (photochemical conditions) or by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[3][5]

Reaction Mechanism: Free-Radical Chain Process

The benzylic bromination with NBS proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[5]

  • Initiation: The reaction begins with the homolytic cleavage of the radical initiator (e.g., AIBN) or the N-Br bond in NBS under heat or UV light, generating a small number of radicals.[6] These radicals then react with trace amounts of HBr to produce the bromine radical (Br•) that starts the chain reaction.

  • Propagation: This is a two-step cyclic process. First, a bromine radical abstracts a hydrogen atom from the benzylic position of 4-butyltoluene. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[5] Second, the newly formed benzylic radical reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to yield the desired product, this compound, and a new bromine radical, which continues the chain.[2][7]

  • Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical molecule.[5]

G Mechanism of Free-Radical Benzylic Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN rad 2R• + N₂ AIBN->rad Heat (Δ) NBS_HBr NBS + HBr Br2_Succ Br₂ + Succinimide NBS_HBr->Br2_Succ Br2 Br₂ Br_rad 2 Br• Br2->Br_rad Light (hν) / Heat (Δ) ButylToluene 4-Butyltoluene Br_rad->ButylToluene BenzylicRadical Benzylic Radical ButylToluene->BenzylicRadical + Br• BenzylicRadical->ButylToluene HBr HBr Product This compound BenzylicRadical->Product + Br₂ Br2_prop Br₂ Product->BenzylicRadical Br_rad_prop Br• rad1 Br• term1 Br₂ rad1->term1 + Br• rad2 Br• rad3 Benzylic Radical term2 Dimer rad3->term2 + Benzylic Radical rad4 Benzylic Radical

Caption: Reaction mechanism of benzylic bromination.

Data Summary

Quantitative data for the reactant and product are summarized below for easy reference.

Table 1: Physical and Chemical Properties of Key Compounds

Property4-butyltoluene (Reactant)This compound (Product)
IUPAC Name 1-Butyl-4-methylbenzene1-(Bromomethyl)-4-butylbenzene[8]
CAS Number 98-51-110531-16-5[8]
Molecular Formula C₁₁H₁₆C₁₁H₁₅Br[8]
Molecular Weight 148.25 g/mol 227.14 g/mol [8]
Appearance Colorless liquidColorless to light yellow liquid
Boiling Point 185-186 °C93-94 °C at 1.5 mmHg
Density 0.857 g/mL at 25 °C1.236 g/mL at 25 °C
Refractive Index n20/D 1.492n20/D 1.545

Table 2: Typical Reaction Parameters for Benzylic Bromination

ParameterValue / Condition
Stoichiometry 4-butyltoluene (1.0 eq), NBS (1.0 - 1.1 eq)
Initiator AIBN or Benzoyl Peroxide (0.01 - 0.05 eq)
Solvent Carbon tetrachloride (CCl₄), Cyclohexane, or Ethyl Acetate. Note: Supercritical CO₂ is a viable, environmentally benign alternative.[9]
Temperature Reflux temperature of the chosen solvent (e.g., ~77 °C for CCl₄)
Reaction Time 1 - 4 hours (monitor by TLC or GC)
Typical Yield 70 - 90%
Work-up Filtration of succinimide, aqueous wash (e.g., Na₂S₂O₃, brine), drying of organic phase.
Purification Vacuum distillation or flash column chromatography.

Detailed Experimental Protocol

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials and Reagents:

  • 4-butyltoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

  • Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

G Experimental Workflow for Synthesis cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Charge flask with 4-butyltoluene, NBS, AIBN, and solvent. B 2. Assemble reflux apparatus. A->B C 3. Heat mixture to reflux with vigorous stirring. B->C D 4. Monitor reaction by TLC/GC until completion. C->D E 5. Cool reaction to room temperature. D->E F 6. Filter to remove solid succinimide. E->F G 7. Wash filtrate with Na₂S₂O₃(aq) and then brine. F->G H 8. Dry organic layer over MgSO₄. G->H I 9. Filter off drying agent. H->I J 10. Concentrate in vacuo to yield crude product. I->J K 11. Purify by vacuum distillation or column chromatography. J->K

Caption: Step-by-step experimental workflow.

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-butyltoluene (1.0 eq), N-Bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (0.02 eq) in an anhydrous solvent (e.g., CCl₄).[5]

  • Attach a reflux condenser and place the flask in a heating mantle.

  • Heat the mixture to reflux with vigorous stirring. If a chemical initiator is not used, the reaction can be initiated with a sunlamp or UV lamp.[5]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the dense NBS has been consumed and is replaced by the less dense succinimide, which will float at the surface of the solvent.[5]

  • Once the reaction is complete, cool the flask to room temperature.

  • Filter the mixture to remove the solid succinimide byproduct. Wash the solid with a small amount of fresh solvent to recover any trapped product.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a 5% sodium thiosulfate solution (to quench any remaining bromine), water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound.

  • For high purity, the crude product should be purified by vacuum distillation.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic methylene protons (-CH₂Br) at approximately 4.5 ppm. Aromatic protons will appear in the 7.1-7.4 ppm region, and the signals corresponding to the four-carbon butyl chain will be visible in the upfield region (0.9-2.7 ppm).

  • ¹³C NMR Spectroscopy: The spectrum will show a distinct signal for the benzylic carbon (-CH₂Br) around 33-35 ppm, in addition to the signals for the aromatic and butyl carbons.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in roughly a 1:1 ratio).

Safety Considerations

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Carbon tetrachloride (CCl₄) is a known carcinogen and is toxic. All operations should be performed in a well-ventilated fume hood. Consider using safer alternative solvents where possible.

  • Radical Initiators: AIBN and benzoyl peroxide can decompose violently upon heating. Avoid overheating and store them according to safety guidelines.

  • Product: Benzyl bromides are potent lachrymators and are corrosive.[8] They can cause severe skin burns and eye damage.[8] Handle the product with extreme care in a fume hood and wear appropriate PPE.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Butylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-butylbenzyl bromide. Due to the limited availability of direct experimental spectra for this specific compound, this guide utilizes data from structurally analogous molecules to predict the chemical shifts, splitting patterns, and coupling constants. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the benzylic protons, and the protons of the butyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

Table 1: Predicted ¹H NMR Data for this compound

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a~7.30Doublet2H~8.0
H-b~7.15Doublet2H~8.0
H-c~4.50Singlet2H-
H-d~2.60Triplet2H~7.5
H-e~1.60Sextet2H~7.5
H-f~1.35Sextet2H~7.5
H-g~0.90Triplet3H~7.3

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for each carbon atom in this compound are summarized below.

Table 2: Predicted ¹³C NMR Data for this compound

AssignmentChemical Shift (δ, ppm)
C-1~142.0
C-2, C-6~129.0
C-3, C-5~128.8
C-4~136.5
C-7 (CH₂Br)~33.5
C-8 (CH₂)~35.2
C-9 (CH₂)~33.4
C-10 (CH₂)~22.3
C-11 (CH₃)~13.9

Experimental Protocol for NMR Spectroscopy

The following provides a generalized methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of a compound such as this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's signals.[1]

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift scale.[2]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • The instrument is tuned and locked onto the deuterium signal of the solvent.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled experiment is generally performed to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary.

3. Data Processing:

  • The acquired free induction decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the TMS signal at 0 ppm.

  • Integration of the ¹H NMR signals is performed to determine the relative ratios of the different types of protons.

Molecular Structure and NMR Assignments

The chemical structure of this compound with the proposed proton and carbon assignments is illustrated below. This diagram aids in visualizing the correlation between the molecular structure and the predicted NMR data.

Caption: Chemical structure of this compound with atom numbering.

References

An In-depth Technical Guide to the FT-IR Spectroscopic Data of 4-Butylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 4-Butylbenzyl Bromide. Due to the limited availability of a publicly accessible, peer-reviewed FT-IR spectrum specifically for this compound, this document presents a detailed analysis of the expected vibrational frequencies based on the known frequencies of its constituent functional groups. The data is supplemented with a thorough experimental protocol for acquiring an FT-IR spectrum of a liquid sample and a logical workflow for spectroscopic analysis.

Data Presentation: Predicted FT-IR Absorption Bands for this compound

The following table summarizes the predicted FT-IR absorption bands for this compound. The predictions are derived from established correlation tables and spectral data of structurally similar compounds, including its isomer 4-tert-butylbenzyl bromide and other para-substituted aromatic compounds.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~ 3080 - 3020MediumC-H StretchAromatic C-H
~ 2955 - 2850StrongC-H Asymmetric & Symmetric StretchAliphatic C-H (Butyl chain)
~ 1610 - 1585Medium-WeakC=C StretchAromatic Ring
~ 1515MediumC=C StretchAromatic Ring (para-substitution)
~ 1465MediumCH₂ ScissoringAliphatic C-H (Butyl chain)
~ 1380Medium-WeakCH₃ Symmetric BendAliphatic C-H (Butyl chain)
~ 1210MediumC-H Wag-CH₂-Br
~ 820StrongC-H Out-of-Plane Bendpara-Disubstituted Benzene Ring
~ 650 - 550Medium-StrongC-Br StretchBenzyl Bromide

Experimental Protocols: Acquiring the FT-IR Spectrum

The following protocol outlines the methodology for obtaining a high-quality FT-IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method for liquid analysis.

Objective: To acquire the FT-IR spectrum of this compound in the mid-infrared range (4000-400 cm⁻¹).

Materials and Equipment:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample of this compound.

  • Dropper or pipette.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

  • Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal using a lint-free wipe soaked in a suitable solvent (e.g., isopropanol).

    • Allow the crystal to air dry completely.

  • Background Spectrum Acquisition:

    • With the clean, dry ATR crystal in place, collect a background spectrum. This spectrum of the ambient environment will be automatically subtracted from the sample spectrum.

    • The background scan typically involves co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Sample Application:

    • Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered by the sample.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. The parameters for the scan (e.g., number of scans, resolution) should be the same as those used for the background spectrum to ensure proper subtraction. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing and Analysis:

    • The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Process the spectrum as needed, which may include baseline correction or smoothing.

    • Identify the major absorption peaks and correlate them to the vibrational modes of the functional groups present in this compound.

  • Cleaning:

    • After the measurement is complete, carefully clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.

    • Perform a final rinse with the solvent and allow the crystal to dry.

Mandatory Visualization

The following diagram illustrates the logical workflow for the FT-IR analysis of a chemical sample like this compound.

FTIR_Analysis_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Sample This compound Sample ApplySample Apply Sample to ATR Sample->ApplySample CleanATR Clean ATR Crystal Background Acquire Background Spectrum CleanATR->Background AcquireSpectrum Acquire Sample Spectrum Background->AcquireSpectrum Background Subtraction ApplySample->AcquireSpectrum ProcessData Process Raw Data (e.g., Baseline Correction) AcquireSpectrum->ProcessData PeakPick Peak Picking & Integration ProcessData->PeakPick AssignPeaks Assign Peaks to Vibrational Modes PeakPick->AssignPeaks FinalReport Generate Final Report AssignPeaks->FinalReport

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Butylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Butylbenzyl Bromide (C₁₁H₁₅Br). It details a typical experimental workflow, explores characteristic fragmentation patterns, and presents relevant quantitative data. This document is intended to serve as a practical resource for the characterization and analysis of this and structurally related compounds.

Introduction to Mass Spectrometry of Benzyl Halides

This compound is a substituted aromatic halide. Mass spectrometry (MS) is a powerful analytical technique for its identification and quantification. When coupled with gas chromatography (GC-MS), it allows for the separation of the analyte from complex mixtures followed by its structural elucidation based on its mass-to-charge ratio (m/z) and fragmentation patterns. Electron Ionization (EI) is the most common ionization technique for this class of compounds, inducing reproducible fragmentation that serves as a molecular fingerprint.

Proposed Experimental Protocol: GC-MS Analysis

A robust and reliable method for the analysis of this compound can be achieved using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. The following protocol outlines a typical methodology.

2.1 Sample Preparation

  • Solvent Selection: Dissolve the this compound standard or sample in a high-purity volatile solvent such as Dichloromethane, Methanol, or Acetonitrile.

  • Concentration: Prepare a stock solution at a concentration of 1 mg/mL. Create a series of dilutions (e.g., from 1.0 µg/mL to 100 µg/mL) to establish a calibration curve for quantitative analysis.

  • Injection: Use an autosampler for a 1 µL injection into the GC inlet.

2.2 Instrumentation and Parameters

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: DB-1 or DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm).

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (10:1 ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full Scan from m/z 40 to 350.

The following diagram illustrates the general workflow for this GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Dilution Prepare Dilution Series Dissolution->Dilution Injection GC Injection (1 µL) Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataSystem Data Acquisition System Detection->DataSystem Spectrum Generate Mass Spectrum DataSystem->Spectrum Analysis Data Analysis & Interpretation Spectrum->Analysis Fragmentation_Pathway M_ion This compound [C₁₁H₁₅Br]⁺• m/z 226/228 frag1 Butylbenzyl Cation [C₁₁H₁₅]⁺ m/z 147 M_ion->frag1 - •Br frag2 Tropylium Ion [C₇H₇]⁺ m/z 91 M_ion->frag2 - •C₄H₈Br (Benzylic Cleavage) frag3 Bromobenzyl Cation [C₇H₆Br]⁺ m/z 169/171 M_ion->frag3 - •C₄H₉

The Solubility of 4-Butylbenzyl Bromide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-butylbenzyl bromide, a key intermediate in various organic syntheses. Due to the existence of isomers, this document addresses both 4-n-butylbenzyl bromide and the more commonly referenced 4-tert-butylbenzyl bromide. The guide details their physicochemical properties, presents a qualitative solubility profile in common organic solvents, and offers standardized experimental protocols for solubility determination. Safety considerations and the practical implications of solubility in synthetic applications are also discussed.

Introduction

This compound is an aromatic organobromine compound utilized as an alkylating agent and an intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials.[1][2] Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. The compound exists primarily as two isomers: 4-n-butylbenzyl bromide and 4-tert-butylbenzyl bromide, whose structural differences influence their physical properties, including solubility. This guide aims to provide a detailed technical resource on the solubility of these compounds.

Chemical Structures
  • 4-n-Butylbenzyl Bromide: Features a straight-chain butyl group.

  • 4-tert-Butylbenzyl Bromide: Features a bulky, branched tertiary butyl group.[1]

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. The butyl group and benzene ring contribute to its nonpolar, hydrophobic character, while the bromomethyl group introduces a degree of polarity.[3]

Table 1: Physicochemical Properties of this compound Isomers

Property4-n-Butylbenzyl Bromide4-tert-Butylbenzyl Bromide
CAS Number 10531-16-5[2][4]18880-00-7[1][5]
Molecular Formula C₁₁H₁₅Br[2][4]C₁₁H₁₅Br[1]
Molecular Weight 227.14 g/mol [4]227.14 g/mol
Appearance Clear colorless to pale yellow liquid[2]Colorless to light yellow liquid[1][3]
Melting Point -15°C to -10°C[2]8°C to 12°C[3][6]
Boiling Point 278-282°C (at 760 mmHg)[2]93-94°C (at 1.5 mmHg)[3][6]
Density 1.28-1.32 g/cm³ (at 25°C)[2]1.236 g/mL (at 25°C)[3][6]

Solubility Profile

Quantitative solubility data for this compound is not widely published. However, based on its chemical structure and available qualitative descriptions, a general solubility profile can be established following the principle of "like dissolves like".[7][8] The compound's significant nonpolar character, owing to the benzene ring and butyl group, dictates its high solubility in nonpolar and moderately polar aprotic organic solvents and its insolubility in polar protic solvents like water.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypeExpected SolubilityReference
Hexane Nonpolar, AproticSoluble / MisciblePrinciple-based
Toluene Nonpolar, AproticSoluble / MisciblePrinciple-based
Diethyl Ether Weakly Polar, AproticSoluble / Miscible[1][2]
Dichloromethane (DCM) Polar, AproticMiscible[2]
Chloroform Polar, AproticSoluble[1]
Tetrahydrofuran (THF) Polar, AproticMiscible[2]
Ethyl Acetate Polar, AproticSlightly Soluble[6][9]
Acetone Polar, AproticSolublePrinciple-based
Acetonitrile (ACN) Polar, AproticSoluble[10]
Ethanol Polar, ProticSlightly SolublePrinciple-based
Methanol Polar, ProticSlightly SolublePrinciple-based
Water Polar, ProticInsoluble[1][2]

Note: This table is based on qualitative reports and chemical principles. Actual quantitative solubility should be determined experimentally.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and optimization. Below are detailed methodologies for both qualitative and quantitative assessment.

Protocol for Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a specific solvent.

  • Preparation: Label a series of small, dry test tubes, one for each solvent to be tested.

  • Sample Addition: Add approximately 25 mg (or a pea-sized amount) of this compound to each test tube.[11]

  • Solvent Addition: Add the selected solvent (e.g., hexane, water, ethanol) to the corresponding test tube in 0.5 mL increments.

  • Mixing: After each addition, cap and shake the test tube vigorously for 10-20 seconds.[11][12]

  • Observation: Visually inspect the tube for dissolution.

    • Soluble/Miscible: The solid completely disappears, or the liquid forms a single homogeneous phase.

    • Partially Soluble: A portion of the compound dissolves, but some remains undissolved.

    • Insoluble/Immiscible: The compound does not dissolve, or two distinct liquid phases are observed.[12]

  • Documentation: Record the observations for each solvent. Continue adding solvent up to a total volume of 3 mL to confirm insolubility.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound at a specific temperature.[7]

  • System Preparation: Add an excess amount of this compound to a flask containing a known volume of the chosen solvent. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the flask and place it in a constant-temperature shaker bath (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the saturated solution from the excess solid, the sample should be centrifuged or filtered using a syringe filter compatible with the solvent.

  • Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and analyze its concentration using a calibrated analytical method such as:

    • High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

    • Nuclear Magnetic Resonance (NMR) by adding a known amount of an internal standard.[7]

  • Calculation: Calculate the solubility from the measured concentration, expressing the result in units such as mg/mL, mol/L, or g/100g of solvent.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_test Qualitative Test cluster_results Results start Start: Select Compound (this compound) prep_sample Weigh ~25 mg of sample start->prep_sample combine Combine sample and solvent in test tube prep_sample->combine prep_solvent Measure 1 mL of solvent prep_solvent->combine mix Vigorously shake for 10-20 seconds combine->mix observe Observe mixture mix->observe soluble Result: Soluble (Homogeneous solution) observe->soluble Clear? insoluble Result: Insoluble (Solid remains / 2 phases) observe->insoluble Cloudy/Solid? end End: Record Result soluble->end insoluble->end

Caption: Workflow for qualitative solubility assessment.

Role in Synthetic Chemistry

This compound is a classic electrophile used for benzylation, a key reaction in protecting group chemistry and carbon-carbon bond formation. Its solubility in aprotic organic solvents is crucial for these reactions to proceed efficiently.

G cluster_reactants Reactants in Aprotic Solvent cluster_products Products bbr This compound (Electrophile) reaction Nucleophilic Substitution (SN2) bbr->reaction nuc Nucleophile (e.g., R-O⁻, R-NH₂) nuc->reaction prod Benzylated Product salt Salt Byproduct (e.g., NaBr) reaction->prod reaction->salt

Caption: General reaction pathway involving this compound.

Safety and Handling

This compound and its isomers are hazardous materials.

  • Corrosivity: The compound causes severe skin burns and eye damage.[4][5][13]

  • Lachrymator: Like its parent compound benzyl bromide, it is a strong lachrymator, meaning it is intensely irritating to the eyes and mucous membranes.[10][14]

  • Handling: Always handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Store under an inert atmosphere as it can hydrolyze in the presence of moisture.[2]

Conclusion

This compound is a hydrophobic, nonpolar compound that exhibits high solubility in a range of common aprotic organic solvents such as ethers, chlorinated hydrocarbons, and aromatic hydrocarbons. It is largely insoluble in water. This solubility profile makes it highly suitable for use in organic synthesis, where reactions are typically conducted in non-aqueous media. For any application, it is recommended that researchers perform experimental verification of solubility using standardized protocols, such as the shake-flask method, to obtain precise quantitative data relevant to their specific process conditions.

References

Fundamental Reactivity of the Benzylic Bromide in C11H15Br: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the benzylic bromide functional group within the chemical formula C11H15Br. For the purpose of this guide, we will focus on the representative isomer, 1-bromo-1-phenylpentane , a secondary benzylic bromide that encapsulates the core reactivity principles of this class of compounds. The inherent reactivity of the benzylic position, attributed to the resonance stabilization of intermediates, makes these compounds valuable precursors in organic synthesis, particularly in the development of novel therapeutic agents.

Synthesis of 1-bromo-1-phenylpentane

The synthesis of 1-bromo-1-phenylpentane can be achieved through the bromination of the corresponding alcohol, 1-phenylpentan-1-ol. This transformation is a standard method for the preparation of alkyl halides.

Synthetic Pathway

The reaction proceeds via the protonation of the hydroxyl group of the alcohol by a strong acid, such as hydrobromic acid (HBr) generated in situ from sodium bromide and sulfuric acid, followed by a nucleophilic substitution where the bromide ion displaces a water molecule.

G cluster_synthesis Synthesis of 1-bromo-1-phenylpentane 1-phenylpentan-1-ol 1-phenylpentan-1-ol Protonated_alcohol Protonated Alcohol Intermediate 1-phenylpentan-1-ol->Protonated_alcohol + H⁺ Carbocation Benzylic Carbocation (Resonance Stabilized) Protonated_alcohol->Carbocation - H₂O Product 1-bromo-1-phenylpentane Carbocation->Product + Br⁻ Reagents NaBr, H₂SO₄ Reagents->1-phenylpentan-1-ol

Figure 1: Synthetic pathway for 1-bromo-1-phenylpentane.
Experimental Protocol: Bromination of 1-phenylpentan-1-ol

The following protocol is a representative procedure for the synthesis of a secondary benzylic bromide from its corresponding alcohol.[1]

Materials:

  • 1-phenylpentan-1-ol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated brine solution (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenylpentan-1-ol in diethyl ether.

  • Add sodium bromide to the solution.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours.

  • Allow the reaction mixture to cool to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 1-bromo-1-phenylpentane.

  • The product can be further purified by vacuum distillation.

Nucleophilic Substitution Reactions

Benzylic bromides are highly susceptible to nucleophilic substitution reactions, proceeding through either an S(_N)1 or S(_N)2 mechanism, or a combination of both. The specific pathway is influenced by the structure of the benzylic bromide, the nature of the nucleophile, the solvent, and the reaction temperature.[2][3] As a secondary benzylic bromide, 1-bromo-1-phenylpentane can undergo both S(_N)1 and S(_N)2 reactions.

S(_N)1 Reactivity

The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is favored under solvolytic conditions (polar protic solvents) and with weak nucleophiles. The rate-determining step is the formation of a resonance-stabilized benzylic carbocation.

G cluster_sn1 SN1 Reaction Pathway Substrate 1-bromo-1-phenylpentane Carbocation Benzylic Carbocation (Resonance Stabilized) Substrate->Carbocation Slow, Rate-determining - Br⁻ Product Substitution Product Carbocation->Product Fast, + Nu: Nucleophile Nu: Nucleophile->Carbocation

Figure 2: SN1 reaction pathway of 1-bromo-1-phenylpentane.

Quantitative Data for a Representative S(_N)1 Reaction:

Solvent (v/v)Relative Rate (k_rel)
80% Ethanol / 20% Water1.00
60% Ethanol / 40% Water13.6
40% Ethanol / 60% Water283
20% Ethanol / 80% Water9810
Formic Acid13400
Data is representative and adapted from studies on similar secondary benzylic halides.
S(_N)2 Reactivity

The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is favored with strong, non-bulky nucleophiles in polar aprotic solvents. This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry if the carbon is chiral.

G cluster_sn2 SN2 Reaction Pathway Substrate 1-bromo-1-phenylpentane Transition_State [Nu---C---Br]⁻ Trigonal Bipyramidal Transition State Substrate->Transition_State Product Substitution Product (Inversion of Stereochemistry) Transition_State->Product - Br⁻ Nucleophile Nu:⁻ Nucleophile->Substrate

Figure 3: SN2 reaction pathway of 1-bromo-1-phenylpentane.

Quantitative Data for a Representative S(_N)2 Reaction:

The following table shows the relative rates of reaction of 1-phenylethyl bromide with different nucleophiles in acetone, a polar aprotic solvent, which is indicative of S(_N)2 reactivity.

NucleophileRelative Rate (k_rel)
Cl⁻1.0
Br⁻2.5
I⁻10.0
N₃⁻200
CN⁻300
Data is representative and adapted from studies on similar secondary benzylic halides.
Experimental Protocol: Nucleophilic Substitution with Azide

This protocol describes a typical S(_N)2 reaction of a benzylic bromide with sodium azide.[4][5]

Materials:

  • 1-bromo-1-phenylpentane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 1-bromo-1-phenylpentane in DMF.

  • Add sodium azide to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the azide product.

Elimination Reactions

In the presence of a strong, sterically hindered base, benzylic bromides can undergo elimination reactions to form alkenes. For secondary benzylic bromides like 1-bromo-1-phenylpentane, the E2 (Elimination Bimolecular) mechanism is prevalent.

E2 Reactivity

The E2 reaction is a concerted, one-step process where the base abstracts a proton from a carbon adjacent to the carbon bearing the bromine, while the bromide ion departs simultaneously. The regioselectivity of the elimination (Zaitsev vs. Hofmann product) is dependent on the steric bulk of the base.

G cluster_e2 E2 Elimination Pathway Substrate 1-bromo-1-phenylpentane Transition_State [Base---H---C---C---Br]⁻ Transition State Substrate->Transition_State Product Alkene Product(s) (Zaitsev and/or Hofmann) Transition_State->Product - Base-H - Br⁻ Base Base: Base->Substrate

Figure 4: E2 elimination pathway of 1-bromo-1-phenylpentane.

Quantitative Data for Representative E2 Reactions:

The product distribution in E2 reactions is highly dependent on the base used. The following table illustrates the effect of the base on the regioselectivity of elimination for a model secondary alkyl bromide.

SubstrateBaseHofmann Product (%)Zaitsev Product (%)
2-BromopentaneSodium Ethoxide (NaOEt)2872
2-BromopentanePotassium tert-Butoxide (KOtBu)7129
Data is representative for a typical secondary alkyl bromide and illustrates the principle of regioselectivity.[6]
Experimental Protocol: Elimination with Potassium tert-Butoxide

This protocol outlines a typical E2 elimination using a strong, sterically hindered base to favor the Hofmann product.[6][7]

Materials:

  • 1-bromo-1-phenylpentane

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol

  • Water

  • Pentane

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in tert-butanol.

  • Add 1-bromo-1-phenylpentane to the solution and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with pentane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent by distillation to obtain the alkene product.

Competition Between Substitution and Elimination

For secondary benzylic bromides, there is often a competition between S(_N)1/S(_N)2 and E1/E2 pathways. The outcome of the reaction is determined by a careful choice of reaction conditions.

G cluster_competition Reactivity Pathways of 1-bromo-1-phenylpentane Substrate 1-bromo-1-phenylpentane SN2 SN2 Product Substrate->SN2 Strong, non-bulky nucleophile (e.g., CN⁻, N₃⁻) Polar aprotic solvent SN1 SN1 Product Substrate->SN1 Weak nucleophile (e.g., H₂O, ROH) Polar protic solvent E2 E2 Product Substrate->E2 Strong, bulky base (e.g., KOtBu)

Figure 5: Competition between substitution and elimination.

Factors Influencing the Reaction Pathway:

  • Nucleophile/Base Strength and Steric Hindrance: Strong, non-bulky nucleophiles favor S(_N)2. Strong, bulky bases favor E2. Weak nucleophiles/bases in polar protic solvents favor S(_N)1/E1.[2][3]

  • Solvent: Polar aprotic solvents favor S(_N)2, while polar protic solvents favor S(_N)1.

  • Temperature: Higher temperatures generally favor elimination over substitution.

Conclusion

The benzylic bromide in C11H15Br, exemplified by 1-bromo-1-phenylpentane, exhibits a rich and versatile reactivity. Its propensity to undergo nucleophilic substitution and elimination reactions makes it a valuable intermediate in the synthesis of a wide range of organic molecules. A thorough understanding of the factors that govern the competition between S(_N)1, S(_N)2, and E2 pathways is crucial for researchers and drug development professionals to effectively utilize this class of compounds in the design and synthesis of new chemical entities with potential therapeutic applications. The provided protocols and data serve as a foundational guide for the practical application of these fundamental reactivity principles.

References

An In-Depth Technical Guide to the Electrophilicity of 4-Butylbenzyl Bromide's Benzylic Carbon

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: Beyond Reactivity—Predictive Control in Synthesis

In the landscape of modern organic synthesis and drug development, the molecule 4-butylbenzyl bromide represents more than a simple alkylating agent. It is a model system for understanding the nuanced interplay of electronic and steric effects that govern reaction outcomes. The electrophilicity of its benzylic carbon—the focal point of its reactivity—is a critical parameter that dictates its utility as a synthetic building block. An imprecise understanding of this parameter leads to suboptimal reaction conditions, impurity formation, and stalled development timelines.

This guide provides a deep dive into the theoretical and practical assessment of the electrophilicity of this compound. We move beyond mere description to offer a framework for predictive control. By synthesizing established principles of physical organic chemistry with modern analytical and computational techniques, this document serves as both a reference and a practical manual for the discerning scientist. Our objective is to empower researchers to not only use this reagent effectively but to strategically manipulate its reactivity to achieve their synthetic goals with precision and confidence.

The Theoretical Framework: Reactivity of the Benzylic Position

The benzylic carbon of this compound is a privileged site for nucleophilic attack. Its reactivity is a consequence of the attached bromine atom—an excellent leaving group—and its proximity to the π-system of the benzene ring.[1] Nucleophilic substitution at this position can proceed via two distinct mechanisms: the unimolecular (S(_N)1) and the bimolecular (S(_N)2) pathways.[2][3] The operative mechanism is dictated by the reaction conditions (solvent, nucleophile strength) and, crucially, by the electronic nature of the aromatic ring.

The S(_N)1 mechanism involves the formation of a planar benzylic carbocation intermediate, which is significantly stabilized by resonance delocalization of the positive charge into the aromatic ring. The S(_N)2 mechanism, conversely, is a concerted process where the nucleophile attacks the benzylic carbon as the bromide departs, proceeding through a trigonal bipyramidal transition state.[4][5]

G cluster_0 SN1 Pathway cluster_1 SN2 Pathway a1 4-Butylbenzyl Bromide a2 Benzylic Carbocation (Resonance Stabilized) a1->a2 Slow, RDS -Br⁻ a3 Product a2->a3 Fast +Nu⁻ b1 4-Butylbenzyl Bromide b2 Trigonal Bipyramidal Transition State b1->b2 b3 Product (Inverted) b2->b3

Figure 1: Competing S(_N)1 and S(_N)2 pathways at the benzylic carbon.

The electrophilicity of the benzylic carbon is thus a measure of its susceptibility to nucleophilic attack. This is directly influenced by the substituents on the aromatic ring. The Hammett equation provides a powerful quantitative tool for correlating substituent effects with reaction rates.[6][7] The core relationship is given by:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para).

  • ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.[6]

A negative ρ value indicates a buildup of positive charge in the transition state, as seen in S(_N)1 reactions, while a smaller (often still negative) ρ value is typical for S(_N)2 reactions.[8]

The Role of the 4-Butyl Substituent

The n-butyl group at the para position exerts a modest, yet significant, influence on the electrophilicity of the benzylic carbon through a combination of electronic and steric effects.

Electronic Effects

The n-butyl group is a weak electron-donating group (EDG). It donates electron density to the aromatic ring primarily through two mechanisms:

  • Inductive Effect (+I): Alkyl groups are less electronegative than sp²-hybridized carbon atoms of the benzene ring, leading to a net push of electron density into the ring.

  • Hyperconjugation: The σ-electrons of the C-H and C-C bonds of the butyl group can overlap with the π-system of the ring, further increasing its electron density.

This donation of electron density has opposing effects on the S(_N)1 and S(_N)2 pathways.

  • For the S(_N)1 Pathway: The EDG stabilizes the benzylic carbocation intermediate, lowering the activation energy of the rate-determining step and thus increasing the reaction rate.[8]

  • For the S(_N)2 Pathway: The increased electron density on the aromatic ring is relayed to the benzylic carbon, slightly reducing its partial positive charge (δ+). This makes the carbon less electrophilic and decreases its reactivity toward nucleophiles in a concerted mechanism.

Therefore, the presence of the 4-butyl group is expected to accelerate S(_N)1 reactions and slightly retard S(_N)2 reactions compared to unsubstituted benzyl bromide.

Steric Effects

The n-butyl group is more sterically demanding than a hydrogen or methyl group. However, being a straight-chain alkyl group in the para position, its steric bulk is directed away from the reaction center. Consequently, it does not significantly hinder the "backside attack" required for the S(_N)2 mechanism.[4] Its steric influence is minimal compared to a branched group like tert-butyl.[9][10][11][12]

Quantitative Assessment of Electrophilicity

Substituent (X) at para-positionHammett Constant (σp)Relative Solvolysis Rate (kₓ / kH) (Estimated)Effect on Benzylic Carbon
-NO₂+0.78~0.001Strongly Deactivated (More Electrophilic)
-H0.001Reference
-CH₃ (proxy for -C₄H₉) -0.17 ~5-10 Weakly Activated (Less Electrophilic)
-OCH₃-0.27~100Strongly Activated (Much Less Electrophilic)
Table 1: Estimated relative solvolysis rates of para-substituted benzyl halides based on Hammett constants. The rates reflect the stability of the carbocation intermediate, not the intrinsic electrophilicity of the starting material's carbon center.

The data clearly indicates that the 4-butyl group, like the 4-methyl group, activates the substrate towards S(_N)1 reactions by stabilizing the positive charge development in the transition state. This makes the benzylic carbon less inherently electrophilic in its ground state but results in a more reactive system under conditions favoring carbocation formation.

Experimental Protocol: Kinetic Analysis by HPLC

To empirically determine the electrophilicity of this compound, a kinetic study measuring its reaction rate with a standard nucleophile is the gold standard. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose, allowing for the separation and quantification of the reactant and product over time.[3][14][15]

Objective: To determine the second-order rate constant (k₂) for the reaction of this compound with sodium azide in acetone at 25°C.

Reaction: 4-Bu-C₆H₄CH₂Br + NaN₃ → 4-Bu-C₆H₄CH₂N₃ + NaBr

Materials and Instrumentation
  • This compound (≥98% purity)

  • Sodium Azide (NaN₃, ≥99.5% purity)

  • Acetone (HPLC grade, anhydrous)

  • Dodecane (Internal Standard, ≥99% purity)

  • HPLC system with UV detector (e.g., monitoring at 220 nm)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatted reaction vessel or water bath (25.0 ± 0.1°C)

  • Volumetric flasks, pipettes, and autosampler vials

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Substrate Solution: Accurately prepare a 0.1 M solution of this compound in acetone containing 0.05 M dodecane as an internal standard. Causality: The internal standard corrects for variations in injection volume, ensuring accurate quantification.

    • Nucleophile Solution: Accurately prepare a 0.2 M solution of sodium azide in acetone. Note: NaN₃ has limited solubility in acetone; ensure complete dissolution, potentially with gentle warming, before allowing it to equilibrate to the reaction temperature.

  • Reaction Initiation:

    • Place equal, known volumes (e.g., 10.0 mL) of both the substrate and nucleophile stock solutions in separate sealed containers within the thermostat for at least 20 minutes to ensure thermal equilibrium.

    • To start the reaction, rapidly add the nucleophile solution to the substrate solution with vigorous stirring. Start a timer immediately. This creates a reaction mixture with initial concentrations of [Substrate] = 0.05 M and [Nucleophile] = 0.1 M. Causality: Using a pseudo-first-order condition with excess nucleophile simplifies the kinetic analysis.

  • Sample Quenching and Analysis:

    • At timed intervals (e.g., t = 2, 5, 10, 20, 30, 45, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the aliquot by diluting it into a larger volume (e.g., 900 µL) of cold mobile phase in an HPLC vial. Causality: Rapid dilution and cooling effectively stops the reaction, preserving the concentration profile at that specific time point.

    • Analyze the quenched samples by HPLC. The mobile phase (e.g., 70:30 Acetonitrile:Water) and flow rate (e.g., 1.0 mL/min) should be optimized to achieve baseline separation of this compound, 4-butylbenzyl azide, and the internal standard.

  • Data Analysis:

    • For each chromatogram, calculate the ratio of the peak area of this compound to the peak area of the dodecane internal standard.

    • Plot the natural logarithm of this peak area ratio (ln(Area_Ratio)) versus time (in seconds).

    • The plot should yield a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to -k', the pseudo-first-order rate constant.

    • Calculate the second-order rate constant (k₂) using the relationship: k₂ = k' / [NaN₃]initial .

G sub Substrate Stock (0.1M 4-BBBr) (0.05M IS) therm Thermostat (25.0°C) sub->therm Equilibrate nuc Nucleophile Stock (0.2M NaN3) nuc->therm Equilibrate mix Reaction Mixture therm->mix Mix & Start Timer quench Quench in Cold Mobile Phase mix->quench Timed Aliquots hplc HPLC Analysis quench->hplc Inject data Plot ln(Area Ratio) vs. Time hplc->data Peak Area Data result Calculate k₂ data->result Slope = -k'

Figure 2: Experimental workflow for kinetic analysis via HPLC.

Computational Insights into Electrophilicity

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to probe the intrinsic electronic properties of molecules without empirical measurements.[16][17] The electrophilicity of the benzylic carbon is directly related to the energy and distribution of the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the LUMO is predominantly localized on the C-Br antibonding orbital (σ*). A lower LUMO energy indicates a more electrophilic center, as the molecule can more readily accept electrons from a nucleophile.

Furthermore, a global electrophilicity index (ω) can be calculated, which provides a quantitative measure of an electrophile's ability to accept electron density.[18][19] It is defined by the Parr equation:

ω = μ² / 2η

Where:

  • μ is the electronic chemical potential (approximated as (E_HOMO + E_LUMO)/2).

  • η is the chemical hardness (approximated as E_LUMO - E_HOMO).

DFT calculations would confirm that the electron-donating butyl group raises the energy of the HOMO and, to a lesser extent, the LUMO compared to unsubstituted benzyl bromide. This would result in a slightly lower electrophilicity index (ω), corroborating the experimental expectation that the benzylic carbon is less electron-deficient in the ground state.

Conclusion and Practical Implications

The electrophilicity of the benzylic carbon in this compound is a finely tuned property governed by the electron-donating nature of the para-butyl substituent. This group enhances the substrate's reactivity under S(_N)1 conditions by stabilizing the resultant carbocation, while slightly diminishing its reactivity under S(_N)2 conditions by reducing the ground-state partial positive charge on the benzylic carbon.

For the synthetic chemist, this understanding is paramount.

  • To favor S(_N)1 pathways (e.g., with weak nucleophiles in polar protic solvents), the 4-butyl group provides a modest rate acceleration compared to the unsubstituted analogue.

  • To achieve clean S(_N)2 reactions (e.g., with strong nucleophiles in polar aprotic solvents), one must recognize that the 4-butyl group renders the substrate slightly less reactive than benzyl bromide itself, potentially requiring slightly more forcing conditions (e.g., higher concentration or temperature) to achieve comparable reaction times.

By leveraging the principles and methodologies outlined in this guide, researchers in drug discovery and process development can approach the use of this compound with a predictive and quantitative mindset, ensuring efficient, selective, and robust synthetic outcomes.

References

Stability and Storage of 4-Butylbenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Butylbenzyl Bromide and its closely related analogue, 4-tert-Butylbenzyl Bromide. Due to the structural similarity, the stability data and handling precautions for 4-tert-Butylbenzyl Bromide are considered highly relevant and transferable to this compound. This document is intended to equip laboratory personnel with the necessary knowledge to ensure the chemical integrity and safe handling of this important reagent.

Core Stability Profile

This compound is generally stable under normal laboratory conditions.[1] However, its reactivity, which makes it a valuable synthetic intermediate, also contributes to its potential for degradation under improper storage. The benzyl bromide moiety is susceptible to hydrolysis and oxidation, and the compound can be sensitive to light.

Recommended Storage and Handling

To maintain its quality and prevent degradation, specific storage and handling procedures are crucial. The following table summarizes the key recommendations derived from safety data sheets and chemical supplier information for the closely related 4-tert-Butylbenzyl Bromide.

ParameterRecommendationSource
Temperature Store in a cool, dry place. Some suppliers recommend storage at room temperature, while others suggest <15°C.[2][2][3]
Atmosphere Keep container tightly closed in a dry and well-ventilated place.[4] Some sources recommend keeping the contents under an inert gas.[5][4][5]
Light Protect from sunlight.[3][5][3][5]
Container Store in the original, corrosive-resistant container with a resistant inner liner.[2][6][2][6]
Handling Handle in a well-ventilated area or under a chemical fume hood.[3][4] Avoid contact with skin, eyes, and clothing.[1][6][1][3][4][6]

Incompatible Materials and Decomposition

Contact with incompatible materials can lead to degradation of this compound and potentially hazardous situations. It is crucial to avoid storage near the substances listed below.

Incompatible MaterialsPotential Hazardous Decomposition Products
Acids[1]Hydrogen halides[1]
Strong oxidizing agents[1][5]Carbon monoxide (CO)[1]
Strong bases[1]Carbon dioxide (CO2)[1]
Acid anhydrides[1]
Acid chlorides[1]
Metals[4]
Moisture[5]

Hazardous polymerization is not expected to occur under normal conditions.[1]

Experimental Protocols

While specific, detailed experimental protocols for the stability testing of this compound were not found in the public domain, a general approach for assessing the stability of a chemical compound like this would typically involve the following steps.

General Stability Testing Protocol:

  • Sample Preparation: Prepare multiple aliquots of this compound in appropriate, sealed containers.

  • Stress Conditions: Expose the aliquots to a range of controlled environmental conditions, including:

    • Elevated temperatures (e.g., 40°C, 60°C).

    • High humidity (e.g., 75% RH).

    • Exposure to light (e.g., UV and visible light).

  • Time Points: At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove an aliquot from each stress condition.

  • Analysis: Analyze the purity and identify any degradation products in the samples using a suitable analytical technique such as:

    • High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the parent compound and any impurities.

    • Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile degradation products.

    • Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the structure of degradation products.

  • Data Evaluation: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the stability and handling of this compound.

Storage_Conditions Figure 1: Recommended Storage Conditions This compound This compound Store In Store In This compound->Store In Cool_Dry_Place Cool, Dry Place Store In->Cool_Dry_Place Well_Ventilated_Area Well-Ventilated Area Store In->Well_Ventilated_Area Tightly_Closed_Container Tightly Closed Container Store In->Tightly_Closed_Container Original_Container Original, Corrosive-Resistant Container Store In->Original_Container Inert_Atmosphere Inert Atmosphere (Recommended) Store In->Inert_Atmosphere

Caption: Recommended storage conditions for this compound.

Incompatible_Materials Figure 2: Incompatible Materials and Decomposition Pathway This compound This compound Decomposition Decomposition This compound->Decomposition Incompatible_Materials Incompatible Materials Acids Acids Incompatible_Materials->Acids Strong_Oxidizing_Agents Strong Oxidizing Agents Incompatible_Materials->Strong_Oxidizing_Agents Strong_Bases Strong Bases Incompatible_Materials->Strong_Bases Metals Metals Incompatible_Materials->Metals Moisture Moisture Incompatible_Materials->Moisture Incompatible_Materials->Decomposition Hazardous_Products Hazardous Decomposition Products Decomposition->Hazardous_Products HBr Hydrogen Halides Hazardous_Products->HBr CO Carbon Monoxide Hazardous_Products->CO CO2 Carbon Dioxide Hazardous_Products->CO2

Caption: Incompatible materials and potential decomposition products.

Experimental_Workflow Figure 3: General Stability Testing Workflow Start Start: Sample Preparation Stress Expose to Stress Conditions (Temp, Humidity, Light) Start->Stress Time Time Point Reached? Stress->Time Time->Stress No Analyze Analyze Sample (HPLC, GC-MS, NMR) Time->Analyze Yes Evaluate Evaluate Data (Degradation Rate) Analyze->Evaluate Evaluate->Time End End: Stability Profile Evaluate->End

Caption: A generalized workflow for experimental stability testing.

References

safety data sheet (SDS) for 4-Butylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety Data Sheet (SDS) of 4-tert-Butylbenzyl Bromide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a detailed overview of the Safety Data Sheet (SDS) for 4-tert-Butylbenzyl Bromide (CAS No. 18880-00-7), a compound utilized in various organic synthesis applications. It is important to distinguish this isomer from 4-n-butylbenzyl bromide, as their properties may differ.

4-tert-Butylbenzyl bromide is an organic compound characterized by a benzyl group substituted with a tert-butyl group at the para position and a bromine atom attached to the methylene group.[1] It is primarily used as a laboratory chemical and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Table 1: Chemical Identification

IdentifierValue
IUPAC Name1-(bromomethyl)-4-(tert-butyl)benzene
Synonymsalpha-Bromo-4-(tert-butyl)toluene, 1-Bromomethyl-4-tert-butylbenzene
CAS Number18880-00-7
Molecular FormulaC11H15Br
Molecular Weight227.14 g/mol
InChI KeyQZNQSIHCDAGZIA-UHFFFAOYSA-N
SMILES StringCC(C)(C)c1ccc(CBr)cc1

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateLiquid
AppearanceColorless to light yellow liquid[3]
OdorAromatic[1]
Melting Point8-12 °C[2]
Boiling Point93-94 °C at 1.5 mmHg[2]
Density1.236 g/mL at 25 °C[2]
Refractive Indexn20/D 1.545[2]
Flash Point110 °C (230 °F) - closed cup[2]
SolubilitySoluble in organic solvents like ether and chloroform; limited solubility in water[1]

Hazard Identification and Classification

4-tert-Butylbenzyl bromide is classified as a hazardous chemical and requires careful handling.[4]

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[5]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[5]
Corrosive to Metals1H290: May be corrosive to metals[5]

The signal word for this chemical is "Danger".[4] It is also described as a lachrymator, a substance that causes tearing.[6]

Experimental Protocols and Safety Measures

Detailed protocols for the safe handling, storage, and emergency response are crucial when working with 4-tert-Butylbenzyl bromide.

Handling and Storage
  • Handling : Always handle this chemical in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[2][7] Avoid breathing mist, vapors, or spray.[4] Do not allow the substance to come into contact with eyes, skin, or clothing.[4] After handling, wash hands and any exposed skin thoroughly.[4]

  • Storage : Store in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, strong oxidizing agents, and strong bases. Keep the container tightly closed and store in a designated corrosives area.[7]

First-Aid Measures

Immediate medical attention is required in case of exposure.[4]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[4] Remove contact lenses if present and easy to do so. Continue rinsing.[4]

  • Skin Contact : Immediately remove all contaminated clothing and shoes.[4] Wash the affected area with soap and plenty of water for at least 15 minutes.[4]

  • Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration.[4]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards : Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen halides.[4]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures
  • Personal Precautions : Ensure adequate ventilation and wear appropriate personal protective equipment.[4]

  • Containment and Cleanup : For spills, soak up the material with an inert absorbent material such as sand, silica gel, or universal binder.[4] Collect the absorbed material into a suitable, closed container for disposal.[4] Do not allow the chemical to enter the environment.[4]

Toxicological and Ecological Information

  • Toxicological Information : The toxicological properties of 4-tert-Butylbenzyl bromide have not been fully investigated.[4] No acute toxicity information is available.[4]

Visualization of SDS Information Flow

The following diagram illustrates the logical flow of information presented in a Safety Data Sheet, from identification to disposal.

SDS_Flow cluster_identification Identification cluster_hazards Hazards & First Aid cluster_handling Handling & Exposure cluster_properties Properties & Stability cluster_other Other Information Product_ID Product Identification (Name, CAS No.) Hazard_ID Hazard Identification (GHS Classification) Product_ID->Hazard_ID informs Supplier_Info Supplier Information First_Aid First-Aid Measures Hazard_ID->First_Aid necessitates Handling_Storage Handling and Storage Hazard_ID->Handling_Storage requires precautions in Exposure_Controls Exposure Controls / PPE Handling_Storage->Exposure_Controls dictates Fire_Fighting Fire-Fighting Measures Handling_Storage->Fire_Fighting informs procedures for Accidental_Release Accidental Release Measures Handling_Storage->Accidental_Release informs procedures for Physical_Chemical Physical & Chemical Properties Physical_Chemical->Fire_Fighting informs Stability_Reactivity Stability and Reactivity Stability_Reactivity->Handling_Storage informs Toxicological_Info Toxicological Information Toxicological_Info->First_Aid informs Toxicological_Info->Exposure_Controls informs Ecological_Info Ecological Information Disposal Disposal Considerations Disposal->Handling_Storage follows Transport Transport Information Regulatory Regulatory Information

Caption: Logical flow of key sections in a Safety Data Sheet (SDS).

References

A Technical Guide to the Safe Handling and Disposal of 4-Butylbenzyl Bromide Waste

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Butylbenzyl bromide (CAS No: 10531-16-5), and its isomer 4-tert-butylbenzyl bromide (CAS No: 18880-00-7), are reactive organic compounds widely utilized as intermediates in organic synthesis, particularly in the development and production of pharmaceuticals and agrochemicals.[1] Their utility stems from the reactivity of the benzylic bromide, which makes them excellent substrates for nucleophilic substitution reactions.[1][2] However, this reactivity also contributes to their hazardous nature. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, emergency procedures, and disposal of this compound waste, ensuring laboratory safety and environmental compliance.

Note: The available safety and handling data predominantly pertains to the 4-tert-butylbenzyl bromide isomer. Given the identical functional group and similar molecular structure, the safety protocols are considered directly applicable to this compound.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for its safe handling. It is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Key quantitative properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₅Br[1][3]
Molecular Weight 227.14 g/mol [3][4]
CAS Number 10531-16-5 (n-butyl), 18880-00-7 (tert-butyl)[3][4]
Melting Point 8-12 °C[2][4]
Boiling Point 93-94 °C @ 1.5 mmHg[2][4]
Density 1.236 g/mL at 25 °C[2][4]
Flash Point 110 °C (230 °F) - closed cup[5]
Solubility Limited solubility in water; soluble in ether and chloroform.[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. It is corrosive and can cause severe skin burns and serious eye damage.[3][6] Adherence to GHS guidelines is mandatory for labeling, handling, and storage.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation 1BGHS05DangerH314: Causes severe skin burns and eye damage.[3][5][6]
Serious Eye Damage 1GHS05DangerH318: Causes serious eye damage.[3]
Corrosive to Metals 1GHS05DangerH290: May be corrosive to metals.[3]

Key Precautionary Statements (P-codes): P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501.[3][7]

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize exposure risk and prevent accidental reactions.

Engineering Controls

To minimize inhalation exposure, all work with this compound should be conducted in a well-ventilated area.[1]

  • Primary Control: Use a certified chemical fume hood.

  • Secondary Control: Ensure the laboratory has adequate general ventilation. For certain operations, a closed system or glove box may be required.[6]

  • Safety Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[6]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Body AreaRequired ProtectionStandard/Specification
Eye/Face Chemical safety goggles and a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[6]
Skin/Hands Chemically resistant gloves (e.g., nitrile, neoprene). Handle with gloves.[8] Lab coat and, if necessary, an apron or full-body suit.
Respiratory Not required if engineering controls are effective. If irritation is experienced or exposure limits may be exceeded, use an approved respirator.Recommended filter type: Organic gases and vapors filter, Type A (Brown) or ABEK, conforming to EN14387 or NIOSH/MSHA standards.[5][6]
Storage and Incompatibility

Proper storage is critical to maintain the stability of this compound and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, well-ventilated, and light-protected area.[1] Containers should be kept tightly closed and stored locked up.[7][8] The storage class is 8A - Combustible corrosive hazardous materials.[5]

  • Incompatible Materials: Avoid contact with acids, strong oxidizing agents, strong bases, alcohols, amines, acid anhydrides, and acid chlorides.[6][8][9] The compound is known to corrode steel and is sensitive to moisture.[8][10]

Emergency Procedures

Spill Response

Immediate and appropriate action is required in the event of a spill. The following workflow outlines the general procedure.

Spill_Response_Workflow cluster_start cluster_assessment cluster_minor Minor Spill Response cluster_major Major Spill Response start Spill Detected assessment Assess Severity (Quantity, Location, Ventilation) start->assessment alert_immediate Alert personnel in immediate area assessment->alert_immediate  Minor Spill evacuate Evacuate the laboratory assessment->evacuate  Major Spill   don_ppe Don appropriate PPE (Gloves, Goggles, Respirator if needed) alert_immediate->don_ppe contain Contain spill with inert absorbent (Sand, Vermiculite) don_ppe->contain collect Collect absorbed material into a sealed hazardous waste container contain->collect decontaminate Decontaminate spill area collect->decontaminate dispose Label and manage waste for disposal decontaminate->dispose alarm Activate emergency alarm evacuate->alarm contact_ehs Contact Emergency Services / EHS alarm->contact_ehs secure Secure area and await response team contact_ehs->secure

Caption: Workflow for this compound spill response.

Experimental Protocol: Minor Spill Clean-up

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. Evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the required PPE: double-glove with chemically resistant gloves, wear safety goggles and a face shield, a lab coat, and an appropriate respirator if ventilation is poor or if you experience irritation.[5][6]

  • Containment: Prevent the spill from spreading. Cover drains and use an inert, non-combustible absorbent material such as sand, silica gel, or universal binder to contain the liquid.[6][11]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled, and sealable container for hazardous waste disposal.[6][8]

  • Decontamination: Clean the spill area thoroughly. Use a suitable decontamination solution, followed by soap and water.

  • Waste Disposal: Seal the waste container tightly. Label it clearly as "Hazardous Waste: this compound" and include the date. Store it in a designated satellite accumulation area for pickup by environmental health and safety (EHS) personnel.

  • Hygiene: After the cleanup is complete, remove PPE carefully to avoid self-contamination and wash hands and any exposed skin thoroughly.

First Aid Measures

In case of exposure, immediate medical attention is required.[6]

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[6]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Waste Disposal

Waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory violations.

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams.

Waste_Disposal_Workflow cluster_generation cluster_process In-Lab Waste Management cluster_storage Accumulation & Disposal start Waste Generated (Contaminated solids, liquids, PPE) segregate Segregate from incompatible waste (e.g., strong bases, oxidizers) start->segregate containerize Place in a designated, sealed, and chemically compatible container segregate->containerize label_waste Label container clearly: 'Hazardous Waste', chemical name, date containerize->label_waste store Store in designated Satellite Accumulation Area (SAA) label_waste->store pickup Arrange for pickup by EHS or licensed waste contractor store->pickup Container is full or time limit reached terminal Terminal Disposal via High-Temperature Incineration pickup->terminal

Caption: Decision workflow for this compound waste.

Protocol for Waste Collection and Disposal

  • Classification: All materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., pipette tips, vials), absorbent materials from spills, and contaminated PPE, must be classified as hazardous waste.[12]

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible ones like strong bases or oxidizing agents.[6]

  • Containerization: Use a designated, leak-proof, and chemically compatible container. The container must be kept closed at all times except when adding waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound."

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.[8]

  • Disposal: Once the container is full or the accumulation time limit is reached, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7] The standard and recommended method for disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting hydrogen bromide gas.[8] Do not empty into drains or the environment.[6]

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions with 4-Butylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving 4-butylbenzyl bromide. This versatile reagent is a key building block in organic synthesis, allowing for the introduction of the 4-butylbenzyl moiety into a wide array of molecules. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers in drug development and other scientific fields.

Overview of Reactivity

This compound is a primary benzylic halide. Due to the stability of the potential benzylic carbocation, it readily undergoes nucleophilic substitution reactions. The primary mechanism for its reactions is typically the S_N2 pathway, characterized by a backside attack of the nucleophile on the electrophilic benzylic carbon, leading to the displacement of the bromide ion.[1] However, under conditions that favor carbocation formation (e.g., polar protic solvents, weak nucleophiles), an S_N1 mechanism may also be operative.[2] The presence of the electron-donating butyl group at the para position can influence the reaction rate.

A variety of nucleophiles can be employed to react with this compound, leading to the formation of diverse functional groups, including esters, ethers, azides, nitriles, and amines. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[3]

Data Presentation: Reaction Parameters and Yields

The efficiency of nucleophilic substitution reactions with benzylic bromides is influenced by the nucleophile, solvent, temperature, and reaction time. The following tables summarize quantitative data for typical reactions. While some data pertains to the closely related 4-tert-butylbenzyl bromide, the reactivity is comparable for the purposes of these protocols.

Table 1: Synthesis of 4-Butylbenzyl Azide

NucleophileReagentSolventTemperatureTime (h)Yield (%)Reference
Azide (N₃⁻)Sodium Azide (NaN₃)DMSOAmbientOvernight73[4]
Azide (N₃⁻)Sodium Azide (NaN₃)DMFRoom Temp.12up to 99[5]
Azide (N₃⁻)Sodium Azide (NaN₃)DMSORoom Temp.599[6]
Azide (N₃⁻)Sodium Azide (NaN₃)4:1 Acetone:WaterNot Specified>48Not Specified[4]

Table 2: Synthesis of 4-Butylbenzyl Esters from Carboxylic Acids

Nucleophile (Carboxylate)ReagentConditionsTimeYieldReference
Valeric Acid4-t-Butylbenzyl BromideMicrowave IrradiationNot SpecifiedGood[7]
Chloroacetic Acid4-t-Butylbenzyl BromideMicrowave IrradiationNot SpecifiedGood[7]
Octanoic Acid4-t-Butylbenzyl BromideMicrowave IrradiationNot SpecifiedGood[7]
Acetic Acid4-t-Butylbenzyl BromidePhase-Transfer Catalysis, Reflux2 hNot Specified[7]

Table 3: Other Nucleophilic Substitution Reactions

NucleophileReagentSolventProduct TypeReference
Cyanide (CN⁻)Sodium Cyanide (NaCN)EthanolBenzyl Cyanide[8][9]
Iodide (I⁻)Potassium Iodide (KI)MicroemulsionBenzyl Iodide[10]
AminesDiethylamineDiisopropylethylamine (base)Secondary/Tertiary Amines[1]
Fluoride (F⁻)Et₃N·3HF / AgFAcetonitrileBenzyl Fluoride[11][12]

Experimental Protocols

The following are detailed protocols for key nucleophilic substitution reactions with this compound.

Protocol 1: Synthesis of 4-Butylbenzyl Azide

This protocol is adapted from procedures for the synthesis of benzyl azides.[4][5][6]

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Deionized water

    • Diethyl ether

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in DMF or DMSO.

    • Add sodium azide (1.5 - 2.0 eq.) to the solution.

    • Stir the reaction mixture at room temperature for 12 hours or overnight.[5][6] The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with deionized water.[5]

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).[4]

    • Combine the organic layers and wash with water and then with brine to remove any remaining DMF/DMSO and salts.[4]

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[6]

    • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain 4-butylbenzyl azide.

Protocol 2: Synthesis of 4-Butylbenzyl Esters (Derivatization of Carboxylic Acids)

This protocol is based on the derivatization of carboxylic acids for GC-MS analysis using 4-tert-butylbenzyl bromide and can be adapted for synthetic purposes.[7][13]

  • Materials:

    • Carboxylic acid of interest

    • This compound

    • Sodium hydroxide (NaOH) solution

    • Tetrabutylammonium hydrogen sulfate (TBA-HSO₄) - Phase Transfer Catalyst

    • Dichloromethane (CH₂Cl₂)

    • Three-necked flask, reflux condenser, magnetic stirrer, separatory funnel

  • Procedure (Phase-Transfer Catalysis):

    • To a three-necked flask, add the carboxylic acid (1.0 eq.), water, and NaOH solution to form the carboxylate salt.

    • Add a solution of this compound (1.2 eq.) and TBA-HSO₄ (catalytic amount) in dichloromethane.

    • Heat the biphasic mixture to reflux and stir vigorously for 2 hours.[7]

    • After cooling to room temperature, transfer the mixture to a separatory funnel.

    • Separate the organic phase. Extract the aqueous phase with additional dichloromethane.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield the 4-butylbenzyl ester.

Protocol 3: Synthesis of 4-Butylbenzyl Cyanide

This protocol describes the reaction of a benzyl bromide with sodium cyanide.[8][9]

  • Materials:

    • This compound

    • Sodium cyanide (NaCN)

    • Ethanol

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

    • Add sodium cyanide (1.1 - 1.5 eq.) to the solution.

    • Stir the mixture at room temperature or gently heat to reflux to increase the reaction rate. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

    • Remove the ethanol under reduced pressure.

    • The residue can be taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine.

    • Dry the organic layer and remove the solvent to yield 4-butylbenzyl cyanide.

Visualizations

Diagram 1: General S_N2 Reaction Mechanism

Caption: S_N2 mechanism for nucleophilic substitution on this compound.

Diagram 2: Experimental Workflow for Azide Synthesis

Workflow A 1. Dissolve this compound and NaN3 in DMSO/DMF B 2. Stir at Room Temperature (Monitor by TLC) A->B C 3. Quench with Water B->C D 4. Liquid-Liquid Extraction with Diethyl Ether C->D E 5. Wash Organic Layer with Water and Brine D->E F 6. Dry with Na2SO4 E->F G 7. Filter and Concentrate F->G H 8. Purified 4-Butylbenzyl Azide G->H

Caption: A typical experimental workflow for the synthesis of 4-butylbenzyl azide.

Diagram 3: Factors Influencing Nucleophilic Substitution

Factors cluster_substrate Substrate cluster_nucleophile Nucleophile cluster_leaving_group Leaving Group cluster_solvent Solvent center Nucleophilic Substitution on this compound S1 Primary Benzylic Halide (Favors SN2) center->S1 N1 Strength (Stronger -> Faster SN2) center->N1 N2 Concentration center->N2 L1 Bromide (Good) center->L1 V1 Polar Aprotic (e.g., DMSO, DMF) (Favors SN2) center->V1 V2 Polar Protic (e.g., Ethanol) (Can favor SN1) center->V2

Caption: Key factors influencing the outcome of nucleophilic substitution reactions.

References

Application Notes and Protocols for 4-Butylbenzyl Bromide in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-butylbenzyl bromide in bimolecular nucleophilic substitution (SN2) reactions. This compound is a versatile reagent in organic synthesis, serving as an electrophile for the introduction of the 4-butylbenzyl moiety onto a variety of nucleophiles. Its primary benzylic bromide structure is well-suited for SN2 reactions, which proceed via a single, concerted step involving backside attack by a nucleophile.

General Principles of SN2 Reactions with this compound

The SN2 reaction is a fundamental transformation in organic chemistry where a nucleophile displaces a leaving group on an sp³-hybridized carbon. In the case of this compound, the electrophilic carbon is the benzylic methylene (-CH₂-) group. The reaction rate is dependent on the concentration of both the nucleophile and the substrate.

Key factors influencing the success of SN2 reactions with this compound include:

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

  • Temperature: Reaction rates increase with temperature, but higher temperatures can also promote side reactions like elimination (E2), although this is less common for primary benzylic halides.

  • Steric Hindrance: As a primary benzylic halide, this compound has minimal steric hindrance at the reaction center, making it an excellent substrate for SN2 reactions.

Applications in Organic Synthesis

The 4-butylbenzyl group is a common structural motif in medicinal chemistry and materials science. SN2 reactions with this compound provide a direct route to a variety of derivatives, including:

  • Ethers: Williamson Ether Synthesis

  • Esters: Alkylation of Carboxylates

  • Nitriles: Cyanide Substitution

  • Azides: Azide Substitution

  • Amines: N-Alkylation

Experimental Protocols

Protocol 1: Synthesis of 4-Butylbenzyl Cyanide

This protocol describes the synthesis of (4-butylphenyl)acetonitrile via an SN2 reaction between this compound and sodium cyanide. A similar procedure has been reported for the synthesis of p-tert-butylbenzyl cyanide.[1]

Reaction Scheme:

Phenol + NaOH → Sodium Phenoxide Sodium Phenoxide + this compound → 4-Butylbenzyl Phenyl Ether + NaBr

This compound + NaN₃ → 4-Butylbenzyl Azide + NaBr

References

4-Butylbenzyl Bromide: A Versatile Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Butylbenzyl bromide, and its close analogue 4-tert-butylbenzyl bromide, are valuable benzylic halides employed as alkylating agents in a diverse range of organic syntheses. The presence of the butyl group enhances the lipophilicity of the resulting derivatives, a feature often sought in medicinal chemistry to improve membrane permeability and pharmacokinetic properties. The benzylic bromide moiety provides a reactive site for nucleophilic substitution, enabling the facile introduction of the 4-butylbenzyl group onto various scaffolds containing heteroatoms such as nitrogen, oxygen, and sulfur. This modification is instrumental in the synthesis of novel compounds for drug discovery, agrochemicals, and material science.

I. Applications in Organic Synthesis

This compound is a key reagent for the alkylation of a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds.

  • N-Alkylation of Amines: Primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, can be readily alkylated with this compound to yield the corresponding secondary and tertiary amines. These products are often intermediates in the synthesis of biologically active molecules. Direct alkylation of amines can sometimes lead to overalkylation, forming quaternary ammonium salts.[1] To achieve selective mono-alkylation, specific strategies such as using amine hydrobromide salts and carefully controlling reaction conditions can be employed.[2]

  • O-Alkylation of Phenols and Alcohols: The hydroxyl group of phenols and alcohols can be converted to the corresponding ether by reaction with this compound. This is a common strategy for protecting hydroxyl groups or for synthesizing aryl and alkyl benzyl ethers, which are present in numerous natural products and pharmaceuticals. Phase-transfer catalysis is an effective method for the O-alkylation of phenols, often resulting in high yields in short reaction times.[3]

  • S-Alkylation of Thiols: Thiols are excellent nucleophiles and react efficiently with this compound to form thioethers. This reaction is a straightforward method for the synthesis of benzyl thioethers, which are important intermediates in organic and medicinal chemistry.[4] The synthesis can be performed in a one-pot procedure from benzyl halides using thiourea, which avoids the handling of malodorous thiols.[4]

II. Quantitative Data Summary

The efficiency of alkylation reactions using benzyl bromides is influenced by various factors including the nucleophile, solvent, base, temperature, and the use of catalysts. Below is a summary of representative yields for alkylation reactions.

NucleophileAlkylating AgentProduct TypeCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4-tert-ButyltolueneN-Bromosuccinimide4-tert-Butylbenzyl bromideBenzoyl PeroxideCCl4Reflux2~100benchchem.com
Benzylamine HBrn-ButylbromideSecondary AmineDMAPDMF20-25879ResearchGate
4-tert-ButylphenolBenzyl bromideAryl EtherTBABDichloromethaneNot SpecifiedShortHighResearchGate
Benzyl halideThiourea/NaOHThioetherNaOHMethanolReflux8-16HighArkivoc

III. Experimental Protocols

Protocol 1: Synthesis of 4-tert-Butylbenzyl Bromide

This protocol describes the synthesis of 4-tert-butylbenzyl bromide from 4-tert-butyltoluene via radical bromination.

Materials:

  • 4-tert-butyltoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4)

  • Hexane

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 4-tert-butyltoluene (0.10 mol, 14.8 g) in carbon tetrachloride.

  • Add N-bromosuccinimide (0.10 mol, 17.8 g) and benzoyl peroxide (200 mg) to the solution.

  • Reflux the reaction mixture for 2 hours.

  • Cool the mixture to room temperature.

  • Remove the insoluble material by filtration and wash the filtrate with carbon tetrachloride.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting residue in hexane and dry with magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain 4-tert-butylbenzyl bromide.

Expected Yield: ~100%

Protocol 2: General N-Alkylation of a Primary Amine

This protocol provides a general procedure for the selective mono-alkylation of a primary amine using an alkyl halide like this compound.

Materials:

  • Primary amine

  • This compound

  • Potassium carbonate (K2CO3) or another suitable base

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq.) in a suitable solvent like acetonitrile or DMF.

  • Add a base such as potassium carbonate (2.0 eq.).

  • Add the this compound (1.0-1.1 eq.) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter off any inorganic salts.

  • Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.

Protocol 3: O-Alkylation of a Phenol using Phase-Transfer Catalysis

This protocol outlines a general method for the O-alkylation of a phenol with this compound under phase-transfer catalysis (PTC) conditions.

Materials:

  • Phenol

  • This compound

  • Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Toluene

  • Water

Procedure:

  • Dissolve the phenol and the phase-transfer catalyst (e.g., TBAB, 5 mol%) in the organic solvent (DCM or toluene).

  • Add the aqueous solution of sodium hydroxide.

  • Add the this compound to the biphasic mixture with vigorous stirring.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting phenol is consumed.

  • Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the pure ether.

IV. Visualizing Synthetic Workflows

The following diagrams illustrate the general workflows for the synthesis and application of this compound derivatives.

cluster_synthesis Synthesis of this compound 4-Butyltoluene 4-Butyltoluene Reaction Radical Bromination 4-Butyltoluene->Reaction Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction Initiator Radical Initiator (e.g., BPO) Initiator->Reaction 4-Butylbenzyl_Bromide_Synth This compound Reaction->4-Butylbenzyl_Bromide_Synth

Caption: Synthesis of this compound.

Start This compound Alkylation Alkylation Reaction Start->Alkylation Nucleophile Nucleophile (Amine, Phenol, Thiol) Nucleophile->Alkylation Product Alkylated Product Alkylation->Product Purification Purification Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Activity Screening Characterization->Screening

Caption: General Alkylation Workflow.

V. Biological Relevance and Potential Signaling Pathways

While specific signaling pathway information for compounds derived from this compound is not extensively detailed in the public domain, the structural motifs introduced by this reagent are of significant interest in drug discovery. The 4-butylbenzyl group can be found in molecules with a range of biological activities.

For instance, benzyl bromide derivatives have shown antibacterial and antifungal activities.[5] The introduction of the lipophilic butyl group could potentially enhance the interaction of these molecules with microbial cell membranes, a key factor in their mechanism of action.

Furthermore, many biologically active compounds containing piperidine and morpholine scaffolds, which can be N-alkylated with this compound, are known to target various signaling pathways. For example, derivatives of 4-aminopiperidine have been investigated as novel antifungal agents that target ergosterol biosynthesis.[6]

The general workflow for discovering such biologically active compounds involves the synthesis of a library of derivatives followed by screening against various biological targets.

cluster_screening Drug Discovery Workflow Compound 4-Butylbenzyl Derivative Screening High-Throughput Screening Compound->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols for the Synthesis of Ethers using 4-Butylbenzyl Bromide and Alkoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of symmetrical and unsymmetrical ethers. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. 4-Butylbenzyl bromide is an excellent substrate for this reaction due to the primary nature of the benzylic bromide, which favors the SN2 pathway and minimizes competing elimination reactions. The resulting 4-butylbenzyl ethers are of interest in medicinal chemistry and drug development, as substituted benzyl ethers have demonstrated potential as antibacterial and antifungal agents.[1][2][3][4][5]

This document provides detailed protocols for the synthesis of a variety of 4-butylbenzyl ethers from this compound and different alkoxides. It also includes a comparative data summary and discusses the potential applications of these compounds in drug discovery.

Data Presentation: Synthesis of 4-Butylbenzyl Ethers

The following table summarizes the representative reaction conditions and outcomes for the synthesis of various 4-butylbenzyl ethers. The data is based on typical Williamson ether synthesis protocols and may require optimization for specific laboratory conditions.

Alkoxide PrecursorAlkoxideSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
MethanolSodium MethoxideTHF65 (Reflux)485-95
EthanolSodium EthoxideTHF65 (Reflux)480-90
tert-ButanolSodium tert-ButoxideTHF65 (Reflux)860-75
IsopropanolSodium IsopropoxideTHF65 (Reflux)675-85
PhenolSodium PhenoxideDMF80680-90

Note: Yields are highly dependent on reaction scale, purity of reagents, and efficiency of workup and purification. The reaction with tert-butoxide is generally slower and may result in lower yields due to the steric hindrance of the nucleophile.

Experimental Protocols

General Protocol for the Synthesis of 4-Butylbenzyl Ethers

This protocol describes a general method for the Williamson ether synthesis using this compound and a sodium alkoxide generated in situ from the corresponding alcohol and sodium hydride.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, tert-butanol, isopropanol, phenol)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Dropping funnel

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Alkoxide Formation:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the anhydrous alcohol (1.2 equivalents) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • Allow the mixture to stir at 0 °C for 15 minutes and then at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.

  • Ether Synthesis:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the this compound solution dropwise to the freshly prepared alkoxide solution at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux (for THF, ~65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkoxides or phenols, DMF may be used as a solvent and the reaction heated to a higher temperature (e.g., 80 °C).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted sodium hydride and alkoxide.

    • Transfer the mixture to a separatory funnel and add water and an organic extraction solvent (e.g., diethyl ether or ethyl acetate).

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-butylbenzyl ether.

  • Characterization:

    • Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Visualizations

Logical Workflow of Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents 4-Butylbenzyl_Bromide This compound Ether_Product 4-Butylbenzyl Ether (Product) 4-Butylbenzyl_Bromide->Ether_Product SN2 Reaction Alcohol Alcohol (ROH) Alkoxide Alkoxide (RO⁻Na⁺) Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Alkoxide->Ether_Product Nucleophilic Attack Purified_Ether Purified Ether Ether_Product->Purified_Ether Workup & Purification

Caption: General workflow for the Williamson ether synthesis of 4-butylbenzyl ethers.

Relationship of Reactants to Product Library

Ether_Library_Synthesis cluster_alkoxides Alkoxides cluster_ethers Ether Products 4-Butylbenzyl_Bromide This compound Methyl_Ether 4-Butylbenzyl Methyl Ether 4-Butylbenzyl_Bromide->Methyl_Ether Ethyl_Ether 4-Butylbenzyl Ethyl Ether 4-Butylbenzyl_Bromide->Ethyl_Ether tert-Butyl_Ether 4-Butylbenzyl tert-Butyl Ether 4-Butylbenzyl_Bromide->tert-Butyl_Ether Isopropyl_Ether 4-Butylbenzyl Isopropyl Ether 4-Butylbenzyl_Bromide->Isopropyl_Ether Phenyl_Ether 4-Butylbenzyl Phenyl Ether 4-Butylbenzyl_Bromide->Phenyl_Ether Methoxide Methoxide Methoxide->Methyl_Ether Ethoxide Ethoxide Ethoxide->Ethyl_Ether tert-Butoxide tert-Butoxide tert-Butoxide->tert-Butyl_Ether Isopropoxide Isopropoxide Isopropoxide->Isopropyl_Ether Phenoxide Phenoxide Phenoxide->Phenyl_Ether

Caption: Synthesis of a library of 4-butylbenzyl ethers from a common precursor.

Application Notes for Drug Development

The synthesis of a diverse library of 4-butylbenzyl ethers provides a valuable platform for structure-activity relationship (SAR) studies in drug discovery. The lipophilicity and steric bulk of the ether substituent can be systematically varied to optimize pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Areas:

  • Antibacterial and Antifungal Agents: Benzyl ether derivatives have been reported to exhibit significant antimicrobial activity.[1][2][3][4][5] The 4-butylbenzyl moiety, in particular, introduces a lipophilic tail that may enhance membrane permeability and interaction with microbial targets. Screening a library of these ethers against a panel of pathogenic bacteria and fungi could lead to the identification of novel antimicrobial leads.

  • Enzyme Inhibitors: The ether linkage can serve as a stable scaffold to position functional groups that interact with the active sites of enzymes. The butyl group on the phenyl ring can occupy hydrophobic pockets within a target protein.

  • Neurological and Metabolic Disorders: While specific data for 4-butylbenzyl ethers is limited, the broader class of substituted ethers has been explored for a range of biological activities.

Screening and Further Development:

Researchers are encouraged to screen the synthesized ether library in relevant biological assays. Hits identified from these screens can be further optimized by modifying the alkyl or aryl substituent on the ether oxygen and by introducing other functional groups to the benzyl ring.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium hydride is a highly reactive and flammable solid. Handle it with extreme care under an inert atmosphere. It reacts violently with water to produce flammable hydrogen gas.

  • This compound is a lachrymator and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Preparation of 4-Butylbenzyl Esters from Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylbenzyl esters are valuable intermediates in organic synthesis and drug development. The 4-butylbenzyl group can be employed as a protecting group for carboxylic acids, offering advantages in terms of stability and cleavage conditions. Furthermore, the lipophilicity imparted by the butyl group can be advantageous in modifying the pharmacokinetic properties of drug molecules, potentially enhancing their absorption and distribution. These application notes provide detailed protocols for the synthesis of 4-butylbenzyl esters from carboxylic acids using various established methods.

General Synthetic Strategies

The preparation of 4-butylbenzyl esters can be achieved through several reliable synthetic routes. The choice of method often depends on the nature of the carboxylic acid, including its steric hindrance and the presence of other functional groups, as well as the desired scale of the reaction. The most common methods include:

  • Williamson Ether Synthesis Analogue: Reaction of a carboxylate salt with 4-butylbenzyl bromide.

  • Fischer-Speier Esterification: Acid-catalyzed esterification of a carboxylic acid with 4-butylbenzyl alcohol.

  • Coupling Agent-Mediated Esterification: Use of coupling agents like dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) to facilitate the reaction between the carboxylic acid and 4-butylbenzyl alcohol.

  • Mitsunobu Reaction: A versatile method for the esterification of 4-butylbenzyl alcohol with a carboxylic acid under mild, neutral conditions.

Below are detailed protocols for each of these methods, along with expected outcomes and characterization data.

Experimental Protocols

Method 1: Synthesis via Alkylation of Carboxylate Salts

This method involves the reaction of a carboxylate salt, generated in situ or pre-formed, with this compound. It is a straightforward and often high-yielding procedure.

Protocol 1: Preparation of 4-Butylbenzyl Acetate

  • Reaction Setup: To a solution of acetic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

  • Addition of Alkylating Agent: To the resulting mixture, add this compound (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram: Workflow for Williamson Ether Synthesis Analogue

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_acid Carboxylic Acid dissolve Dissolve Carboxylic Acid and Base in Solvent start_acid->dissolve start_bromide This compound add_bromide Add this compound start_bromide->add_bromide start_base Base (e.g., K2CO3) start_base->dissolve dissolve->add_bromide react Stir at RT or Heat add_bromide->react extract Aqueous Work-up and Extraction react->extract purify Column Chromatography extract->purify product 4-Butylbenzyl Ester purify->product

Caption: General workflow for the synthesis of 4-butylbenzyl esters via alkylation.

Method 2: Fischer-Speier Esterification

This classic method involves the reaction of a carboxylic acid with an excess of 4-butylbenzyl alcohol in the presence of a strong acid catalyst. The reaction is reversible and is driven to completion by removing the water formed.

Protocol 2: Preparation of 4-Butylbenzyl Benzoate

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid (1.0 eq), 4-butylbenzyl alcohol (3.0 eq), and a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid (0.1 eq) in a solvent that forms an azeotrope with water (e.g., toluene).

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the amount of water collected.

  • Work-up: After completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography or distillation under reduced pressure to remove excess 4-butylbenzyl alcohol.

Diagram: Fischer-Speier Esterification Pathway

G cluster_reactants Reactants cluster_mechanism Key Steps cluster_products Products acid Carboxylic Acid protonation Protonation of Carbonyl Oxygen acid->protonation alcohol 4-Butylbenzyl Alcohol attack Nucleophilic Attack by Alcohol alcohol->attack catalyst Acid Catalyst (H+) catalyst->protonation protonation->attack dehydration Elimination of Water attack->dehydration ester 4-Butylbenzyl Ester dehydration->ester water Water dehydration->water

Caption: Simplified pathway of Fischer-Speier esterification.

Method 3: Coupling Agent-Mediated Esterification (DCC/DMAP)

This method is suitable for a wide range of carboxylic acids and is particularly useful for those that are sensitive to the harsh conditions of Fischer esterification. Dicyclohexylcarbodiimide (DCC) is a common coupling agent, and 4-dimethylaminopyridine (DMAP) is used as a catalyst.

Protocol 3: Preparation of a Generic 4-Butylbenzyl Ester

  • Reaction Setup: Dissolve the carboxylic acid (1.0 eq), 4-butylbenzyl alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Method 4: Mitsunobu Reaction

The Mitsunobu reaction is a mild and efficient method for the synthesis of esters from primary and secondary alcohols with inversion of stereochemistry at the alcohol carbon. For the synthesis of 4-butylbenzyl esters, which involves a primary alcohol, inversion is not a factor.

Protocol 4: Preparation of a Generic 4-Butylbenzyl Ester

  • Reaction Setup: Dissolve the carboxylic acid (1.2 eq), 4-butylbenzyl alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous solvent like THF or DCM under an inert atmosphere.

  • Addition of Azodicarboxylate: Cool the solution to 0 °C and add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in the same solvent dropwise. The reaction is often accompanied by a color change.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Concentrate the reaction mixture and purify directly by column chromatography to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of 4-butylbenzyl esters based on the protocols described above and literature precedents for similar esterifications.

MethodCarboxylic AcidBase/CatalystSolventTemp (°C)Time (h)Yield (%)
Alkylation Acetic AcidK₂CO₃DMF504-685-95
Benzoic AcidTriethylamineAcetonitrileRT12-1880-90
Fischer Acetic AcidH₂SO₄ (cat.)TolueneReflux6-1270-85
Propanoic Acidp-TsOH (cat.)TolueneReflux8-1675-90
DCC/DMAP IbuprofenDMAP (cat.)DCM0 to RT12-2480-95
NaproxenDMAP (cat.)THF0 to RT12-2485-98
Mitsunobu Benzoic Acid-THF0 to RT2-680-95
Valproic Acid-DCM0 to RT3-875-90

Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.

Characterization of 4-Butylbenzyl Esters

The synthesized esters should be characterized by standard spectroscopic methods to confirm their structure and purity.

  • ¹H NMR: The spectrum will show characteristic signals for the 4-butylbenzyl moiety, including a singlet for the benzylic protons (-CH₂-O-) around 5.0-5.3 ppm, aromatic protons in the region of 7.1-7.4 ppm, and signals for the butyl group (a triplet around 2.6 ppm for the benzylic -CH₂-, multiplets between 1.3-1.6 ppm, and a triplet around 0.9 ppm for the terminal methyl group). The signals for the carboxylic acid portion of the molecule will also be present.

  • ¹³C NMR: The spectrum will show a signal for the ester carbonyl carbon around 165-175 ppm, the benzylic carbon (-CH₂-O-) around 65-70 ppm, and characteristic signals for the aromatic and butyl carbons.

  • IR Spectroscopy: A strong absorption band corresponding to the ester carbonyl stretch (C=O) will be observed in the region of 1730-1750 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the ester.

Applications in Drug Development

The preparation of 4-butylbenzyl esters is particularly relevant in the field of drug development for several reasons:

  • Prodrug Design: Esterification of a carboxylic acid-containing drug with 4-butylbenzyl alcohol can create a lipophilic prodrug. This modification can improve the drug's oral bioavailability by enhancing its absorption across biological membranes. In vivo, the ester can be hydrolyzed by esterases to release the active parent drug.

  • Modification of Pharmacokinetics: The increased lipophilicity can alter the drug's distribution profile, potentially leading to improved tissue penetration or altered metabolic pathways.

  • Sustained Release: The rate of hydrolysis of the ester bond can be tuned to achieve a sustained release of the active drug, thereby prolonging its therapeutic effect and potentially reducing dosing frequency.

Diagram: Logical Relationship in Prodrug Strategy

G cluster_drug Parent Drug cluster_synthesis Synthesis cluster_prodrug Prodrug cluster_delivery In Vivo cluster_active Active Form parent_drug Carboxylic Acid Containing Drug esterification Esterification with 4-Butylbenzyl Alcohol parent_drug->esterification prodrug 4-Butylbenzyl Ester Prodrug (Increased Lipophilicity) esterification->prodrug absorption Enhanced Absorption prodrug->absorption hydrolysis Esterase-mediated Hydrolysis absorption->hydrolysis active_drug Release of Active Drug hydrolysis->active_drug

Caption: Prodrug strategy for carboxylic acid drugs using 4-butylbenzyl esters.

These protocols and notes are intended to serve as a guide for the synthesis and application of 4-butylbenzyl esters. Researchers are encouraged to optimize the reaction conditions for their specific substrates and applications. Standard laboratory safety procedures should be followed at all times.

Application Notes and Protocols: The Role of 4-Butylbenzyl Bromide and its Analogs in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of 4-butylbenzyl bromide and its structural analogs, particularly 4'-bromomethyl-2-cyanobiphenyl, in the synthesis of active pharmaceutical ingredients (APIs). This document offers detailed experimental protocols for the synthesis of angiotensin II receptor antagonists (sartans) and the antifungal agent butenafine, supported by quantitative data and schematic diagrams to elucidate the synthetic pathways.

Introduction: The Synthetic Utility of this compound Derivatives

This compound and its derivatives are versatile reagents in organic synthesis, primarily serving as key intermediates in the pharmaceutical industry. Their utility stems from the presence of a reactive benzyl bromide moiety, which is an excellent electrophile for alkylation reactions. This allows for the introduction of the substituted benzyl group onto various nucleophilic scaffolds, a common strategy in the construction of complex drug molecules.

The most prominent application of a this compound analog, 4'-bromomethyl-2-cyanobiphenyl, is in the synthesis of the "sartan" class of antihypertensive drugs.[1] In these syntheses, the intermediate provides the essential biphenyl scaffold and a reactive bromomethyl group for coupling with various heterocyclic moieties, which are characteristic of the different sartan drugs.[2] The cyano group on the biphenyl ring serves as a precursor to the tetrazole ring, a key structural feature for the pharmacological activity of most sartans.[2]

Another notable application is in the synthesis of the antifungal drug butenafine, where a tert-butylbenzyl bromide is used to alkylate a secondary amine.

Application in Angiotensin II Receptor Antagonist (Sartan) Synthesis

The N-alkylation of a heterocyclic core with 4'-bromomethyl-2-cyanobiphenyl is a pivotal step in the synthesis of many sartan drugs, including losartan, valsartan, irbesartan, and candesartan. This reaction connects the biphenyl component to the specific heterocyclic system of each drug.

Losartan synthesis involves the alkylation of a substituted imidazole derivative with 4'-bromomethyl-2-cyanobiphenyl.

Experimental Protocol: Synthesis of Losartan Potassium

  • Step 1: Synthesis of 1-((2'-cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.

    • To a stirred solution of demineralized water (360 ml) and sodium hydroxide flakes (14.4 g, 0.36 M), add toluene (900 ml), Tetrabutylammonium bromide (TBAB) (7.2 g), 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (90 g, 0.33 M), and 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (65 g, 0.34 M) at room temperature (25-30°C).[3][4]

    • Stir the solution at room temperature for 28-30 hours.[3][4]

    • Monitor the reaction completion by Thin Layer Chromatography (TLC).[3]

    • Separate the organic layer and extract the aqueous layer with 200 ml of toluene.[3][4]

    • Combine the organic layers, wash with 150 ml of 7% sodium hydroxide solution, and then with 200 ml of water.[3][4]

    • Concentrate the organic layer to yield the crude product, which can be triturated with isopropyl alcohol for purification.[3] The reported yield for this step is 83% with an HPLC purity of >98%.[3]

  • Step 2: Reduction of the Aldehyde.

    • The resulting aldehyde from Step 1 is reduced to a primary alcohol using a reducing agent like sodium borohydride.[2]

  • Step 3: Tetrazole Formation and Conversion to Potassium Salt.

    • To a stirred solution of the product from Step 2 (100 g, 0.264 M) in o-xylene (800 ml), add tri-n-butyltin chloride (172 g, 0.528 M) and sodium azide (34 g, 0.523 M) at room temperature.[3]

    • Raise the reaction temperature to 140-143°C and maintain for the duration of the reaction.[3]

    • After reaction completion, cool the mixture and proceed with acidic workup (e.g., dilute HCl to pH 4.0) to yield losartan.[3]

    • The losartan free acid can then be converted to its potassium salt by treatment with potassium hydroxide.[5]

Quantitative Data for Losartan Synthesis

StepReactantsBase/CatalystSolventYieldPurityReference
Alkylation 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrileNaOH, TBABToluene/Water83%>98% (HPLC)[3]

Synthetic Workflow for Losartan

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Tetrazole Formation cluster_3 Step 4: Salt Formation A 2-butyl-4-chloro-1H- imidazole-5-carbaldehyde C 1-((2'-cyanobiphenyl-4-yl)methyl)-2-butyl -4-chloro-1H-imidazole-5-carbaldehyde A->C NaOH, TBAB Toluene/Water B 4'-(bromomethyl)-[1,1'-biphenyl] -2-carbonitrile B->C D Reduced Imidazole Intermediate C->D NaBH4 E Losartan D->E NaN3, Bu3SnCl F Losartan Potassium E->F KOH

Synthetic pathway for Losartan Potassium.

The synthesis of valsartan involves the N-alkylation of L-valine methyl ester with 4'-bromomethyl-2'-cyanobiphenyl.

Experimental Protocol: Synthesis of Valsartan Intermediate

  • Step 1: N-alkylation of L-valine benzyl ester.

    • Dissolve 4-bromomethyl-2-cyanobiphenyl (114 g) in acetone (500 ml).[6]

    • Slowly add this solution to a refluxing solution of L-valine benzyl ester over 4 hours.[6]

    • Maintain the reaction under reflux for 15 hours.[6]

    • Distill off the solvent completely under vacuum below 50°C.[6]

    • Add water (600 ml) to the residue at room temperature.[6]

    • Extract the reaction mass with methylene dichloride (300 ml).[6]

    • Wash the organic layer with water (500 ml) and then with 10% sodium chloride solution (300 ml).[6]

    • Dry the organic layer over sodium sulfate and distill under vacuum below 50°C to obtain the N-alkylated intermediate.[6]

  • Step 2: Acylation and Subsequent Steps.

    • The resulting intermediate is then acylated with valeryl chloride, followed by tetrazole formation and hydrolysis to yield valsartan.[3]

Synthetic Workflow for Valsartan

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Acylation cluster_2 Step 3: Tetrazole Formation & Hydrolysis A L-valine benzyl ester C N-((2'-cyanobiphenyl-4-yl)methyl) -L-valine benzyl ester A->C Acetone, Reflux B 4'-bromomethyl-2'-cyanobiphenyl B->C D N-acyl-N-((2'-cyanobiphenyl-4-yl)methyl) -L-valine benzyl ester C->D Valeryl chloride E Valsartan D->E 1. NaN3, Bu3SnCl 2. Hydrolysis

Synthetic pathway for Valsartan.

Irbesartan synthesis involves the alkylation of 2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one with 4-bromomethyl-2'-cyanobiphenyl.

Experimental Protocol: Synthesis of Irbesartan Intermediate

  • Step 1: N-alkylation.

    • To a filtrate of 2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one, add 4-bromomethyl-2′-cyanobiphenyl (590 g), potassium carbonate (1050 g), and tetrabutylammonium bromide (25 g) at 25-30°C.[1]

    • Heat the contents to reflux for 5-6 hours at 53-56°C.[1]

    • Distill off the acetone completely and add water (2500 ml) and methylene dichloride (2500 ml).[1]

    • Separate the layers and extract the aqueous layer with methylene dichloride (1400 ml).[1]

    • The combined organic layer is then washed and concentrated to yield the intermediate, 1-[(2′-cyanobiphenyl-4-yl)methyl]-2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one.[1]

  • Step 2: Tetrazole formation.

    • The intermediate is then reacted with a tin compound such as tributyltin azide, followed by deprotection to give irbesartan.[1]

Synthetic Workflow for Irbesartan

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Tetrazole Formation A 2-n-butyl-4-spirocyclopentane -2-imidazolin-5-one C 1-((2'-cyanobiphenyl-4-yl)methyl)-2-n-butyl -4-spirocyclopentane-2-imidazolin-5-one A->C K2CO3, TBAB Acetone, Reflux B 4'-bromomethyl-2'-cyanobiphenyl B->C D Irbesartan C->D Tributyltin azide

Synthetic pathway for Irbesartan.

The synthesis of a key intermediate for candesartan involves the N-alkylation of an N-nitroanthranilic acid derivative with 4'-bromomethyl-biphenyl-2-nitrile.

Experimental Protocol: Synthesis of Candesartan Intermediate

  • Step 1: N-alkylation.

    • To a solution of methyl N-nitroanthranilate (19.6 g; 0.10 mol) and triethylamine (11.1 g; 0.11 mol) in DMF (80 mL), add a solution of 4'-bromomethyl-biphenyl-2-nitrile (27.2 g; 0.10 mol) at 20−25 °C.[4]

    • Stir the reaction mixture at room temperature for 6 hours.[4]

    • Cool to 0−5 °C and dilute with water (200 mL).[4]

    • Decant the solvents and triturate the oily residue with methanol (60 mL) to obtain a crystalline product.[4]

  • Step 2: Subsequent transformations.

    • The resulting intermediate undergoes further reactions, including reduction of the nitro group, to form the key intermediate for candesartan synthesis.[5]

Quantitative Data for N-Alkylation in Candesartan Intermediate Synthesis

ReactantAlkylating AgentBaseSolventYieldReference
Methyl N,3-dinitroanthranilate4'-bromomethyl-biphenyl-2-nitrileTriethylamineTHF63.5%[4]

Synthetic Workflow for Candesartan Intermediate

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Further Transformations A Methyl N-nitroanthranilate C Methyl N-((2'-cyanobiphenyl-4-yl)methyl) -N-nitroanthranilate A->C Triethylamine, DMF B 4'-bromomethyl-biphenyl-2-nitrile B->C D Key Candesartan Intermediate C->D e.g., Reduction

Synthetic pathway for a key Candesartan intermediate.

Application in Antifungal Agent Synthesis: Butenafine

4-tert-Butylbenzyl bromide is a key reagent in the synthesis of the antifungal drug butenafine. The synthesis involves the alkylation of a secondary amine with this benzyl bromide derivative.

Experimental Protocol: Synthesis of Butenafine

  • Step 1: Reductive Amination.

    • The synthesis typically starts with the reductive amination of 1-naphthaldehyde with methylamine to form the intermediate secondary amine, N-methyl-1-naphthylmethylamine.

  • Step 2: N-alkylation.

    • Under an argon shield, add [Cp*IrCl2]2 (1.59g, 0.002mol), sodium bicarbonate (0.42g, 0.005mol), N-methyl-1-naphthylmethylamine (17.12g, 0.10mol), p-tert-butyl benzyl alcohol (18.89g, 0.115mol), and deionized water (150mL) to a Schlenk device.

    • Heat the sealed device in a temperature-controlled oil bath at 110°C for 8 hours.

    • After cooling, extract the reaction mixture with dichloromethane (50mL x 3).

    • Combine the extracts and concentrate to dryness under reduced pressure.

    • The crude product is then converted to butenafine hydrochloride by treatment with HCl in a suitable solvent like 1,4-dioxane. A reported yield for this process is 95.8% with an HPLC purity of 99.76%.

Synthetic Workflow for Butenafine

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Alkylation A 1-Naphthaldehyde C N-methyl-1-naphthylmethylamine A->C B Methylamine B->C E Butenafine C->E [Cp*IrCl2]2, NaHCO3 Water, 110°C D p-tert-butyl benzyl alcohol D->E

Synthetic pathway for Butenafine.

Conclusion

This compound and its analogs are indispensable intermediates in the synthesis of a range of important pharmaceuticals. The N-alkylation reactions facilitated by these reagents are central to the construction of the molecular frameworks of sartans and butenafine. The protocols and data presented herein provide valuable guidance for researchers and professionals in the field of drug development and synthesis, highlighting the efficiency and versatility of these key building blocks. The provided synthetic workflows offer a clear visual representation of the reaction sequences, aiding in the planning and execution of these synthetic routes.

References

Application of 4-Butylbenzyl Bromide in Agrochemical Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylbenzyl bromide, particularly its isomer 4-tert-butylbenzyl bromide, serves as a crucial intermediate in the synthesis of a variety of agrochemicals. Its incorporation into the molecular structure of active ingredients can significantly influence their biological efficacy, physicochemical properties, and overall performance. The presence of the tert-butyl group often enhances lipophilicity, which can improve the penetration of the active ingredient through the waxy cuticle of plants or the exoskeleton of insects. This document provides detailed application notes, experimental protocols, and quantitative data on the use of 4-tert-butylbenzyl bromide in the development of key agrochemicals, specifically the acaricide/insecticide Pyridaben and the fungicide Fenpropimorph.

Physicochemical Properties of 4-tert-Butylbenzyl Bromide

A clear understanding of the physicochemical properties of 4-tert-butylbenzyl bromide is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 18880-00-7[1]
Molecular Formula C₁₁H₁₅Br[1]
Molecular Weight 227.15 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 93-94 °C at 1.5 mmHg[2]
Melting Point 8-12 °C[2]
Density 1.236 g/mL at 25 °C[2]
Solubility Soluble in organic solvents like ether and chloroform; limited solubility in water.[2]

Application in Agrochemical Synthesis

4-tert-Butylbenzyl bromide is a versatile reagent primarily used to introduce the 4-tert-butylbenzyl moiety into a target molecule. This structural motif is found in several commercially successful pesticides.

Synthesis of Pyridaben (Acaricide/Insecticide)

Pyridaben is a broad-spectrum acaricide and insecticide effective against mites, whiteflies, aphids, and thrips.[3][4] The synthesis of Pyridaben can be achieved through a one-pot reaction involving the thioetherification of a dichloropyridazinone intermediate with a mercaptan derived from 4-tert-butylbenzyl bromide or, more directly, using 4-tert-butylbenzyl chloride.[3][5][6] The use of 4-tert-butylbenzyl bromide would proceed via a similar nucleophilic substitution reaction.

Signaling Pathway and Mode of Action:

Pyridaben acts as a mitochondrial electron transport inhibitor (METI), specifically targeting Complex I (NADH:ubiquinone oxidoreductase).[4][7] This inhibition disrupts cellular respiration, leading to a rapid depletion of ATP and ultimately causing paralysis and death of the target pest.

pyridaben_moa Pyridaben Pyridaben ComplexI Mitochondrial Complex I Pyridaben->ComplexI Inhibits ET_Chain Electron Transport Chain ATP_Synth ATP Synthesis ComplexI->ATP_Synth Blocks energy production ET_Chain->ATP_Synth Drives Cell_Death Cellular Respiration Disruption & Death ATP_Synth->Cell_Death Leads to

Mode of action of Pyridaben.
Synthesis of Fenpropimorph (Fungicide)

Fenpropimorph is a systemic fungicide used to control a range of fungal diseases in cereals and other crops, most notably powdery mildew and rusts.[8][9] While not directly synthesized from 4-tert-butylbenzyl bromide in a single step, a key precursor, 4-tert-butylbenzaldehyde, is readily prepared from it.[10] The synthesis of Fenpropimorph involves the reductive amination of 3-(4-tert-butylphenyl)-2-methylpropanal with cis-2,6-dimethylmorpholine.[8]

Signaling Pathway and Mode of Action:

Fenpropimorph disrupts the fungal cell membrane by inhibiting two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase and Δ8→Δ7-isomerase.[8][11] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately fungal cell death.

fenpropimorph_moa Fenpropimorph Fenpropimorph Enzymes Sterol Δ14-reductase & Δ8→Δ7-isomerase Fenpropimorph->Enzymes Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway Cell_Membrane Fungal Cell Membrane Integrity Enzymes->Cell_Membrane Disrupts Ergosterol_Pathway->Cell_Membrane Maintains Fungal_Death Fungal Cell Death Cell_Membrane->Fungal_Death Disruption leads to

Mode of action of Fenpropimorph.

Experimental Protocols

The following are generalized protocols for the synthesis of Pyridaben and Fenpropimorph, based on published literature. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of Pyridaben (via 4-tert-butylbenzyl mercaptan)

This protocol outlines a plausible synthesis of Pyridaben where 4-tert-butylbenzyl bromide is first converted to the corresponding mercaptan, which then reacts with a pyridazinone intermediate. A more direct, one-pot synthesis is often used in industrial settings, which may involve 4-tert-butylbenzyl chloride.[3][5]

Workflow Diagram:

pyridaben_synthesis cluster_step1 Step 1: Mercaptan Formation cluster_step2 Step 2: Thioetherification A 4-tert-Butylbenzyl Bromide C Isothiouronium Salt (Intermediate) A->C B Thiourea B->C E 4-tert-Butylbenzyl Mercaptan C->E D Hydrolysis (NaOH) D->E G Pyridaben E->G F 4,5-Dichloro-2-tert-butyl-3(2H)-pyridazinone F->G

Synthetic workflow for Pyridaben.

Materials:

  • 4-tert-Butylbenzyl Bromide

  • Thiourea

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • 4,5-Dichloro-2-tert-butyl-3(2H)-pyridazinone

  • Base (e.g., Potassium Carbonate)

  • Solvent (e.g., Acetone, DMF)[12]

  • Hydrochloric Acid (HCl) for acidification

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., Anhydrous Sodium Sulfate)

Procedure:

  • Synthesis of 4-tert-Butylbenzyl Mercaptan:

    • Dissolve 4-tert-butylbenzyl bromide and an equimolar amount of thiourea in ethanol.

    • Reflux the mixture for 2-3 hours to form the isothiouronium salt intermediate.

    • Cool the reaction mixture and add an aqueous solution of sodium hydroxide.

    • Reflux for an additional 2-3 hours to hydrolyze the salt to the mercaptan.

    • Cool the mixture, acidify with hydrochloric acid, and extract the mercaptan with an organic solvent.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Synthesis of Pyridaben:

    • Dissolve 4,5-dichloro-2-tert-butyl-3(2H)-pyridazinone and a slight molar excess of 4-tert-butylbenzyl mercaptan in a suitable solvent such as acetone or DMF.[12]

    • Add a base, such as potassium carbonate, to the mixture.

    • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

    • Pour the reaction mixture into water and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield Pyridaben.

Protocol 2: Synthesis of Fenpropimorph

This protocol details the synthesis of Fenpropimorph starting from 4-tert-butylbenzaldehyde, which can be obtained from 4-tert-butylbenzyl bromide.[8][10]

Workflow Diagram:

fenpropimorph_synthesis cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Reductive Amination A 4-tert-Butylbenzaldehyde D 3-(4-tert-butylphenyl)-2-methylpropenal A->D B Propanal B->D C Base Catalyst (e.g., NaOH) C->D F 3-(4-tert-butylphenyl)-2-methylpropanal D->F E H₂, Pd/C E->F I Fenpropimorph F->I G cis-2,6-Dimethylmorpholine G->I H Reducing Agent (e.g., H₂/Pd/C or NaBH₄) H->I

Synthetic workflow for Fenpropimorph.

Materials:

  • 4-tert-Butylbenzaldehyde

  • Propanal

  • Base catalyst (e.g., aqueous Sodium Hydroxide)

  • Solvent (e.g., Ethanol)

  • Hydrogen gas (H₂)

  • Palladium on carbon (Pd/C) catalyst

  • cis-2,6-Dimethylmorpholine

  • Reducing agent (e.g., Sodium Borohydride)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., Anhydrous Sodium Sulfate)

Procedure:

  • Synthesis of 3-(4-tert-butylphenyl)-2-methylpropenal:

    • To a stirred solution of 4-tert-butylbenzaldehyde and propanal in ethanol, add a base catalyst dropwise at a controlled temperature.[8]

    • Monitor the reaction by TLC until completion.

    • Extract the product with an organic solvent, wash with water, dry, and evaporate the solvent.

    • Purify the crude product by vacuum distillation.[8]

  • Synthesis of 3-(4-tert-butylphenyl)-2-methylpropanal:

    • Dissolve the propenal from the previous step in a suitable solvent (e.g., ethanol) and subject it to hydrogenation in the presence of a Pd/C catalyst under a hydrogen atmosphere.[8]

    • After the reaction is complete (indicated by the cessation of hydrogen uptake), filter off the catalyst.

    • Remove the solvent under reduced pressure to yield the propanal.[8]

  • Synthesis of Fenpropimorph:

    • React the propanal with cis-2,6-dimethylmorpholine in a suitable solvent to form an intermediate imine.[8]

    • Reduce the imine to Fenpropimorph using catalytic hydrogenation (H₂/Pd/C) or a chemical reducing agent like sodium borohydride.[8]

    • After the reaction is complete, perform a suitable work-up, which may include extraction and washing.

    • Purify the final product by vacuum distillation.[8][13]

Quantitative Data on Biological Activity

The following tables summarize the biological activity of Pyridaben and Fenpropimorph against various target organisms. This data is compiled from multiple sources and is intended for comparative purposes.

Table 1: Acaricidal/Insecticidal Activity of Pyridaben
Target OrganismLife StageTest MethodLC₅₀ Value (mg/L)Reference
Tetranychus urticae (Two-spotted spider mite)EggsLeaf-disk-dip9550.54[14]
Tetranychus urticae (Two-spotted spider mite)Adults-1.01 - 609.91 (field populations)[15]
Panonychus citri (Citrus red mite)Adults-1.01 - 609.91 (field populations)[15]
Tetranychus urticaeAdults-519.2 - 25820.1 (field populations)[15]
Aquatic Invertebrates (Daphnia magna)--0.12 µg/L[16]
Fish (Pimephales promelas)--0.39 µg/L[16]
Table 2: Fungicidal Activity of Fenpropimorph
Target OrganismTest MethodEC₅₀ Value (µg/mL)Reference
Phytophthora infestansMycelial growth inhibitionVaries by isolate[17]
Phytophthora cactorumMycelial growth inhibitionVaries by isolate[2]
Mycosphaerella spp. (Sigatoka disease)--
Powdery Mildew (Erysiphe graminis)--[8]
Rusts (Puccinia spp.)--[8]

Conclusion

4-tert-Butylbenzyl bromide is a valuable building block in the synthesis of modern agrochemicals. Its use in the preparation of the acaricide Pyridaben and as a precursor to the fungicide Fenpropimorph highlights its importance in developing effective crop protection agents. The protocols and data presented here provide a foundation for researchers and scientists in the field of agrochemical development to explore the potential of this versatile intermediate in the creation of novel and efficacious products. Further research into the structure-activity relationships of other derivatives of this compound may lead to the discovery of new active ingredients with improved performance and environmental profiles.

References

Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butylbenzyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of symmetrical and unsymmetrical ethers.[1][2] This reaction proceeds via an S_N2 mechanism, involving the reaction of an alkoxide or phenoxide nucleophile with a primary alkyl halide.[1][3] These application notes provide a detailed protocol for the synthesis of ethers using 4-butylbenzyl bromide as the electrophile, a compound relevant in the synthesis of various organic molecules and potential pharmaceutical intermediates. The butyl group on the benzyl moiety can enhance lipophilicity, a key parameter in drug design. This document outlines the reaction mechanism, provides a step-by-step experimental protocol, and includes data presentation and visualizations to guide researchers in the successful synthesis and purification of 4-butylbenzyl ethers.

Reaction Principle

The synthesis of a 4-butylbenzyl ether via the Williamson ether synthesis involves the deprotonation of an alcohol or a phenol to form a potent nucleophile, the alkoxide or phenoxide, respectively. This is typically achieved using a moderately strong base such as sodium hydroxide or potassium carbonate.[2] The resulting nucleophile then attacks the electrophilic benzylic carbon of this compound in a bimolecular nucleophilic substitution (S_N2) reaction, displacing the bromide and forming the desired ether.[1][3]

Key Features of the Reaction:

  • S_N2 Mechanism: The reaction follows a concerted mechanism where the nucleophile attacks the carbon atom bearing the leaving group from the backside.[3]

  • Substrate Scope: Primary alkyl halides, such as this compound, are ideal substrates as they are sterically accessible and less prone to competing elimination reactions.[1]

  • Nucleophile: A variety of alcohols and phenols can be used as precursors for the nucleophile, allowing for the synthesis of a diverse range of ethers.

  • Phase Transfer Catalysis: In biphasic reaction conditions (e.g., aqueous base and organic solvent), a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed to facilitate the transport of the alkoxide/phenoxide from the aqueous phase to the organic phase where the alkyl halide is present, thereby increasing the reaction rate.

Experimental Protocol: Synthesis of 4-Butylbenzyl Phenyl Ether

This protocol details the synthesis of 4-butylbenzyl phenyl ether as a representative example. The same general procedure can be adapted for other alcohols and phenols.

Materials:

  • This compound

  • Phenol

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) - optional, for phase transfer catalysis

  • Toluene or Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Preparation of the Phenoxide:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 equivalent) in toluene or DMF.

    • Add finely ground sodium hydroxide (1.2 equivalents) to the solution. If using a phase transfer catalyst, add tetrabutylammonium bromide (0.1 equivalents) at this stage.

    • Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the sodium phenoxide. The formation of a precipitate may be observed.

  • Addition of this compound:

    • To the stirred suspension of sodium phenoxide, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the ether product will indicate the reaction's progression.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

    • Separate the organic layer and wash it sequentially with 1 M aqueous NaOH to remove any unreacted phenol, followed by water, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified 4-butylbenzyl phenyl ether.

    • Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key reactants and expected product for the synthesis of 4-butylbenzyl phenyl ether.

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Equivalents
This compoundC₁₁H₁₅Br227.14101.0
PhenolC₆H₆O94.11101.0
Sodium HydroxideNaOH40.00121.2
4-Butylbenzyl Phenyl EtherC₁₇H₂₀O240.34--

Note: The quantities can be scaled as needed. The yield of the reaction should be calculated based on the limiting reagent, which in this case is this compound.

Mandatory Visualizations

Williamson Ether Synthesis: Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide + Base Base Base (e.g., NaOH) Water Water (H₂O) Base->Water 4-Butylbenzyl_Bromide This compound Ether 4-Butylbenzyl Phenyl Ether 4-Butylbenzyl_Bromide->Ether Bromide_Ion Bromide Ion (Br⁻) 4-Butylbenzyl_Bromide->Bromide_Ion Phenoxide_icon Ar-O⁻ Phenoxide_icon->4-Butylbenzyl_Bromide SN2 Attack

Caption: Mechanism of the Williamson ether synthesis.

Experimental Workflow

Experimental_Workflow Start Start Reactants Mix Phenol and Base Start->Reactants Add_Electrophile Add this compound Reactants->Add_Electrophile Reaction Heat and Stir (4-12h) Add_Electrophile->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis Purification->Characterization End End Characterization->End

Caption: Experimental workflow for synthesis.

References

Application Notes and Protocols: The 4-Butylbenzyl (BUB) Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the 4-Butylbenzyl (BUB) Protecting Group

In the landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product development, the strategic use of protecting groups is paramount. The 4-butylbenzyl (BUB) group, specifically the 4-tert-butylbenzyl variant, has emerged as a valuable tool for the temporary masking of hydroxyl functionalities. As a member of the benzyl ether family of protecting groups, the BUB group offers a unique combination of stability and selective cleavage, providing distinct advantages in complex molecular architectures.

The introduction of the tert-butyl moiety at the para position of the benzyl group enhances its lipophilicity and steric bulk. This modification can influence the reactivity and solubility of the protected molecule, which can be advantageous in certain synthetic strategies. The BUB group is generally stable to a wide range of reaction conditions, including acidic and basic environments, yet it can be selectively removed under specific, mild conditions, ensuring orthogonality with other protecting groups.

Key Features and Advantages

The 4-butylbenzyl protecting group offers several key advantages:

  • Broad Stability: Exhibits robust stability across a wide pH range, tolerating many acidic and basic conditions where other protecting groups might be labile.

  • Orthogonality: Can be selectively removed in the presence of other common protecting groups such as silyl ethers, acetals, and esters, allowing for complex, multi-step synthetic sequences.

  • Mild Cleavage Conditions: Primarily removed by catalytic hydrogenation, a mild and high-yielding method that is compatible with a variety of functional groups.

  • Modified Lipophilicity: The tert-butyl group increases the lipophilicity of the protected molecule, which can aid in solubility in organic solvents and purification by chromatography.

  • Steric Influence: The bulk of the tert-butyl group can influence the stereochemical outcome of nearby reactions.

Comparative Stability of Alcohol Protecting Groups

The choice of a protecting group is dictated by its stability profile. The following table provides a comparative summary of the stability of the 4-butylbenzyl (BUB) ether against other commonly used alcohol protecting groups under various reaction conditions.

Protecting GroupReagent/Condition CategorySpecific ReagentsStability
4-Butylbenzyl (BUB) Ether Acidic Dilute aqueous acids (e.g., 1M HCl)Stable
Strong Lewis acids (e.g., BBr₃)Cleaved
Basic Strong bases (e.g., NaH, KOH)Stable
Reductive Catalytic Hydrogenation (H₂, Pd/C)Cleaved
Dissolving metal reduction (Na/NH₃)Cleaved
Oxidative DDQSlow Cleavage
Benzyl (Bn) EtherAcidic Dilute aqueous acidsStable
Strong Lewis acids (e.g., BBr₃)Cleaved
Basic Strong bases (e.g., NaH, KOH)Stable
Reductive Catalytic Hydrogenation (H₂, Pd/C)Cleaved
Oxidative DDQSlow Cleavage
p-Methoxybenzyl (PMB) EtherAcidic Dilute aqueous acidsLabile
Strong Lewis acidsCleaved
Basic Strong basesStable
Reductive Catalytic Hydrogenation (H₂, Pd/C)Cleaved
Oxidative DDQ, CANReadily Cleaved
tert-Butyldimethylsilyl (TBDMS) EtherAcidic Dilute aqueous acidsLabile
Basic Strong basesStable
Reductive Catalytic HydrogenationStable
Fluoride TBAFReadily Cleaved
Tetrahydropyranyl (THP) EtherAcidic Dilute aqueous acidsReadily Cleaved
Basic Strong basesStable
Reductive Catalytic HydrogenationStable

Experimental Protocols

Protection of Alcohols as 4-Butylbenzyl Ethers

The most common method for the introduction of the BUB group is the Williamson ether synthesis, which involves the reaction of an alkoxide with 4-tert-butylbenzyl bromide.

Protocol 1: Protection of a Primary Alcohol using Sodium Hydride

This protocol is suitable for primary and less hindered secondary alcohols.

  • Materials:

    • Alcohol (1.0 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

    • 4-tert-Butylbenzyl bromide (1.1 equiv)

    • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of the alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of 4-tert-butylbenzyl bromide in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Protection of a Secondary or Hindered Alcohol using Phase-Transfer Catalysis

This method can be advantageous for more sterically hindered alcohols and avoids the use of strong, non-nucleophilic bases like NaH.

  • Materials:

    • Alcohol (1.0 equiv)

    • 4-tert-Butylbenzyl bromide (1.5 equiv)

    • Tetrabutylammonium iodide (TBAI, 0.1 equiv)

    • Potassium hydroxide (KOH, 5.0 equiv)

    • Dichloromethane (DCM) or Toluene

    • Water

  • Procedure:

    • To a vigorously stirred biphasic mixture of the alcohol in DCM and a 50% aqueous solution of KOH, add TBAI.

    • Add 4-tert-butylbenzyl bromide to the mixture.

    • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Deprotection of 4-Butylbenzyl Ethers

The primary method for the cleavage of BUB ethers is catalytic hydrogenation.

Protocol 3: Deprotection by Catalytic Hydrogenation

This is a mild and general method for the removal of the BUB group.

  • Materials:

    • BUB-protected alcohol (1.0 equiv)

    • Palladium on carbon (10% Pd/C, 10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Procedure:

    • Dissolve the BUB-protected alcohol in methanol or ethanol.

    • Carefully add 10% Pd/C to the solution.

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.

    • Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to afford the deprotected alcohol.

    • Purify further if necessary.

Visualizing the Workflow and Logic

Diagram 1: Experimental Workflow for BUB Protection

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Alcohol Alcohol Alkoxide Formation Alkoxide Formation Alcohol->Alkoxide Formation 4-tert-Butylbenzyl Bromide 4-tert-Butylbenzyl Bromide Williamson Ether Synthesis Williamson Ether Synthesis 4-tert-Butylbenzyl Bromide->Williamson Ether Synthesis Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Alkoxide Formation Alkoxide Formation->Williamson Ether Synthesis Quenching Quenching Williamson Ether Synthesis->Quenching Extraction Extraction Quenching->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) BUB-Protected Alcohol BUB-Protected Alcohol Purification (Chromatography)->BUB-Protected Alcohol

Caption: Workflow for the protection of an alcohol with the BUB group.

Diagram 2: Decision Pathway for Deprotection

G start BUB-Protected Substrate q1 Are reducible groups (alkenes, alkynes, etc.) present? start->q1 deprotection1 Catalytic Hydrogenation (H2, Pd/C) q1->deprotection1 No deprotection2 Oxidative Cleavage (e.g., DDQ) q1->deprotection2 Yes product Deprotected Alcohol deprotection1->product note1 Standard & Mild deprotection1->note1 deprotection2->product note2 Alternative for reducible substrates deprotection2->note2

Caption: Decision-making for BUB group removal based on substrate.

Conclusion

The 4-butylbenzyl protecting group is a robust and versatile tool for the protection of alcohols in organic synthesis. Its stability under a wide range of conditions, coupled with its mild and selective removal, makes it an attractive choice for complex synthetic endeavors. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement the BUB group in their synthetic strategies.

Application Note: Synthesis of 4-Butylbenzyl Iodide via Finkelstein Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 4-butylbenzyl iodide from 4-butylbenzyl bromide utilizing the Finkelstein reaction. The Finkelstein reaction is a nucleophilic bimolecular substitution (SN2) process that involves the exchange of a halogen atom.[1][2] This method is particularly efficient for preparing alkyl iodides from the corresponding bromides or chlorides. The reaction's success is often driven by Le Chatelier's principle, where the precipitation of an insoluble metal halide salt in a suitable solvent drives the equilibrium towards the desired product.[3][4] Benzyl halides, such as this compound, are highly reactive substrates for this transformation.[1][4][5]

Reaction Principle and Scheme

The Finkelstein reaction is a classic SN2 reaction where an alkyl bromide or chloride is converted to an alkyl iodide.[2] The reaction is typically performed by treating the alkyl halide with a solution of sodium iodide (NaI) in anhydrous acetone.[1][6] Sodium iodide is soluble in acetone, while the resulting sodium bromide (NaBr) is not, causing it to precipitate from the solution. This precipitation removes the bromide salt from the equilibrium, driving the reaction to completion.[1][4]

Reaction Scheme:

Caption: Experimental workflow for the synthesis of 4-butylbenzyl iodide.

References

Application Notes and Protocols for Phase-Transfer Catalysis involving 4-Butylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for leveraging phase-transfer catalysis (PTC) in reactions involving 4-butylbenzyl bromide. PTC offers a highly efficient, cost-effective, and environmentally benign methodology for synthesizing a variety of organic compounds, making it a valuable tool in research, development, and manufacturing.

Introduction to Phase-Transfer Catalysis

Phase-transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from one phase to another, where it can readily react.[1] This approach enhances reaction rates, improves yields, and often allows for milder reaction conditions, thereby reducing side reactions and energy consumption.[2][3]

Key Advantages of PTC:

  • Increased reaction rates and yields.

  • Milder reaction conditions (e.g., lower temperatures).

  • Use of inexpensive and safer solvents and bases.

  • Reduced side product formation.

  • Simplified work-up procedures.

Applications of this compound in PTC Reactions

This compound is a versatile reagent in organic synthesis. Its reactivity can be significantly enhanced and controlled using PTC for various transformations, including etherification (O-alkylation), cyanation (C-N bond formation), and the alkylation of active methylene compounds (C-C bond formation).

O-Alkylation of Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic method for preparing ethers. When reacting a phenoxide salt (often generated in an aqueous or solid phase) with an alkyl halide like this compound (typically in an organic phase), PTC is instrumental in transporting the phenoxide nucleophile to the organic phase.[4]

General Reaction:

Ar-OH + 4-Bu-C₆H₄-CH₂Br + NaOH(aq) --(PTC)--> Ar-O-CH₂-C₆H₄-4-Bu + NaBr + H₂O

Cyanation Reactions

The synthesis of nitriles from alkyl halides is a fundamental transformation. PTC facilitates the transfer of the cyanide anion (from a salt like NaCN or KCN) from an aqueous or solid phase into the organic phase containing this compound.[3]

General Reaction:

4-Bu-C₆H₄-CH₂Br + NaCN(aq) --(PTC)--> 4-Bu-C₆H₄-CH₂CN + NaBr

C-Alkylation of Active Methylene Compounds

Active methylene compounds, such as malonic esters and acetoacetic esters, can be efficiently alkylated using this compound under PTC conditions. The catalyst transfers the enolate, formed by the deprotonation of the active methylene group by a base, into the organic phase for reaction.[5][6]

General Reaction:

CH₂(CO₂Et)₂ + 4-Bu-C₆H₄-CH₂Br + K₂CO₃(s) --(PTC)--> 4-Bu-C₆H₄-CH₂-CH(CO₂Et)₂ + KBr + KHCO₃

Quantitative Data Summary

The following table summarizes representative quantitative data for PTC reactions analogous to those involving this compound. This data provides a benchmark for expected yields and reaction conditions.

Reaction TypeSubstrateAlkylating AgentCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
O-Alkylation 4-tert-ButylphenolBenzyl BromideTBAB (5)50% NaOHDichloromethaneReflux0.5-1>95Adapted from[7]
Cyanation p-tert-Butylbenzyl Bromide-TBAB (2)NaCNWater100180Adapted from[8]
C-Alkylation Ethyl AcetoacetateBenzyl BromideTEBAC (10)KOH/K₂CO₃None (MW)60-800.05-0.0859-82Adapted from[6]

TBAB: Tetrabutylammonium Bromide; TEBAC: Triethylbenzylammonium Chloride.

Experimental Protocols

Protocol 1: O-Alkylation of 4-Methoxyphenol with this compound

This protocol is adapted from established procedures for the O-alkylation of phenols using benzyl bromide under phase-transfer catalysis.[7][9]

Materials:

  • 4-Methoxyphenol

  • This compound

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol (1.0 eq) in 20 mL of toluene.

  • Add a solution of NaOH (1.5 eq) in 20 mL of deionized water.

  • Add TBAB (0.05 eq).

  • Stir the biphasic mixture vigorously and add this compound (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic and aqueous layers. Extract the aqueous layer twice with 20 mL portions of diethyl ether.

  • Combine the organic layers, wash with 20 mL of water, and then with 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 4-Butylbenzyl Cyanide

This protocol is adapted from the synthesis of p-tert-butylbenzyl cyanide using phase-transfer catalysis.[8]

Materials:

  • This compound

  • Sodium Cyanide (NaCN)

  • Tetrabutylammonium Bromide (TBAB)

  • Deionized Water

  • Dichloromethane

Procedure:

  • Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), NaCN (1.2 eq), and TBAB (0.02 eq).

  • Add 20 mL of deionized water to the flask.

  • Heat the mixture to 100°C with vigorous stirring for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract three times with 20 mL portions of dichloromethane.

  • Combine the organic extracts and wash with 20 mL of water, followed by 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude 4-butylbenzyl cyanide can be purified by vacuum distillation.

Protocol 3: C-Alkylation of Diethyl Malonate with this compound

This protocol is based on the PTC alkylation of active methylene compounds with benzyl halides.[6]

Materials:

  • Diethyl Malonate

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium Bromide (TBAB)

  • Acetonitrile

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate (1.0 eq), powdered anhydrous K₂CO₃ (2.0 eq), and TBAB (0.1 eq).

  • Add 30 mL of acetonitrile to the flask.

  • Stir the suspension vigorously and add this compound (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 3-5 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify by vacuum distillation.

Visualizations

Phase-Transfer Catalysis Mechanism

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaCN Na⁺ CN⁻ QCN_org Q⁺ CN⁻ NaCN->QCN_org Anion Exchange QBr_aq Q⁺ Br⁻ QBr_aq->QCN_org Phase Transfer NaBr Na⁺ Br⁻ RBr_org 4-Bu-Bz-Br RCN_org 4-Bu-Bz-CN RBr_org->RCN_org SN2 Reaction QCN_org->RCN_org QBr_org Q⁺ Br⁻ QCN_org->QBr_org Catalyst Regeneration QBr_org->NaBr

Caption: General mechanism of phase-transfer catalysis for cyanation.

Experimental Workflow for O-Alkylation

O_Alkylation_Workflow A 1. Mix Phenol, Toluene, NaOH(aq), and TBAB B 2. Add this compound A->B C 3. Heat and Stir (4-6 h) B->C D 4. Cool and Separate Layers C->D E 5. Extract Aqueous Layer D->E F 6. Combine Organic Layers, Wash, and Dry E->F G 7. Concentrate F->G H 8. Purify Product G->H

Caption: Step-by-step workflow for the O-alkylation reaction.

Logical Relationship in C-Alkylation

C_Alkylation_Logic cluster_reactants Reactants cluster_catalysis Catalytic Cycle Malonate Diethyl Malonate Enolate Malonate Enolate Malonate->Enolate AlkylHalide This compound Product Alkylated Product AlkylHalide->Product Base K₂CO₃ Base->Enolate Deprotonation IonPair [Q⁺][Enolate⁻] Enolate->IonPair PTC TBAB (Q⁺Br⁻) PTC->IonPair Anion Exchange IonPair->Product SN2 Attack

References

Application Notes and Protocols for the Formation of 4-Butylbenzylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the Grignard reagent 4-butylbenzylmagnesium bromide from 4-butylbenzyl bromide. The successful and high-yield formation of this reagent is crucial for its application in various synthetic routes in drug discovery and development, where it serves as a key intermediate for introducing the 4-butylbenzyl moiety.

Introduction

Grignard reagents, discovered by Victor Grignard, are powerful nucleophilic organometallic compounds essential for the formation of carbon-carbon bonds. The synthesis of Grignard reagents from benzyl halides, such as this compound, presents unique challenges, primarily the competing Wurtz coupling side reaction. This homocoupling of the benzyl halide can significantly reduce the yield of the desired Grignard reagent. Careful control of reaction parameters, including solvent choice, temperature, and the rate of addition of the halide, is critical to favor the formation of the Grignard reagent over the Wurtz byproduct. These notes provide a comprehensive guide to navigate these challenges and successfully synthesize 4-butylbenzylmagnesium bromide.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the formation of 4-butylbenzylmagnesium bromide, including typical reaction conditions and expected outcomes.

Table 1: Reaction Parameters for the Synthesis of 4-Butylbenzylmagnesium Bromide

ParameterValue/DescriptionNotes
Reactant 1 This compound1.0 equivalent
Reactant 2 Magnesium Turnings1.2 - 1.5 equivalents
Solvent Anhydrous Diethyl Ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF)Anhydrous conditions are critical. THF can promote Wurtz coupling for benzylic halides.[1]
Concentration ~0.5 MHigher concentrations may increase the rate of Wurtz coupling.
Initiator (optional) A single crystal of IodineUsed to activate the magnesium surface.
Reaction Temperature Gentle reflux of the solventThe reaction is exothermic and should sustain its own reflux. External cooling may be necessary.
Reaction Time 1 - 2 hoursMonitored by the disappearance of magnesium turnings.
Atmosphere Anhydrous inert gas (Nitrogen or Argon)Essential to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.

Table 2: Expected Yield and Purity of 4-Butylbenzylmagnesium Bromide

ParameterExpected ValueMethod of Determination
Yield of Grignard Reagent 70 - 90%Titration with a standardized solution of I₂ in THF/LiCl.
Major Byproduct 1,2-bis(4-butylphenyl)ethane (Wurtz coupling product)Can be minimized by slow addition of the bromide and maintaining a low reaction temperature.[1]
Purity of the Grignard Solution Determined by the concentration of the active Grignard reagentThe solution will also contain the Wurtz coupling byproduct and any unreacted starting material.

Experimental Protocols

Protocol 1: Preparation of 4-Butylbenzylmagnesium Bromide

This protocol details the steps for the synthesis of 4-butylbenzylmagnesium bromide in anhydrous diethyl ether.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether (Et₂O)

  • Iodine (one small crystal)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Pressure-equalizing dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas line

  • Heating mantle or water bath

  • Ice-water bath

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware (flask, condenser, and dropping funnel) while still warm and immediately place it under a positive pressure of inert gas. Allow the apparatus to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings (1.2 eq.) into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heating mantle under a flow of inert gas until the purple vapor of iodine is observed and then disappears. This process activates the magnesium surface. Allow the flask to cool to room temperature.

  • Preparation of Bromide Solution: In a separate dry flask, dissolve the this compound (1.0 eq.) in anhydrous diethyl ether to make a ~0.5 M solution. Transfer this solution to the dropping funnel.

  • Initiation of the Reaction: Add a small portion (approx. 1/10th) of the this compound solution to the activated magnesium. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and greyish. If the reaction does not start, gentle warming of the flask may be required.

  • Controlled Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, so the rate of addition should be controlled to prevent vigorous boiling. An ice-water bath can be used to moderate the reaction if necessary.

  • Completion of the Reaction: After the addition is complete, continue to stir the mixture at room temperature. If refluxing has ceased, gently heat the mixture to maintain a mild reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • Final Product: The resulting cloudy, grayish-brown solution is the 4-butylbenzylmagnesium bromide Grignard reagent. It should be used immediately for subsequent reactions.

Protocol 2: Titration of the Grignard Reagent with Iodine

This protocol describes the determination of the molar concentration of the prepared Grignard reagent.[2][3]

Materials:

  • Iodine (I₂)

  • Anhydrous Lithium Chloride (LiCl)

  • Anhydrous Tetrahydrofuran (THF)

  • The prepared 4-butylbenzylmagnesium bromide solution

Equipment:

  • Dry vials with septa

  • Syringes

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of the Titration Solution: In a dry vial under an inert atmosphere, accurately weigh approximately 254 mg of iodine (1 mmol). Add 5 mL of a saturated solution of anhydrous LiCl in anhydrous THF. Stir until the iodine is completely dissolved.

  • Titration Setup: Cool the iodine solution to 0 °C in an ice bath.

  • Titration: Slowly add the prepared 4-butylbenzylmagnesium bromide solution dropwise to the stirred iodine solution using a 1.0 mL syringe. The initial dark brown color of the iodine solution will gradually fade.

  • Endpoint: The endpoint is reached when the brown color of the iodine completely disappears, and the solution becomes colorless or pale yellow.

  • Calculation: Record the volume of the Grignard reagent solution added. The concentration of the Grignard reagent can be calculated using the following formula:

    Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)

    Note: This titration should be performed at least in duplicate to ensure accuracy.

Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Flame-dry glassware (Flask, Condenser, Dropping Funnel) mg_prep Add Mg turnings (1.2 eq) and Iodine crystal to flask start->mg_prep initiation Initiate reaction with a small amount of bromide solution mg_prep->initiation bromide_prep Dissolve this compound (1.0 eq) in anhydrous Et₂O addition Slow dropwise addition of remaining bromide solution bromide_prep->addition initiation->addition Reaction starts reflux Maintain gentle reflux (30-60 min) addition->reflux grignard Formation of 4-Butylbenzylmagnesium Bromide reflux->grignard titration Titrate with I₂ solution to determine concentration grignard->titration use Use immediately in subsequent reaction grignard->use Reaction_Pathways reactants This compound + Mg grignard_reagent 4-Butylbenzylmagnesium Bromide (Desired Product) reactants->grignard_reagent Grignard Formation (Favored by slow addition, low temperature) wurtz_product 1,2-bis(4-butylphenyl)ethane (Wurtz Coupling Byproduct) grignard_reagent->wurtz_product Wurtz Coupling unreacted_bromide Unreacted this compound unreacted_bromide->wurtz_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Butylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Butylbenzyl Bromide synthesis. It includes frequently asked questions and troubleshooting guides in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the benzylic bromination of 4-butyltoluene.[1] This reaction proceeds through a free-radical chain mechanism and is commonly known as the Wohl-Ziegler bromination.[2][3] It typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions (e.g., with a sunlamp).[1][2]

Q2: Can you explain the mechanism of the benzylic bromination with NBS?

The reaction follows a classic free-radical chain mechanism consisting of three main stages: initiation, propagation, and termination.[1][4]

  • Initiation: The process begins with the homolytic cleavage of the radical initiator (like AIBN) or the N-Br bond of NBS by heat or light, which generates a small number of bromine radicals.[1]

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 4-butyltoluene. This is the preferred site because it forms a resonance-stabilized benzylic radical.[4][5] This benzylic radical then reacts with a molecule of bromine (Br₂) to yield the final product, this compound, and a new bromine radical, which continues the chain reaction.[1]

  • Termination: The reaction concludes when any two radical species combine.[1]

Q3: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂) for this synthesis?

NBS is the preferred reagent because it maintains a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[4][6] This is crucial for selectivity. High concentrations of Br₂ can lead to undesirable side reactions, such as electrophilic substitution on the aromatic ring.[7] By using NBS, the radical substitution at the benzylic position is favored, leading to a higher yield of the desired product.[3][8]

Q4: What are the key physical and chemical properties of this compound?

Knowing the properties of the target compound is essential for its handling, purification, and storage.

PropertyValue
Appearance Clear colorless to pale yellow liquid[9]
Molecular Weight 227.14 g/mol
Boiling Point 278-282°C at 760 mmHg[9]; 93-94 °C at 1.5 mmHg
Density 1.28-1.32 g/cm³ at 25°C[9]
Solubility Insoluble in water; miscible with organic solvents like DCM, THF, Ether[9]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Q5: My reaction yield is very low or I'm getting no product at all. What could be the cause?

Low to no yield can stem from several factors, primarily related to the initiation of the radical reaction.

  • Ineffective Radical Initiation: The radical initiator (AIBN, benzoyl peroxide) may be old or decomposed. Use a fresh batch or recrystallize it. Alternatively, ensure your light source is sufficiently powerful and close to the reaction vessel if using photochemical initiation.[1]

  • Poor Reagent Quality: NBS can degrade over time. It is recommended to recrystallize NBS from water before use to ensure its purity and reactivity.

  • Presence of Inhibitors: The starting material, 4-butyltoluene, might contain radical inhibitors (e.g., phenols). Purifying the starting material by distillation can resolve this issue.

  • Incorrect Solvent: The choice of solvent is critical. Use inert, non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane.[3] Protic or highly polar solvents can interfere with the radical mechanism.

Q6: The reaction is producing multiple byproducts, leading to low selectivity. How can I prevent this?

The formation of byproducts is a common challenge, typically due to over-bromination or undesired aromatic bromination.

  • Over-bromination: The formation of 4-(dibromomethyl)butylbenzene is a frequent side reaction.[7] To minimize this, use a stoichiometric amount of NBS (1.0 to 1.05 equivalents) relative to 4-butyltoluene.[1] Monitor the reaction progress closely using TLC or GC and stop it once the starting material is consumed.

  • Aromatic Bromination: Substitution on the benzene ring occurs under ionic, not radical, conditions. Ensure no Lewis acid contaminants are present. The use of NBS is specifically intended to keep the Br₂ concentration low to prevent this side reaction.[3][4] Running the reaction in the dark (if using a chemical initiator) can prevent photochemical ionic reactions.

Q7: The reaction does not seem to start, even after adding the initiator and heating. What should I do?

A delayed or non-starting reaction is often due to a failure in the initiation step.

  • Check Initiation Conditions: Ensure the reaction mixture is heated to the appropriate temperature for the chosen initiator (e.g., reflux for AIBN in CCl₄).[3] The decomposition temperature of the initiator is crucial for generating radicals.

  • Visual Cues: A successful reaction initiated with NBS often has a vigorous reflux.[3] Also, the reaction is typically complete when the denser NBS solid at the bottom of the flask is replaced by the less dense succinimide, which floats.[1][3] If these signs are absent, initiation has likely failed.

  • Initiator Addition: In some cases, adding the initiator in portions can help sustain the radical chain reaction.

Q8: I'm observing product decomposition during workup or purification. How can I improve stability?

This compound can be unstable, especially at high temperatures or in the presence of acid.

  • Neutralize Acidic Byproducts: The reaction produces HBr as a byproduct. During the workup, wash the crude organic layer with a mild aqueous base, such as sodium bicarbonate or sodium carbonate solution, to remove any residual acid.[1]

  • Purification Method: High temperatures during distillation can cause decomposition. It is highly recommended to purify the product via distillation under reduced pressure (vacuum distillation) to lower the boiling point.[1]

  • Proper Storage: this compound is a lachrymator and should be handled with care. For storage, keep it in a cool, dark place. Adding a piece of copper wire can help scavenge any HBr that might form during storage, thus improving its long-term stability.[10]

Quantitative Data Summary

Optimizing reaction parameters is key to maximizing yield. The following table summarizes the impact of different variables.

Table 1: Effect of Reaction Parameters on Yield

ParameterRecommended ConditionRationale for High YieldPotential Issue if Deviated
NBS Stoichiometry 1.0 - 1.05 eq.Prevents over-bromination by limiting the bromine source.[1]Excess: Dibromination. Deficiency: Incomplete conversion.
Initiator Conc. 0.01 - 0.05 eq. (catalytic)Sufficient to start and maintain the radical chain reaction without excessive side reactions.[1]Too low: Reaction fails to initiate/sustain. Too high: Can increase termination events.
Solvent CCl₄, CH₂Cl₂, CyclohexaneInert, non-polar solvents that do not interfere with the radical mechanism.[3][8]Polar or protic solvents can inhibit the reaction.
Temperature RefluxProvides the necessary energy for initiator decomposition and propagation steps.[1][3]Too low: Slow or no reaction. Too high: Potential for decomposition or side reactions.
Light Source Sunlamp / UV lampEffective for photochemical initiation, an alternative to chemical initiators.[1]Insufficient intensity: Incomplete initiation.

Experimental Protocols

Protocol: Benzylic Bromination of 4-Butyltoluene using NBS

This protocol is a general procedure for the synthesis of this compound and can be optimized.[1]

Materials:

  • 4-butyltoluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (0.02 eq)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Protect the apparatus from moisture.

  • To the flask, add 4-butyltoluene (1.0 eq) and the chosen solvent (e.g., CCl₄).

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of the radical initiator (e.g., 0.02 eq of AIBN).[1]

  • Heat the mixture to reflux with vigorous stirring. If using photochemical initiation, position a sunlamp near the flask.[1]

  • Monitor the reaction's progress by TLC or GC. The reaction is typically complete when the dense NBS has been consumed and is replaced by the less dense succinimide, which floats on the surface of the solvent.[1][3]

  • Once the reaction is complete, cool the mixture to room temperature.

Workup and Purification:

  • Filter the cooled mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with an aqueous solution of sodium bicarbonate to remove residual HBr.[1] Follow with a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[1]

  • The crude product can be purified by distillation under reduced pressure to yield this compound as a clear to pale yellow liquid.[1]

Visual Guides

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the key chemical and procedural steps involved in the synthesis.

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat/Light R• R• NBS NBS Br• Br• NBS->Br• + R• Start 4-Butyltoluene Radical Benzylic Radical Start->Radical + Br• Product 4-Butylbenzyl Bromide Radical->Product + Br₂ HBr HBr Br₂ Br₂ NBS_prop NBS HBr->NBS_prop Reacts with NBS_prop->Br₂ Generates Br•_term Br• Br₂_term Br₂_term Br•_term->Br₂_term + Br• Br•_term2 Br• R•_term R• R-R R-R R•_term->R-R + R•

Caption: Free-radical mechanism for benzylic bromination.

Experimental_Workflow reagents 1. Combine Reactants (4-Butyltoluene, NBS, Initiator) in Solvent (CCl₄) reaction 2. Reaction (Heat to Reflux / Irradiate) reagents->reaction monitoring 3. Monitor Progress (TLC / GC) reaction->monitoring workup_start 4. Cool and Filter (Remove Succinimide) monitoring->workup_start washing 5. Aqueous Wash (H₂O, NaHCO₃, Brine) workup_start->washing drying 6. Dry Organic Layer (Anhydrous MgSO₄) washing->drying evaporation 7. Solvent Removal (Rotary Evaporation) drying->evaporation purification 8. Purification (Vacuum Distillation) evaporation->purification final_product Pure this compound purification->final_product

Caption: General workflow for synthesis and purification.

Troubleshooting_Logic start Problem with Synthesis? low_yield Low / No Yield? start->low_yield byproducts Byproducts Formed? start->byproducts no_start Reaction Won't Start? start->no_start c1 Check Initiator (Fresh? Correct Temp?) low_yield->c1 Yes c4 Over-bromination? (Reduce NBS to ~1.0 eq) byproducts->c4 Yes c6 Check Temperature / Light (Sufficient energy for initiation?) no_start->c6 Yes c2 Check NBS Quality (Recrystallize if needed) c1->c2 c3 Purify Starting Material (Remove Inhibitors) c2->c3 solution Implement Solution & Re-run c3->solution c5 Aromatic Bromination? (Ensure radical conditions, no Lewis acids) c4->c5 c5->solution c7 Check for Inhibitors (Purify 4-butyltoluene) c6->c7 c7->solution

Caption: Decision tree for troubleshooting common issues.

References

minimizing side products in the bromination of 4-butyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the bromination of 4-butyltoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and potential side products in the bromination of 4-butyltoluene?

The bromination of 4-butyltoluene can proceed via two main pathways, depending on the reaction conditions, leading to different primary products and side products.

  • Benzylic Bromination: This reaction targets the methyl group.

    • Primary Product: 4-Butyl-1-(bromomethyl)benzene.

    • Side Products: 4-Butyl-1-(dibromomethyl)benzene and 4-butyl-1-(tribromomethyl)benzene can form through over-bromination. Under certain conditions, ring bromination can also occur as a minor side reaction.

  • Electrophilic Aromatic Substitution (Ring Bromination): This reaction adds a bromine atom to the aromatic ring.

    • Primary Products: Due to the directing effects of the methyl and butyl groups, a mixture of isomers is typically formed: 2-Bromo-4-butyl-1-methylbenzene and 3-Bromo-4-butyl-1-methylbenzene.[1]

    • Side Products: Polybrominated aromatic products (e.g., dibrominated species) can form if an excess of the brominating agent is used.

Q2: Which reaction conditions favor benzylic bromination over ring bromination?

Benzylic bromination is favored under free-radical conditions.[1] Key conditions include:

  • Reagent: Use of N-Bromosuccinimide (NBS) is the preferred method for selective benzylic bromination.[2][3] NBS provides a low, constant concentration of bromine, which suppresses competitive electrophilic aromatic substitution.[2][3]

  • Initiator: A radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is required.[1]

  • Light: Photochemical initiation using a sunlamp or a UV lamp can also be used to generate the necessary bromine radicals.[1]

  • Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used. However, greener alternatives like acetonitrile or ethyl acetate can also be employed.[1]

  • Temperature: The reaction is typically run at reflux temperature of the chosen solvent to facilitate radical initiation and propagation.[1]

Q3: How can I promote electrophilic aromatic substitution on the ring?

Electrophilic aromatic substitution is favored under conditions that generate a strong electrophile (Br⁺). Key conditions include:

  • Reagent: Molecular bromine (Br₂) is the standard brominating agent.

  • Catalyst: A Lewis acid catalyst such as iron(III) bromide (FeBr₃) or iron filings is essential to polarize the Br-Br bond and increase the electrophilicity of bromine.[1]

  • Solvent: An inert solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) is typically used.[1]

  • Temperature: The reaction is often carried out at low temperatures (e.g., 0-10 °C) to control the reaction rate and minimize side reactions.[1]

  • Absence of Light: The reaction should be run in the dark to avoid the initiation of free-radical pathways.

Troubleshooting Guides

Benzylic Bromination (using NBS)
Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired monobrominated product 1. Incomplete reaction. 2. Insufficient radical initiation. 3. Impure NBS.1. Monitor the reaction by TLC or GC to ensure completion. The reaction is often complete when the denser NBS is consumed and replaced by the less dense succinimide.[1] 2. Increase the amount of radical initiator slightly or ensure the light source is of sufficient intensity. 3. Use freshly recrystallized NBS. Impurities in NBS can lead to unreliable results.
Significant formation of dibromo- and tribromo- side products 1. Over-bromination due to high local concentration of bromine. 2. Reaction run for an extended period after the starting material is consumed.1. Use a slight excess (e.g., 1.05 equivalents) of NBS. Avoid using a large excess.[1] 2. Carefully monitor the reaction progress and stop it once the starting material is consumed.
Presence of ring-brominated side products 1. Presence of acidic impurities which can catalyze electrophilic aromatic substitution. 2. Use of a polar solvent that can promote ionic pathways.1. Add a small amount of a non-nucleophilic base like anhydrous sodium carbonate to the reaction mixture.[1] 2. Use a non-polar solvent such as carbon tetrachloride or cyclohexane.
Reaction fails to initiate 1. Radical inhibitor present in the solvent or on the glassware. 2. Inactive radical initiator.1. Ensure the solvent is freshly distilled and the glassware is clean and dry. 2. Use a fresh batch of radical initiator.
Electrophilic Aromatic Substitution (Ring Bromination)
Issue Potential Cause(s) Recommended Solution(s)
Low yield of brominated products 1. Inactive catalyst. 2. Insufficient reaction time or temperature.1. Use anhydrous iron(III) bromide or activate iron filings with a crystal of iodine.[1] 2. Allow the reaction to stir at room temperature after the initial addition at low temperature and monitor by TLC or GC for completion.
Formation of polybrominated side products 1. Excess bromine used.1. Use a stoichiometric amount or only a slight excess of bromine (e.g., 1.05 equivalents).[1]
Presence of benzylic bromination products 1. Exposure to light.1. Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
Unfavorable isomer ratio 1. Steric hindrance and electronic effects inherently favor a mixture of isomers.1. While difficult to alter significantly, lowering the reaction temperature may slightly improve selectivity. 2. Purification by fractional distillation or column chromatography is necessary to separate the isomers.[1]

Experimental Protocols

Protocol 1: Selective Benzylic Bromination of 4-Butyltoluene

This protocol is designed to favor the formation of 4-butyl-1-(bromomethyl)benzene.

Materials:

  • 4-Butyltoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or Ethyl Acetate

  • Anhydrous sodium carbonate (optional)

  • Sodium bisulfite solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-butyltoluene (1.0 eq) in CCl₄ or ethyl acetate.

  • Add NBS (1.05 eq) and a catalytic amount of AIBN (e.g., 0.02 eq).[1]

  • Reflux the mixture with vigorous stirring. The reaction can be initiated with a sunlamp if a chemical initiator is not used.[1]

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid NBS has been consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with sodium bisulfite solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization from hexane at low temperature.[1]

Protocol 2: Electrophilic Aromatic Bromination of 4-Butyltoluene

This protocol is designed to produce a mixture of 2-bromo- and 3-bromo-4-butyltoluene.

Materials:

  • 4-Butyltoluene

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap, dissolve 4-butyltoluene (1.0 eq) in dichloromethane.[1]

  • Add a catalytic amount of iron(III) bromide (0.05 eq).[1]

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add a solution of bromine (1.05 eq) in dichloromethane from the dropping funnel, maintaining the temperature below 10 °C.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

  • Quench the reaction by slowly adding sodium bisulfite solution to destroy excess bromine.

  • Transfer the mixture to a separatory funnel and wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The resulting isomeric mixture can be separated by fractional distillation or column chromatography.[1]

Visualizations

Benzylic_Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 4-Butyltoluene mix Reaction Mixture start->mix Dissolve reagents NBS, AIBN, Solvent reagents->mix reflux Reflux with Initiation (Heat/Light) mix->reflux monitor Reaction Completion reflux->monitor Monitor Progress (TLC/GC) filter Filter Succinimide monitor->filter wash Aqueous Wash filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/Recrystallization) concentrate->purify product 4-Butyl-1-(bromomethyl)benzene purify->product

Caption: Workflow for Benzylic Bromination.

Troubleshooting_Benzylic_Bromination cluster_low_yield Low Yield Solutions cluster_over_bromination Over-bromination Solutions cluster_ring_bromination Ring Bromination Solutions start Problem Observed low_yield Low Yield of Monobromo Product start->low_yield over_bromination Over-bromination Products start->over_bromination ring_bromination Ring Bromination Products start->ring_bromination incomplete_rxn Incomplete Reaction? -> Monitor to completion low_yield->incomplete_rxn bad_initiation Poor Initiation? -> Check initiator/light source low_yield->bad_initiation impure_nbs Impure NBS? -> Recrystallize NBS low_yield->impure_nbs excess_nbs Excess NBS? -> Use ~1.05 eq NBS over_bromination->excess_nbs long_rxn_time Reaction too long? -> Stop when starting material is gone over_bromination->long_rxn_time acidic_impurity Acidic Impurities? -> Add Na2CO3 ring_bromination->acidic_impurity polar_solvent Polar Solvent? -> Use non-polar solvent ring_bromination->polar_solvent

Caption: Troubleshooting Logic for Benzylic Bromination.

References

Technical Support Center: Purification of 4-Butylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of crude 4-butylbenzyl bromide, with a focus on vacuum distillation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is my this compound turning dark or black during distillation?

A1: Darkening of the product is a common sign of thermal decomposition.[1] Benzyl bromides can be unstable at elevated temperatures and may degrade, releasing HBr which can further catalyze decomposition.[2]

  • Immediate Action: Reduce the temperature of the heating source immediately.

  • Solution: The most effective solution is to perform the distillation under a higher vacuum (lower pressure).[1] This lowers the boiling point of the compound, reducing the thermal stress.[3][4] Ensure your vacuum system is free of leaks to maintain a stable, low pressure.[1]

  • Preventative Tip: Consider adding a non-volatile, acid-scavenging agent like a small amount of sodium bicarbonate to the distillation flask to neutralize any traces of acid that could promote decomposition.[5] For storage, adding a copper wire or using a stabilizer like propylene oxide can also inhibit decomposition.[2][6]

Q2: I'm struggling to achieve a stable vacuum. What are the common causes and solutions?

A2: A fluctuating vacuum can lead to inconsistent boiling and poor separation.[3]

  • Possible Cause 1: Leaks in the Apparatus.

    • Solution: Carefully inspect all glass joints, tubing connections, and seals. Ensure all joints are properly sealed with a suitable vacuum grease and that all clamps are secure.[1]

  • Possible Cause 2: Inefficient Cold Trap.

    • Solution: If you are using a cold trap between your apparatus and the pump, ensure it is sufficiently cold (e.g., using a dry ice/acetone or liquid nitrogen bath) to effectively condense volatile vapors before they reach the pump.[1][4]

  • Possible Cause 3: "Bumping" of the Liquid.

    • Solution: Uneven or vigorous boiling can cause pressure surges.[1] To ensure smooth boiling, use a magnetic stir bar or fresh boiling chips in the distillation flask.[1]

Q3: My purified product has a low yield. What could be the reason?

A3: Low yield can result from several factors during the workup and distillation process.

  • Incomplete Reaction or Side Reactions: Ensure the initial synthesis reaction has gone to completion. Unwanted side products can complicate purification.

  • Loss During Workup: Material can be lost during aqueous washes if emulsions form or if separations are not performed carefully.

  • Decomposition: As mentioned in Q1, thermal degradation can significantly reduce the yield of the desired product.

  • Inefficient Fraction Collection: Premature or delayed collection of the product fraction can lead to loss. Monitor the distillation head temperature closely to identify the correct fraction.

  • Hold-up in the Apparatus: A significant amount of product can coat the surfaces of a large or complex distillation column. Use an appropriately sized apparatus for the scale of your purification.

Q4: How do I effectively remove impurities with close boiling points?

A4: Separating compounds with similar boiling points requires optimizing the efficiency of your fractional distillation setup.

  • Solution 1: Use a Fractionating Column. For a more efficient separation, use a column with a large surface area, such as a Vigreux or a packed column (e.g., with Raschig rings).[1] This provides more theoretical plates for the separation to occur.

  • Solution 2: Slow Down the Distillation Rate. A slower distillation allows for better equilibrium between the liquid and vapor phases within the column, leading to a more effective separation.[1] Reduce the heating rate to collect the distillate at a slow, steady rate (e.g., one drop per second).

  • Solution 3: Insulate the Column. To maintain an optimal temperature gradient and prevent premature condensation, wrap the fractionating column with glass wool or aluminum foil.[1]

Data Presentation

The following table summarizes key quantitative data for 4-tert-butylbenzyl bromide, the most common isomer.

PropertyValueSource(s)
Chemical Formula C₁₁H₁₅Br[7]
Molecular Weight 227.14 g/mol [8]
Boiling Point 93-94 °C at 1.5 mmHg[7][9]
116-118 °C at 9 mmHg[7]
Melting Point 8-12 °C[7][10]
Density 1.236 g/mL at 25 °C[7][10]
Refractive Index (n20/D) 1.545[7][9]
Purity (Typical) ≥97%[7]

Experimental Protocols

Detailed Protocol for Vacuum Distillation of Crude this compound

This protocol outlines the purification of crude this compound following a typical synthesis and workup.

1. Pre-Distillation Workup (Washing and Drying):

  • Transfer the crude product layer from the synthesis reaction to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water, to remove water-soluble impurities.

    • A saturated sodium bicarbonate or sodium carbonate solution, to neutralize any residual acid (e.g., HBr).[5][11]

    • A final wash with water or brine.

  • Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[9][11]

  • Filter off the drying agent to obtain the crude, dry this compound.

2. Fractional Vacuum Distillation:

  • Apparatus Setup:

    • Assemble a fractional vacuum distillation apparatus in a fume hood. Note: Benzyl bromides are lachrymatory (tear-inducing) and should be handled with care.[2][12]

    • Use a round-bottom flask of an appropriate size (should be no more than two-thirds full).

    • Add a magnetic stir bar or fresh boiling chips to the flask for smooth boiling.[1]

    • Attach a fractionating column (e.g., Vigreux) to the flask.

    • Place a distillation head with a thermometer on top of the column. The top of the thermometer bulb should be level with the side arm leading to the condenser.

    • Attach a condenser and a receiving flask. Ensure all glass joints are lightly greased and sealed securely.

    • Connect the apparatus to a vacuum pump via a cold trap.

  • Distillation Procedure:

    • Charge the distillation flask with the crude, dry this compound.

    • Turn on the condenser cooling water.

    • Slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).[1] A lower pressure is generally better to minimize the risk of thermal decomposition.[1]

    • Once the vacuum is stable, begin gentle heating of the distillation flask using a heating mantle. Start the magnetic stirrer.

    • Fraction Collection:

      • Fore-run: Collect the first fraction, which will contain any low-boiling impurities. The head temperature will be significantly lower than the expected boiling point of the product.

      • Product Fraction: As the temperature rises and stabilizes at the expected boiling point for the given pressure (see data table), switch to a clean receiving flask to collect the purified this compound.

      • Final Fraction: If the temperature begins to drop after the main fraction is collected or if it rises sharply, stop the distillation. The residue in the flask will contain high-boiling impurities and any decomposition products.

    • Turn off the heating and allow the apparatus to cool completely before slowly and carefully re-introducing air into the system.

Mandatory Visualization

Troubleshooting Workflow for Distillation

G start Distillation Problem Observed p1 Product is Darkening start->p1 p2 Unstable Vacuum start->p2 p3 Poor Separation start->p3 c1 Thermal Decomposition p1->c1 Cause c2a System Leaks p2->c2a Causes c2b Inefficient Cold Trap p2->c2b Causes c2c Liquid Bumping p2->c2c Causes c3a Inefficient Column p3->c3a Causes c3b Distillation Too Fast p3->c3b Causes c3c Heat Loss from Column p3->c3c Causes s1 Reduce Heat & Lower Pressure (Increase Vacuum) c1->s1 Solution s2a Check & Re-grease Joints/Seals c2a->s2a Solution s2b Ensure Trap is Sufficiently Cold c2b->s2b Solution s2c Use Stir Bar or Boiling Chips c2c->s2c Solution s3a Use Vigreux or Packed Column c3a->s3a Solution s3b Reduce Heating Rate c3b->s3b Solution s3c Insulate Column c3c->s3c Solution

Caption: Troubleshooting workflow for common distillation issues.

References

column chromatography conditions for purifying 4-Butylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 4-Butylbenzyl Bromide

This technical support guide provides detailed protocols and troubleshooting advice for the purification of this compound using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended stationary phase and eluent system for purifying this compound?

A: The most common stationary phase is silica gel.[1][2] For the mobile phase (eluent), a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate is typically used. A good starting point is a low percentage of ethyl acetate in hexane (e.g., 1-5%), with the polarity gradually increasing if necessary.

Q2: My product and a major impurity have very similar Rf values on the TLC plate. How can I improve the separation?

A: When spots are very close on a TLC plate, achieving good separation on the column can be challenging.[3] Consider the following:

  • Use a less polar eluent system: This will cause all compounds to move more slowly down the column, potentially increasing the separation between them.

  • Employ gradient elution: Start with a very non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by slowly adding ethyl acetate.[1][3] This can help to first elute the non-polar this compound and then wash out more polar impurities.

  • Use a longer column: A greater amount of silica gel provides more surface area for interactions, which can enhance separation.

Q3: The purified product still contains starting material (4-butylbenzyl alcohol). What went wrong?

A: The starting alcohol is more polar than the bromide product due to the hydroxyl group. It should therefore move much slower on a silica gel column. If it is present in the final product, it could be due to:

  • Eluent polarity was too high: A high concentration of ethyl acetate may have caused the alcohol to elute along with your product.

  • Column was overloaded: Applying too much crude material to the column can lead to poor separation.[4] A general guideline is to use a ratio of crude product to silica gel of 1:30 to 1:50 by weight.[4]

Q4: My compound is not moving off the column, or is eluting very slowly.

A: This indicates that the eluent system is not polar enough. You should gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. Monitor the elution using TLC.

Q5: The bands on my column are running unevenly. What should I do?

A: Uneven (channeling) bands are typically a result of a poorly packed column.[4] This can lead to inefficient separation. The best solution is to repack the column, ensuring the silica gel is settled into a uniform, level bed without any air bubbles or cracks.[4] Adding a layer of sand on top of the silica can help prevent the silica bed from being disturbed when adding the eluent.[4][5]

Column Chromatography Parameters

The following table summarizes typical conditions for the column chromatography purification of benzyl bromides and related compounds. These serve as a good starting point for method development.

Stationary PhaseMobile Phase (Eluent)Elution ModeTypical Ratios (Hexane:Ethyl Acetate)Source
Silica Gel (230-400 mesh)Hexane/Ethyl AcetateGradientStart: 100% Hexane -> 30:1 -> 20:1 -> 10:1 -> 5:1[1]
Silica GelHexane/Ethyl AcetateIsocratic96:4[1]
Silica GelHexane/Ethyl AcetateIsocratic97:3
Silica GelHexane/Ethyl AcetateIsocratic95:5
Silica GelHexane/Ethyl AcetateIsocratic90:10[6]
Silica GelHexane/Ethyl AcetateIsocratic80:20

Experimental Protocol: Flash Column Chromatography

This protocol describes a standard procedure for purifying this compound using flash column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (e.g., 230-400 mesh)[1]

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Sand

  • Glass column with stopcock

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

2. Column Preparation (Slurry Method):

  • Securely clamp the column in a vertical position and place a small plug of cotton or glass wool at the bottom.[5]

  • Add a small layer (approx. 1-2 cm) of sand over the plug.[5]

  • In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar eluent (e.g., 1% ethyl acetate in hexane).[5]

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to help the silica settle into a uniform bed and remove any air bubbles.[5]

  • Once the silica has settled, add another thin layer (approx. 1 cm) of sand on top to prevent disturbance of the silica bed.[5]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or the eluent itself). Using a pipette, carefully add the solution to the top of the column.[5]

  • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[4]

4. Elution and Fraction Collection:

  • After loading the sample, carefully add the eluent to the top of the column.

  • Apply gentle air pressure to the top of the column to force the solvent through the silica gel (flash chromatography).

  • Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

  • Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp. This compound is UV active.

  • If using a gradient, systematically increase the polarity of the eluent as required to elute the compound of interest.

5. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow Diagram

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation A Prepare Eluent System B Pack Column with Silica Slurry A->B C Load Crude Sample B->C D Elute with Solvent C->D E Collect Fractions D->E F Analyze Fractions via TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Purified Product H->I

Caption: Workflow for the purification of this compound.

References

preventing hydrolysis of 4-Butylbenzyl Bromide during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 4-Butylbenzyl Bromide during experimental workup.

Troubleshooting Guide: Minimizing Hydrolysis of this compound

Undesired hydrolysis of this compound to 4-Butylbenzyl alcohol is a common issue during reaction workup, leading to reduced yields and purification challenges. This guide provides a systematic approach to identify and resolve potential causes of hydrolysis.

Signs of Hydrolysis:

  • Unexpectedly low yield of this compound.

  • Appearance of a more polar spot on Thin Layer Chromatography (TLC) corresponding to 4-Butylbenzyl alcohol.

  • Presence of characteristic O-H stretching in the IR spectrum and a benzylic alcohol peak in the NMR spectrum of the crude product.

Troubleshooting Decision Tree

Hydrolysis_Troubleshooting start Problem: Suspected Hydrolysis of this compound check_water Was the workup performed under strictly anhydrous conditions? start->check_water improper_wash What type of aqueous solution was used for washing? check_water->improper_wash Yes solution_anhydrous Solution: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere. check_water->solution_anhydrous No exposure_time Was the contact time with the aqueous phase minimized? improper_wash->exposure_time Appropriate (Brine/Bicarbonate) solution_wash Solution: Use cold, saturated sodium bicarbonate or brine instead of water. Avoid acidic or strongly basic washes. improper_wash->solution_wash Inappropriate (Water/Acid/Strong Base) drying_step Was the organic layer thoroughly dried? exposure_time->drying_step Yes solution_time Solution: Perform extractions and separations rapidly. Do not let layers stand. exposure_time->solution_time No solution_drying Solution: Use an adequate amount of a suitable drying agent (e.g., Na2SO4, MgSO4) until it no longer clumps. drying_step->solution_drying No end end drying_step->end Yes, problem persists. Consider non-aqueous workup. Workup_Workflow start Reaction Completion cool Cool Reaction to 0 °C start->cool quench Quench with Cold Saturated NaHCO3 cool->quench extract Extract with Organic Solvent quench->extract wash Wash with Cold Brine extract->wash dry Dry with Anhydrous Na2SO4 wash->dry filter Filter dry->filter evaporate Solvent Evaporation filter->evaporate product Pure this compound evaporate->product

Technical Support Center: Optimizing Nucleophilic Substitution Reactions with 4-Butylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the temperature for nucleophilic substitution reactions involving 4-butylbenzyl bromide.

Introduction

This compound is a versatile reagent in organic synthesis, frequently employed in the introduction of the 4-butylbenzyl group into a variety of molecules. The success of these nucleophilic substitution reactions is highly dependent on carefully controlled reaction conditions, with temperature being a critical parameter. Optimizing the reaction temperature is crucial for maximizing product yield, minimizing side reactions, and ensuring a favorable reaction rate. This guide will provide you with the necessary information to effectively troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction mechanisms for nucleophilic substitution with this compound?

A1: this compound, as a primary benzylic halide, can undergo nucleophilic substitution via both the S(_N)1 and S(_N)2 pathways. The benzylic position can stabilize a carbocation intermediate, favoring the S(_N)1 mechanism, while the primary nature of the carbon also allows for a direct backside attack by the nucleophile, characteristic of the S(_N)2 mechanism. The predominant mechanism will depend on the specific reaction conditions, including the strength of the nucleophile, the solvent, and the temperature.

Q2: How does temperature generally affect the outcome of the reaction?

A2: Temperature has a significant impact on both the rate and the selectivity of the reaction. Generally, increasing the temperature increases the reaction rate for both substitution and elimination pathways. However, at higher temperatures, elimination reactions (E1 and E2) tend to become more competitive with substitution reactions (S(_N)1 and S(_N)2), potentially leading to the formation of undesired alkene byproducts.

Q3: I am observing a low yield of my desired substitution product. What are the likely causes related to temperature?

A3: A low yield could be due to several temperature-related factors:

  • Temperature is too low: The reaction rate may be too slow, leading to incomplete conversion of the starting material within the given reaction time.

  • Temperature is too high: This can favor the formation of elimination byproducts, reducing the yield of the desired substitution product. It can also lead to decomposition of the starting material, nucleophile, or product.

  • Incorrect reaction time for the chosen temperature: At a given temperature, the reaction needs to be monitored to determine the optimal time for completion. Stopping the reaction too early will result in low conversion, while running it for too long can lead to byproduct formation.

Q4: I am seeing significant amounts of side products in my reaction mixture. How can I minimize them by adjusting the temperature?

A4: The formation of side products, particularly from elimination reactions, is a common issue. To minimize these:

  • Lower the reaction temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature will favor the substitution pathway.

  • Optimize other reaction parameters: In conjunction with lowering the temperature, consider using a less hindered, stronger nucleophile and a polar aprotic solvent to favor the S(_N)2 pathway, which is less prone to elimination than the S(_N)1 pathway.

Q5: How do I determine the optimal temperature for my specific nucleophile and solvent system?

A5: The optimal temperature is best determined empirically. A systematic approach is recommended:

  • Literature search: Begin by searching for similar reactions in the scientific literature to find a starting temperature range.

  • Small-scale screening: Run a series of small-scale reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) while keeping all other parameters constant.

  • Reaction monitoring: Monitor the progress of each reaction using an appropriate analytical technique (e.g., TLC, GC, LC-MS) to determine the consumption of starting material and the formation of the product and any byproducts.

  • Analysis of results: Compare the yield and purity of the product at each temperature to identify the optimal condition.

Troubleshooting Guide

Problem Possible Cause (Temperature-Related) Suggested Solution
Low or no reaction Reaction temperature is too low, resulting in a very slow reaction rate.Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress. Consider extending the reaction time at the current temperature.
Low yield of substitution product with significant starting material remaining Incomplete reaction due to insufficient temperature or reaction time.Increase the reaction temperature or prolong the reaction time. Ensure the temperature is maintained consistently.
Formation of significant elimination byproducts (e.g., 4-butylstyrene) Reaction temperature is too high, favoring the elimination pathway.Decrease the reaction temperature. Consider using a stronger, less basic nucleophile if possible.
Product decomposition The product or starting material is unstable at the reaction temperature.Run the reaction at a lower temperature. If the reaction is too slow at lower temperatures, consider using a more reactive nucleophile or a catalyst.
Reaction is too fast and difficult to control The reaction is highly exothermic at the chosen temperature.Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and allow it to slowly warm up. Use a solvent with a higher boiling point to better control the temperature.

Data Presentation

The optimal temperature for nucleophilic substitution on this compound is highly dependent on the nucleophile and solvent used. The following table provides a summary of typical reaction conditions found in the literature for analogous benzyl bromide systems, which can serve as a starting point for optimization.

Nucleophile Solvent Typical Temperature Range (°C) Predominant Mechanism Potential Issues
Sodium Azide (NaN₃)DMSO, DMFRoom Temperature - 50S(_N)2Exothermic reaction; handle azides with care.
Sodium Cyanide (NaCN)DMSO, Ethanol50 - 90S(_N)2Toxicity of cyanide; requires careful handling and workup.
Sodium Hydroxide (NaOH)Water, Ethanol50 - 100 (Reflux)S(_N)1 / S(_N)2 / E1 / E2Strong base can promote elimination; competing hydrolysis of the bromide.
Sodium Phenoxide (NaOPh)DMF, Acetonitrile60 - 100S(_N)2Basicity of phenoxide can lead to some elimination.
Amines (e.g., Aniline derivatives)Methanol30 - 50S(_N)2Rate is sensitive to the electronic properties of the amine.[1][2][3]

Note: This data is compiled from studies on benzyl bromide and substituted benzyl bromides and should be used as a guideline.[1][2][3] The optimal conditions for this compound may vary.

Experimental Protocols

General Protocol for Temperature Optimization

This protocol outlines a general method for determining the optimal reaction temperature for the nucleophilic substitution of this compound.

Materials:

  • This compound

  • Nucleophile of choice

  • Anhydrous solvent

  • Reaction vials or round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating block or oil bath with temperature control

  • TLC plates and developing chamber

  • Appropriate workup and purification reagents

Procedure:

  • Setup: In separate reaction vials, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Nucleophile: To each vial, add the nucleophile (typically 1.1-1.5 equivalents).

  • Temperature Screening: Place each vial in a pre-heated heating block or oil bath at a different temperature (e.g., 25 °C, 40 °C, 60 °C, 80 °C).

  • Reaction Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture and analyze it by TLC to monitor the consumption of the starting material and the formation of the product.

  • Workup: Once the reaction is deemed complete (or has reached a plateau), quench the reactions appropriately (e.g., by adding water or a saturated aqueous solution).

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by an appropriate method (e.g., column chromatography).

  • Analysis: Determine the yield and purity of the product from each reaction to identify the optimal temperature.

Visualizations

Logical Relationship Diagram

The following diagram illustrates the key factors influencing the outcome of a nucleophilic substitution reaction with this compound, with a focus on the role of temperature.

G Optimizing Nucleophilic Substitution of this compound cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_outcomes Reaction Outcomes Temperature Temperature SN1 SN1 Temperature->SN1 Higher T favors SN2 SN2 Temperature->SN2 Moderate T optimal E1 E1 Temperature->E1 Higher T strongly favors E2 E2 Temperature->E2 Higher T strongly favors Reaction Rate Reaction Rate Temperature->Reaction Rate Increases with T Nucleophile Nucleophile Nucleophile->SN1 Weak nucleophile Nucleophile->SN2 Strong nucleophile Nucleophile->E2 Strong, bulky base Solvent Solvent Solvent->SN1 Polar protic Solvent->SN2 Polar aprotic Substitution Product Substitution Product SN1->Substitution Product SN2->Substitution Product Elimination Byproduct Elimination Byproduct E1->Elimination Byproduct E2->Elimination Byproduct

Caption: Interplay of temperature and other factors on reaction pathways.

Experimental Workflow Diagram

The following diagram outlines a systematic workflow for optimizing the reaction temperature.

G Workflow for Temperature Optimization Start Start Define Reaction Define Nucleophile and Solvent Start->Define Reaction Literature Search Search for Starting Temperature Range Define Reaction->Literature Search Design Experiments Set Up Small-Scale Reactions at Different Temperatures Literature Search->Design Experiments Run Reactions Execute Reactions and Monitor Progress (TLC, GC, etc.) Design Experiments->Run Reactions Analyze Results Determine Yield and Purity of Product Run Reactions->Analyze Results Decision Optimal Temperature Found? Analyze Results->Decision Refine Temperature Adjust Temperature Range and Repeat Experiment Decision->Refine Temperature No End End Decision->End Yes Refine Temperature->Design Experiments

Caption: A systematic approach to optimizing reaction temperature.

References

Technical Support Center: Solvent Effects on the Reaction Rate of 4-Butylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the solvent effects on the reaction rate of 4-Butylbenzyl Bromide.

Frequently Asked Questions (FAQs)

Q1: What type of reaction is expected to occur with this compound?

A1: this compound is a benzylic halide. Benzylic halides are susceptible to nucleophilic substitution reactions. Depending on the reaction conditions, particularly the solvent and the nucleophile, the reaction can proceed via an S(_N)1 (Substitution Nucleophilic Unimolecular) or S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism, or a combination of both.

Q2: How does the solvent influence the reaction mechanism and rate?

A2: The solvent plays a crucial role in stabilizing the transition states and intermediates of the reaction.

  • Polar protic solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can solvate both cations and anions effectively through hydrogen bonding. They are particularly effective at stabilizing the carbocation intermediate formed in an S(_N)1 reaction, thus accelerating this pathway.[1]

  • Polar aprotic solvents (e.g., acetone, DMSO, DMF) possess a dipole moment but lack O-H or N-H bonds. They can solvate cations but are less effective at solvating anions (the nucleophile). This leaves the nucleophile more "naked" and reactive, favoring the S(_N)2 mechanism.[2][3]

  • Nonpolar solvents (e.g., hexane, benzene) do not effectively solvate charged species and are generally poor choices for nucleophilic substitution reactions, often leading to very slow reaction rates.

Q3: Which solvent would be expected to give the fastest reaction rate for an S(_N)1 reaction of this compound?

A3: A highly polar protic solvent, such as a mixture of water and formic acid, would be expected to give the fastest S(_N)1 reaction rate. The high polarity and hydrogen bonding ability of these solvents effectively stabilize the benzylic carbocation intermediate.

Q4: For an S(_N)2 reaction with a strong nucleophile, what type of solvent is preferred?

A4: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is preferred for an S(_N)2 reaction. These solvents dissolve the nucleophilic salt while poorly solvating the anion, thus enhancing its nucleophilicity and increasing the reaction rate.[2][3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Reaction is extremely slow or not proceeding. 1. Inappropriate solvent choice (e.g., nonpolar solvent for an ionic reaction).2. Low reaction temperature.3. Weak nucleophile (for S(_N)2).4. Poor quality of reagents.1. Switch to a more appropriate solvent (polar protic for S(_N)1, polar aprotic for S(_N)2).2. Increase the reaction temperature, monitoring for potential side reactions.3. Use a stronger, more reactive nucleophile.4. Ensure the purity of this compound and the nucleophile.
Multiple products are observed (e.g., by TLC or GC analysis). 1. Competition between S(_N)1 and S(_N)2 pathways.2. Competing elimination reactions (E1 or E2), especially with a strong, bulky base.3. Side reactions with the solvent (solvolysis).1. To favor S(_N)1, use a polar protic solvent and a weak nucleophile.2. To favor S(_N)2, use a polar aprotic solvent and a strong, non-bulky nucleophile.3. To minimize elimination, use a non-basic nucleophile and lower temperatures.4. If solvolysis is the intended reaction, the solvent is the nucleophile.
Reaction rate is too fast to measure accurately. 1. Highly reactive nucleophile.2. Very high reaction temperature.3. Highly stabilizing solvent for the transition state.1. Decrease the reaction temperature.2. Use a less concentrated solution of the nucleophile.3. Choose a solvent that results in a more moderate reaction rate.
Inconsistent or non-reproducible kinetic data. 1. Temperature fluctuations during the experiment.2. Inaccurate measurement of reagent concentrations.3. Presence of moisture or other impurities.4. Inconsistent mixing of the reaction solution.1. Use a thermostatically controlled water bath or reaction block to maintain a constant temperature.2. Calibrate all volumetric glassware and balances.3. Use anhydrous solvents and dry reagents where appropriate.4. Ensure consistent and efficient stirring throughout the reaction.

Data Presentation

The following table provides representative data on how the initial reaction rate of a hypothetical solvolysis of this compound might vary with the solvent. The rate constants are illustrative and based on established principles of solvent effects on nucleophilic substitution reactions.

Solvent Solvent Type Dielectric Constant (ε) at 20°C Relative Initial Rate Predominant Mechanism
80% Ethanol / 20% WaterPolar Protic~35HighS(_N)1
MethanolPolar Protic32.7Moderate-HighS(_N)1/S(_N)2
EthanolPolar Protic24.5ModerateS(_N)1/S(_N)2
AcetonePolar Aprotic20.7Moderate-LowS(_N)2
Tetrahydrofuran (THF)Polar Aprotic7.5LowS(_N)2
HexaneNonpolar1.9Very Low-

Note: Dielectric constants are approximate values and can vary with temperature.

Experimental Protocols

Protocol: Determination of Reaction Rate by Titration

This protocol describes the determination of the rate of solvolysis of this compound in an aqueous ethanol mixture by monitoring the production of hydrobromic acid (HBr).

Materials:

  • This compound

  • Ethanol (reagent grade)

  • Distilled or deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)

  • Phenolphthalein indicator solution

  • Volumetric flasks, pipettes, burette, and conical flasks

  • Thermostatically controlled water bath

  • Stopwatch

Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare a stock solution of this compound in ethanol (e.g., 0.1 M).

    • Prepare the desired aqueous ethanol solvent mixture (e.g., 80% ethanol, 20% water by volume).

    • Allow the solvent mixture and the this compound solution to equilibrate to the desired reaction temperature in the water bath.

  • Initiation of the Reaction:

    • Pipette a known volume of the pre-heated solvent mixture into a conical flask.

    • Add a few drops of phenolphthalein indicator.

    • To start the reaction, pipette a known volume of the pre-heated this compound stock solution into the conical flask, start the stopwatch immediately, and mix thoroughly.

  • Titration:

    • Immediately begin titrating the reaction mixture with the standardized NaOH solution. The goal is to maintain a faint pink color.

    • As the solvolysis reaction produces HBr, the pink color will fade. Add NaOH dropwise to restore the faint pink endpoint.

    • Record the volume of NaOH added at regular time intervals (e.g., every 2, 5, or 10 minutes, depending on the reaction rate).

  • Data Analysis:

    • The volume of NaOH added at a given time is proportional to the amount of HBr produced, which in turn is equal to the amount of this compound that has reacted.

    • Plot the concentration of reacted this compound versus time.

    • The initial rate of the reaction can be determined from the initial slope of this plot. To determine the order of the reaction and the rate constant, further analysis of the integrated rate laws is required.

Visualizations

Logical Relationship of Solvent Properties on Reaction Pathway

Solvent_Effects cluster_solvent Solvent Properties cluster_reaction Reaction Pathway Solvent Solvent Polar Protic Polar Protic Solvent->Polar Protic e.g., H₂O, EtOH Polar Aprotic Polar Aprotic Solvent->Polar Aprotic e.g., Acetone, DMSO Nonpolar Nonpolar Solvent->Nonpolar e.g., Hexane SN1 SN1 Polar Protic->SN1 Favors (stabilizes carbocation) SN2 SN2 Polar Aprotic->SN2 Favors (enhances nucleophilicity) Slow/No Reaction Slow/No Reaction Nonpolar->Slow/No Reaction Disfavors Experimental_Workflow start Start: Prepare Reagents prepare_stock Prepare 0.1 M this compound in Ethanol start->prepare_stock prepare_solvent Prepare Solvent Mixture (e.g., 80% EtOH/H₂O) start->prepare_solvent prepare_titrant Prepare Standardized 0.02 M NaOH start->prepare_titrant equilibrate Equilibrate Solutions to Reaction Temperature prepare_stock->equilibrate prepare_solvent->equilibrate prepare_titrant->equilibrate initiate_reaction Initiate Reaction: Mix Reactant and Solvent equilibrate->initiate_reaction monitor_reaction Monitor Reaction Progress (Titrate with NaOH) initiate_reaction->monitor_reaction record_data Record Volume of NaOH vs. Time monitor_reaction->record_data at timed intervals analyze_data Data Analysis: Plot [Product] vs. Time record_data->analyze_data determine_rate Determine Initial Rate and Rate Constant analyze_data->determine_rate

References

Technical Support Center: Purification of Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted 4-butyltoluene from a product mixture.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties to consider when choosing a separation method for 4-butyltoluene?

A1: The selection of an appropriate purification technique hinges on the differences in physical properties between your desired product and the unreacted 4-butyltoluene. Key properties include the state of matter (solid/liquid), boiling point, polarity, and solubility. 4-Butyltoluene is a nonpolar liquid with a boiling point of approximately 191-193°C.[1]

Data Presentation: Property Comparison for Separation Strategy

The following table outlines how differences in physical properties guide the choice of separation technique.

Property4-tert-ButyltolueneHypothetical Product A (Liquid)Hypothetical Product B (Solid)Recommended Separation Strategy
Physical State LiquidLiquidSolid-
Boiling Point ~191 °C[1]> 220 °CN/AFractional Distillation for Product A
Polarity NonpolarModerately PolarPolarColumn Chromatography for Product A or B
Solubility in Hexane SolubleLikely SolubleInsolubleSolvent Wash/Recrystallization for Product B
Solubility in Water InsolubleInsolubleSolubleLiquid-Liquid Extraction for Product B

Q2: My product is a liquid. How can I remove the unreacted 4-butyltoluene?

A2: If your product is a liquid, the primary method for separation is fractional distillation . This technique is most effective when there is a significant difference in boiling points between your product and 4-butyltoluene, ideally greater than 25°C.[2] Fractional distillation utilizes a fractionating column to perform multiple vaporization-condensation cycles, which allows for a much better separation of liquids with close boiling points than a simple distillation.[3]

Q3: My product is a solid. What is the best way to remove the liquid 4-butyltoluene?

A3: For solid products, you have two excellent options:

  • Recrystallization : This is a primary method for purifying solid organic compounds.[4] The ideal recrystallization solvent is one in which your product has high solubility at elevated temperatures but is poorly soluble at room temperature, while 4-butyltoluene remains soluble even when cooled.[5][6] During cooling, your purified product will crystallize out of the solution, leaving the 4-butyltoluene impurity behind in the solvent.[5][6]

  • Solvent Wash (Trituration) : If you can find a solvent in which your solid product is completely insoluble but 4-butyltoluene is soluble (e.g., cold hexanes), you can simply wash or triturate your solid with this solvent. This will dissolve the unreacted starting material, which can then be filtered away.

Q4: My product has a boiling point very close to 4-butyltoluene, but their polarities are different. What should I do?

A4: When boiling points are too similar for effective distillation, column chromatography is the preferred method.[7] Since 4-butyltoluene is a nonpolar compound, a normal-phase flash column chromatography setup is typically effective.[8] In this technique, a polar stationary phase (like silica gel) is used with a nonpolar mobile phase (eluent), such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate or diethyl ether.[9] The nonpolar 4-butyltoluene will have a weak affinity for the polar silica gel and will elute quickly, while a more polar product will be retained longer on the column, allowing for separation.[8]

Q5: Can I use liquid-liquid extraction to remove 4-butyltoluene?

A5: Yes, liquid-liquid extraction can be used if your product has significantly different solubility properties than 4-butyltoluene.[10][11] This method uses two immiscible liquids (e.g., a nonpolar organic solvent and a polar aqueous solution).[10][11] Since 4-butyltoluene is nonpolar, it will preferentially dissolve in the organic phase. If your product is polar or can be made ionic (e.g., by treating an acidic product with a base or a basic product with an acid), it will move into the aqueous phase, allowing for separation.[12][13]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor separation during fractional distillation. The boiling point difference is too small (<25 °C).The heating rate is too fast.The fractionating column is inefficient (not enough theoretical plates).If the boiling point difference is small, use a longer or more efficient (e.g., Vigreux or packed) fractionating column.[3] Heat the mixture slowly and steadily to establish a proper temperature gradient in the column. Ensure the column is well-insulated.
Product and 4-butyltoluene elute together during column chromatography. The solvent system (eluent) is too polar.The column was overloaded with the crude mixture.The sample band was too diffuse when loaded.Start with a highly nonpolar eluent (e.g., 100% hexane) and gradually increase the polarity.[9] Use Thin-Layer Chromatography (TLC) first to determine the optimal solvent system. Use an appropriate amount of silica gel for the amount of sample being purified. Dissolve the sample in the minimum amount of solvent for loading to ensure a tight band.[14]
Low product recovery after recrystallization. Too much solvent was used.The solution was cooled too quickly.The chosen solvent is not ideal (product is too soluble at low temperatures).Use the minimum amount of hot solvent required to fully dissolve the solid.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. Perform solubility tests to find a solvent where the product has very low solubility when cold.[15]
Product "oils out" during recrystallization instead of forming crystals. The boiling point of the solvent is higher than the melting point of the product. The solution is supersaturated with impurities.Re-heat the mixture to dissolve the oil, add slightly more solvent, and try cooling again. If the problem persists, choose a solvent with a lower boiling point.[6]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Setup : Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a collection flask, and a thermometer. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.[3]

  • Distillation : Add the crude mixture and a stir bar or boiling chips to the distillation flask. Heat the flask gently.

  • Fraction Collection : Observe the temperature. As the vapor rises through the column, a temperature gradient will be established.[2] Collect any initial liquid that distills at a lower temperature (forerun).

  • Isolation : When the temperature stabilizes at the boiling point of the lower-boiling component (e.g., 4-butyltoluene), collect this fraction in a separate receiving flask.

  • Product Collection : Once most of the 4-butyltoluene has distilled, the temperature may drop slightly before rising to the boiling point of your product. Change the receiving flask to collect the purified product.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent Selection : Using TLC, identify a solvent system in which the product has an Rf value of approximately 0.25-0.35 and is well-separated from the 4-butyltoluene spot (which will have a high Rf). A good starting point for nonpolar compounds is 100% hexane or 5% diethyl ether in hexane.[9]

  • Column Packing : Plug a glass column with cotton or glass wool. Add a layer of sand. Prepare a slurry of silica gel in your chosen nonpolar eluent and pour it into the column, taking care to avoid air bubbles.[14] Allow the silica to settle into a packed bed, and add a protective layer of sand on top.

  • Sample Loading : Dissolve the crude product in a minimal amount of a nonpolar solvent (like dichloromethane or the eluent).[14] Carefully add the sample to the top of the silica gel.

  • Elution : Add the eluent to the column and apply gentle air pressure to push the solvent through the column. Begin collecting fractions immediately, as nonpolar compounds can elute quickly.[16]

  • Analysis : Monitor the collected fractions by TLC to determine which ones contain the purified product. Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualization

Logical Workflow for Method Selection

The following diagram illustrates the decision-making process for selecting the appropriate purification method to remove unreacted 4-butyltoluene.

SeparationWorkflow start Crude Product with 4-Butyltoluene product_state Is the Product Solid or Liquid? start->product_state bp_diff Boiling Point Difference > 25-30 °C? product_state->bp_diff Liquid solubility_check Is Product Insoluble in a Nonpolar Solvent (e.g., Hexane)? product_state->solubility_check Solid polarity_diff Significant Difference in Polarity? bp_diff->polarity_diff No distillation Fractional Distillation bp_diff->distillation Yes chromatography Flash Column Chromatography polarity_diff->chromatography Yes advanced_sep Consider Advanced Separation (e.g., Prep-HPLC) polarity_diff->advanced_sep No recrystallization Recrystallization solubility_check->recrystallization No solvent_wash Solvent Wash / Trituration solubility_check->solvent_wash Yes

Caption: Decision tree for selecting a purification method.

References

dealing with lachrymatory effects of benzyl bromides in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the lachrymatory and hazardous effects of benzyl bromides in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with benzyl bromide?

A1: Benzyl bromide is a strong lachrymatory agent, meaning it causes severe irritation and tearing of the eyes.[1][2][3][4][5] It is also corrosive and can cause severe burns to the skin and eyes upon contact.[6] Inhalation can irritate the nose, throat, and lungs, potentially leading to coughing, shortness of breath, and in severe cases, pulmonary edema, which is a medical emergency.[1][6][7] The vapor is heavier than air and can travel, posing a fire or explosion risk near ignition sources.[6] It is also sensitive to light and moisture.[8][9]

Q2: I can smell benzyl bromide in the lab, but I don't feel any eye irritation yet. What should I do?

A2: Do not rely on the absence of eye irritation as a sign of safety. The odor threshold may be lower than the concentration that causes immediate lachrymatory effects. If you can smell benzyl bromide, it indicates a potential breach of containment. You should immediately evacuate the area and alert your supervisor or safety officer. The source of the vapor release needs to be identified and addressed before re-entering the laboratory.

Q3: My eyes started tearing up while I was working with benzyl bromide in the fume hood. What steps should I take?

A3: If you experience any symptoms of exposure, even within a fume hood, take the following steps immediately:

  • Move to a safe area: Immediately leave the contaminated area and move to fresh air.[7][9]

  • Alert others: Inform your colleagues and supervisor about the exposure.

  • Eye irrigation: If you feel any eye irritation, proceed to an emergency eyewash station and flush your eyes with copious amounts of water for at least 15 minutes.[7][9][10] If you are wearing contact lenses, remove them if possible before flushing.[6][10]

  • Seek medical attention: After initial first aid, seek prompt medical attention.[2][9][10][11][12]

Q4: What should I do if I spill a small amount of benzyl bromide on my gloves?

A4: If you spill benzyl bromide on your gloves, you should consider them contaminated. Immediately remove the gloves using the proper technique to avoid skin contact with the chemical.[9] Dispose of the contaminated gloves in a designated hazardous waste container. Wash your hands thoroughly with soap and water afterward.[9]

Q5: How should I handle waste and contaminated materials after working with benzyl bromide?

A5: All materials contaminated with benzyl bromide, including gloves, absorbent materials from spills, and empty containers, should be treated as hazardous waste.[6][8] Place them in a suitable, labeled, and sealed container for disposal according to your institution's hazardous waste management procedures.[8][9][11]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Eye irritation despite working in a fume hood. - Improper fume hood sash height.- Air drafts in the lab disrupting fume hood airflow.- High concentration of benzyl bromide being used.- Improper handling technique (e.g., rapid movements).- Ensure the fume hood sash is at the recommended height.- Check for and minimize drafts from doors, windows, or ventilation systems.- Re-evaluate your experimental procedure to use the minimum necessary quantity of benzyl bromide.- Work slowly and deliberately within the fume hood to minimize vapor escape.
A persistent "sweet" or "pleasant" odor of benzyl bromide in the lab. - A small, undetected leak from a storage container or apparatus.- Contaminated equipment or surfaces outside the fume hood.- Improper disposal of contaminated waste.- Inspect all containers and apparatus for leaks.- Decontaminate all surfaces and equipment that may have come into contact with benzyl bromide.- Review waste disposal procedures to ensure proper containment.
Skin irritation or redness after handling benzyl bromide. - Inadequate or compromised personal protective equipment (PPE).- Accidental skin contact during handling or glove removal.- Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7][9][12][13]- Seek medical attention if irritation persists.[12][13]- Review your choice of gloves and ensure they are appropriate for handling benzyl bromide.

Quantitative Data Summary

Parameter Value Source(s)
Molecular Weight 171.03 g/mol [1][9][14]
Boiling Point 198-201 °C[1][2]
Melting Point -4 to -1 °C[1][9]
Density 1.438 - 1.441 g/mL at 22-25 °C[1][7]
Vapor Density 5.9 (air = 1)[2][7]
Flash Point 79 - 87 °C (174 - 188 °F)[2][7]
OSHA PEL (for Hydrogen Bromide) 3 ppm (8-hour TWA)[6]
NIOSH REL (for Hydrogen Bromide) 3 ppm (Ceiling)[6]
ACGIH TLV (for Hydrogen Bromide) 3 ppm (Ceiling)[6]

Note: Exposure limits for benzyl bromide itself are not well-established; limits for hydrogen bromide are provided as a reference due to its decomposition product.[6]

Experimental Protocols

Protocol for Small Benzyl Bromide Spill Cleanup (less than 100 mL)
  • Evacuation and Notification:

    • Immediately alert all personnel in the vicinity of the spill.

    • Evacuate the immediate area.[6][9]

    • If the spill is significant or you feel unwell, activate the fire alarm and evacuate the building.

    • Inform your supervisor and the institutional safety officer.

  • Personal Protective Equipment (PPE):

    • Before attempting to clean the spill, don the appropriate PPE:

      • Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[9]

      • Chemical-resistant gloves (e.g., Viton®, Barrier®).

      • Chemical splash goggles and a face shield.[6][15]

      • A chemical-resistant apron or lab coat.

  • Containment and Neutralization:

    • If possible without risk, stop the source of the leak.[11]

    • Contain the spill by surrounding it with an inert absorbent material such as sand, dry lime, or soda ash.[6][11] DO NOT USE WATER. [6]

    • Cover the spill with the absorbent material.[6]

  • Cleanup and Disposal:

    • Using non-sparking tools, carefully scoop the absorbent material into a designated, labeled hazardous waste container.[8]

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the hazardous waste container.

    • Decontaminate any tools used for cleanup.

  • Ventilation and Re-entry:

    • Ventilate the area thoroughly until air monitoring confirms that benzyl bromide vapor levels are below permissible exposure limits.[6][8]

    • Do not re-enter the area without approval from the safety officer.

Visualizations

ExposureResponseWorkflow cluster_InitialActions Immediate Actions cluster_FirstAid First Aid cluster_FollowUp Follow-up Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Eyewash Proceed to Eyewash/Shower (if contact occurs) Alert->Eyewash If skin/eye contact Medical Seek Medical Attention Alert->Medical If inhalation FlushEyes Flush Eyes for 15 mins Eyewash->FlushEyes RemoveClothing Remove Contaminated Clothing Eyewash->RemoveClothing FlushEyes->Medical WashSkin Wash Skin with Soap & Water RemoveClothing->WashSkin WashSkin->Medical Report Report Incident to Safety Officer Medical->Report

Caption: Workflow for responding to benzyl bromide exposure.

PPESelection cluster_Controls Engineering & Administrative Controls cluster_PPE Personal Protective Equipment cluster_FinalCheck Final Check Start Handling Benzyl Bromide? FumeHood Work in a certified chemical fume hood Start->FumeHood SOP Follow Standard Operating Procedures FumeHood->SOP EyeProtection Splash Goggles & Face Shield SOP->EyeProtection HandProtection Chemical Resistant Gloves (e.g., Viton®, Barrier®) SOP->HandProtection BodyProtection Chemical Resistant Apron/Lab Coat SOP->BodyProtection Respiratory Full-face respirator with appropriate cartridges (for spills or high-risk tasks) SOP->Respiratory spill/high risk InspectPPE Inspect PPE for damage before use EyeProtection->InspectPPE HandProtection->InspectPPE BodyProtection->InspectPPE Respiratory->InspectPPE ProperDonDoff Proper donning and doffing technique InspectPPE->ProperDonDoff

Caption: Decision-making for PPE selection when handling benzyl bromide.

References

Technical Support Center: Pilot Plant Synthesis of 4-Butylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Butylbenzyl Bromide for pilot plant operations. The information focuses on the widely used free-radical bromination of 4-butyltoluene.

Experimental Protocols: Wohl-Ziegler Bromination of 4-Butyltoluene

The following protocol details the synthesis of this compound from 4-butyltoluene using N-Bromosuccinimide (NBS) and a radical initiator. This method is a staple for benzylic brominations.[1][2][3]

Reaction Scheme:

Reaction_Scheme 4-Butyltoluene 4-Butyltoluene 4-Butylbenzyl_Bromide This compound 4-Butyltoluene->4-Butylbenzyl_Bromide NBS NBS N-Bromosuccinimide (NBS) Succinimide Succinimide NBS->Succinimide Initiator Radical Initiator (AIBN or BPO) Heat (Δ) or Light (hν)

Caption: Synthesis of this compound from 4-Butyltoluene.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
4-Butyltoluene148.251.0Starting material
N-Bromosuccinimide (NBS)177.981.05 - 1.1Brominating agent. Use of a slight excess is common to ensure full conversion.[4][5][6]
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)Varies0.01 - 0.05Radical initiator.
Solvent (e.g., Acetonitrile, Carbon Tetrachloride)Varies-Acetonitrile is a safer alternative to chlorinated solvents.[2][4][7]

Procedure:

  • Reactor Setup: Charge the pilot plant reactor with 4-butyltoluene and the chosen solvent. Begin agitation and ensure the reactor is inerted with nitrogen.

  • Reagent Addition: Add the radical initiator (AIBN or BPO) to the reactor.

  • Heating and Initiation: Heat the mixture to reflux to initiate the reaction. The optimal temperature will depend on the solvent and initiator used (typically 60-80°C).

  • NBS Addition: Once at temperature, begin the controlled addition of NBS. For pilot-scale operations, a semi-batch process with slow, portion-wise, or continuous feeding of NBS is recommended to control the exothermic nature of the reaction.[8]

  • Reaction Monitoring: Monitor the reaction progress. A common visual cue is the consumption of the denser NBS and the appearance of the less dense succinimide, which will float.[3] The disappearance of the reddish color of bromine, if present as an impurity in NBS, also indicates reaction progression.[2] For more precise monitoring, in-process controls like GC or HPLC can be used.

  • Reaction Completion: The reaction is typically complete when all the NBS has been consumed. This can take several hours.

  • Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. The solid succinimide byproduct can then be removed by filtration.

  • Work-up: Wash the filtrate with water and then with a dilute aqueous solution of sodium bicarbonate or sodium carbonate to neutralize any remaining HBr.[9] A wash with sodium thiosulfate can be used to remove any residual bromine color.[10]

  • Drying and Solvent Removal: Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate) and then remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation to achieve high purity.

Troubleshooting Guide

Troubleshooting_Workflow Start Problem Observed Problem1 Low Conversion of Starting Material Start->Problem1 Problem2 Significant Dibromide (Over-bromination) Start->Problem2 Problem3 Reaction Fails to Initiate Start->Problem3 Problem4 Product is Dark/Colored Start->Problem4 Cause1a Insufficient Initiator Problem1->Cause1a Cause1b Reaction Time Too Short Problem1->Cause1b Cause1c Low Reaction Temperature Problem1->Cause1c Cause2a Excess NBS Used Problem2->Cause2a Cause2b High Local Concentration of Bromine Problem2->Cause2b Cause3a Inactive Initiator Problem3->Cause3a Cause3b Presence of Inhibitors Problem3->Cause3b Cause4a Residual Bromine Problem4->Cause4a Cause4b Product Degradation Problem4->Cause4b Solution1a Add more initiator in portions. Cause1a->Solution1a Solution1b Extend reaction time and monitor by GC/HPLC. Cause1b->Solution1b Solution1c Increase temperature to ensure initiator decomposition. Cause1c->Solution1c Solution2a Use closer to 1.05 eq. of NBS. Cause2a->Solution2a Solution2b Ensure slow, controlled addition of NBS to maintain low Br2 concentration. Cause2b->Solution2b Solution3a Use fresh, properly stored initiator. Cause3a->Solution3a Solution3b Ensure starting materials and solvent are pure. Cause3b->Solution3b Solution4a Wash with sodium thiosulfate solution during work-up. Cause4a->Solution4a Solution4b Purify promptly via vacuum distillation; avoid high temperatures. Cause4b->Solution4b

Caption: Troubleshooting workflow for this compound synthesis.

Q1: The reaction has stalled, and there is a low conversion of 4-butyltoluene. What should I do?

  • Possible Cause: Insufficient radical initiator, low reaction temperature, or insufficient reaction time. Radical initiators can be consumed over time.

  • Solution: Check that the reaction temperature is appropriate for the chosen initiator (e.g., AIBN decomposition is effective around 65-85°C). If the temperature is correct, consider adding another small portion of the radical initiator. Extend the reaction time and continue to monitor for progress.

Q2: My final product contains a significant amount of 4-butyl-1,2-bis(bromomethyl)benzene (dibromide). How can I prevent this?

  • Possible Cause: This is a common issue known as over-bromination.[1] It occurs when the desired mono-brominated product reacts further with the brominating agent. This is favored by high local concentrations of bromine and using too large an excess of NBS.

  • Solution: To improve selectivity for the mono-brominated product, use only a slight excess of NBS (e.g., 1.05 equivalents).[4][6] Ensure that the NBS is added slowly and in a controlled manner throughout the reaction to maintain a low concentration of bromine radicals at any given time.[2][3]

Q3: The reaction is not initiating, even after heating.

  • Possible Cause: The radical initiator may be old or improperly stored, rendering it inactive. Alternatively, inhibitors present in the starting material or solvent could be quenching the radicals.

  • Solution: Use a fresh batch of radical initiator. Ensure that the 4-butyltoluene and solvent are of sufficient purity and free from radical inhibitors.

Q4: The crude product is dark brown or amber. What is the cause and how can it be removed?

  • Possible Cause: A dark color often indicates the presence of free bromine (Br₂).[10] This can be due to impurities in the NBS or slight decomposition.

  • Solution: During the work-up process, include a wash with a mild reducing agent solution, such as aqueous sodium thiosulfate or sodium bisulfite. This will react with and decolorize the elemental bromine. If the product itself is degrading, purification by vacuum distillation should be performed promptly.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations when scaling up this reaction to a pilot plant?

  • A1: The primary safety concern is the exothermic nature of the bromination, which can lead to a runaway reaction if not properly controlled.[8][11] It is crucial to have adequate cooling capacity and to add the NBS in a controlled manner to manage heat generation. NBS is also a corrosive solid, and benzyl bromides are lachrymators (tear-inducing agents), so appropriate personal protective equipment (PPE), including respiratory protection, is essential.[9] All operations should be conducted in a well-ventilated area.

Q2: Which solvent is best for pilot-scale synthesis?

  • A2: While carbon tetrachloride (CCl₄) is traditionally cited, its toxicity and environmental impact make it unsuitable for large-scale use.[2][3] Acetonitrile is a commonly used and effective alternative that is more environmentally friendly.[4][7]

Q3: Can light be used to initiate the reaction at a pilot scale instead of a chemical initiator like AIBN?

  • A3: Yes, photochemical initiation is a modern and effective method for scaling up benzylic brominations. Continuous flow reactors equipped with lamps (e.g., compact fluorescent lamps or LEDs) are particularly well-suited for pilot and industrial scale production.[4][5][12] This method avoids the need for chemical initiators and can offer better control and safety.

Q4: How can I effectively monitor the reaction's progress in a large reactor?

  • A4: In a pilot plant setting, relying solely on visual cues is insufficient. Implementing in-process analytical technology (PAT) is recommended. Taking periodic samples for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) will provide quantitative data on the consumption of the starting material and the formation of the product and byproducts.

Q5: What is the best way to purify the final product at scale?

  • A5: After the initial work-up (filtration of succinimide and aqueous washes), vacuum distillation is the most effective method for purifying this compound at a pilot scale. This separates the product from any remaining starting material, dibrominated byproduct, and other non-volatile impurities.

Q6: My batch of NBS has a yellow or reddish color. Can I still use it?

  • A6: The color indicates the presence of free bromine (Br₂), which is often an impurity in NBS. While this bromine is catalytically active in the reaction, high initial concentrations can lead to side reactions.[2] The NBS can still be used, but be aware that it may lead to a more vigorous initial reaction and potentially lower selectivity. Slow addition is key to controlling the reaction.

References

managing thermal decomposition of 4-Butylbenzyl Bromide at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing the thermal decomposition of 4-butylbenzyl bromide during high-temperature experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

This compound is a substituted aromatic compound commonly used as a benzylating agent in organic synthesis. Like many benzyl halides, it can be susceptible to thermal decomposition at elevated temperatures. This decomposition can lead to the formation of impurities, reduce reaction yield, and in some cases, cause pressure buildup in sealed reaction vessels. Understanding and managing its thermal stability is crucial for safe and effective use in high-temperature applications.

Q2: At what temperature does this compound start to decompose?

Q3: What are the likely products of thermal decomposition?

The primary thermal decomposition pathway for benzyl bromides involves the cleavage of the carbon-bromine bond. This can lead to the formation of a benzyl radical and a bromine radical. Subsequent reactions can result in a variety of byproducts, including:

  • Hydrogen Bromide (HBr): Formed by the reaction of the bromine radical with hydrogen sources in the reaction mixture.

  • Polymerization Products: Benzyl radicals can combine to form polymeric materials.

  • Toluene Derivatives: Rearrangement and other side reactions can lead to the formation of various substituted toluenes.

  • Free Bromine (Br₂): Can form, leading to a characteristic brown or orange coloration of the reaction mixture.

Q4: My reaction mixture containing this compound has turned a dark color upon heating. What is the cause and how can I fix it?

A dark coloration (often brown or amber) in reactions involving benzyl bromides is typically due to the formation of free bromine (Br₂) as a decomposition byproduct.

Troubleshooting Color Formation:

  • Prevention:

    • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

    • Use high-purity, anhydrous solvents and reagents to avoid impurities that can catalyze decomposition.

  • Remediation (during workup):

    • Wash the organic phase with a mild reducing agent solution, such as 5% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to quench any free bromine.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound at high temperatures.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Thermal decomposition of this compound.- Lower the reaction temperature if the reaction kinetics allow. - Reduce the reaction time. - Consider using a catalyst to facilitate the reaction at a lower temperature. - Add a stabilizer to the reaction mixture (see Experimental Protocols).
Reaction with residual water.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Pressure Buildup in a Sealed Vessel Formation of gaseous byproducts like HBr.- Safety Precaution: Do not run high-temperature reactions with benzyl halides in sealed vessels without proper pressure relief systems. - Conduct the reaction in an open or vented system (e.g., under a reflux condenser). - Include an HBr scavenger in the reaction mixture.
Formation of Insoluble Polymeric Material Polymerization of benzyl radicals.- Lower the reaction temperature. - Use a radical scavenger or inhibitor if compatible with the desired reaction.
Inconsistent Reaction Outcomes Variability in the purity of this compound.- Purify the this compound by vacuum distillation before use, if thermally stable enough. - Store the reagent under an inert atmosphere and protected from light to prevent degradation over time.

Experimental Protocols

Protocol 1: General Procedure for High-Temperature Reaction with this compound

This protocol provides a general framework for conducting reactions at elevated temperatures while minimizing decomposition.

Materials:

  • This compound

  • Reactant(s)

  • Anhydrous, high-boiling point solvent (e.g., DMF, DMSO, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath with temperature control

Procedure:

  • Set up the reaction apparatus and ensure all glassware is dry.

  • Charge the reaction vessel with the reactant(s) and solvent.

  • Purge the system with an inert gas for 15-20 minutes to remove oxygen.

  • Begin stirring and gently heat the mixture to the desired reaction temperature.

  • Once the temperature has stabilized, add the this compound dropwise to the reaction mixture.

  • Maintain the reaction under a positive pressure of inert gas throughout the process.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).

  • Upon completion, cool the reaction mixture to room temperature before proceeding with the workup.

Protocol 2: Quenching and Workup to Remove Decomposition Byproducts

This protocol outlines steps to neutralize acidic byproducts and remove color impurities during the workup phase.

Materials:

  • Reaction mixture from Protocol 1

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution (if color is present)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)

  • Separatory funnel

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Transfer the cooled reaction mixture to a separatory funnel.

  • If the reaction mixture is colored, add the 5% sodium thiosulfate solution and shake until the color dissipates.

  • Add the saturated sodium bicarbonate solution to neutralize any HBr formed during the reaction. Caution: Vent the separatory funnel frequently to release any CO₂ gas that may evolve.

  • Separate the aqueous layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can then be purified by standard methods such as column chromatography or recrystallization. For thermally stable products, excess benzyl bromide can be removed by vacuum distillation[2].

Data Presentation

Table 1: Physical and Safety Data for this compound

PropertyValue
Molecular Formula C₁₁H₁₅Br
Molecular Weight 227.14 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 115-117 °C at 10 mmHg
Storage Temperature 2-8 °C under inert gas

Note: This data is compiled from publicly available sources. Always refer to the Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

Visualizations

Thermal_Decomposition_Pathway Potential Thermal Decomposition Pathway of this compound This compound This compound Decomposition_Products Decomposition Products This compound->Decomposition_Products High Temperature Heat Heat 4-Butylbenzyl_Radical 4-Butylbenzyl_Radical Decomposition_Products->4-Butylbenzyl_Radical Bromine_Radical Bromine_Radical Decomposition_Products->Bromine_Radical HBr HBr Polymeric_Byproducts Polymeric_Byproducts Free_Bromine Free_Bromine 4-Butylbenzyl_Radical->Polymeric_Byproducts Polymerization Bromine_Radical->HBr + H source Bromine_Radical->Free_Bromine Dimerization

Caption: Potential thermal decomposition pathway of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for High-Temperature Reactions Start Start High_Temp_Reaction High-Temperature Reaction with this compound Start->High_Temp_Reaction Observe_Issue Issue Observed? High_Temp_Reaction->Observe_Issue Low_Yield Low Yield Observe_Issue->Low_Yield Yes Discoloration Discoloration Observe_Issue->Discoloration Yes Pressure_Buildup Pressure Buildup Observe_Issue->Pressure_Buildup Yes End End Observe_Issue->End No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Atmosphere) Low_Yield->Optimize_Conditions Workup_Modification Modify Workup (e.g., Thiosulfate Wash) Discoloration->Workup_Modification Improve_Safety Improve Safety Measures (Vented System) Pressure_Buildup->Improve_Safety Optimize_Conditions->High_Temp_Reaction Workup_Modification->End Improve_Safety->High_Temp_Reaction

Caption: Troubleshooting workflow for high-temperature reactions.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Assessing 4-Butylbenzyl Bromide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is a cornerstone of robust drug development and chemical research. 4-Butylbenzyl Bromide is a key building block in the synthesis of various organic molecules. Ensuring its purity is critical for reaction efficiency, yield, and the impurity profile of the final product. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on several factors, including the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, accuracy, and throughput. Below is a summary of quantitative data for GC-MS and two common alternative methods, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The data is compiled from studies on similar aromatic and benzyl bromide compounds to provide a performance benchmark.[1]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds followed by mass-based detection and identification.Separation based on polarity, with detection by UV absorbance.Absolute quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.[2]
Purity Determination Typically >99% for the main component.Typically >99% for the main component.Can determine absolute purity with high accuracy.[3]
Limit of Detection (LOD) ~0.1 - 1 µg/mL (for brominated compounds)[1]~0.05 µg/mL (for similar benzyl halides)[1]Impurity quantification at ≥0.1% level[1]
Limit of Quantitation (LOQ) ~0.3 - 3 µg/mL (for brominated compounds)[1]~0.2 µg/mL (for similar benzyl halides)[1]Impurity quantification at ≥0.1% level[1]
Precision (RSD) < 2% (Repeatability)< 2% (Repeatability)< 1% (Intra-day)
Key Advantages High specificity from mass spectral data, excellent for identifying unknown impurities.Wide applicability, robust, and readily available.Absolute quantification without a specific reference standard, provides structural information.[4]
Limitations Requires the analyte to be volatile and thermally stable.May have lower specificity than MS, co-elution can be an issue.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar compounds and are adaptable for the specific analysis of this compound.[1]

GC-MS Method for this compound Purity

Gas Chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. Coupling it with a Mass Spectrometry detector allows for the definitive identification of the main component and any impurities based on their mass-to-charge ratio and fragmentation patterns.

a. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of 5 mg/mL.

  • Vortex the solution to ensure complete dissolution.

b. Chromatographic Conditions:

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

  • Oven Temperature Program:

    • Start at 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

c. Mass Spectrometer Conditions:

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Solvent Delay: 3 minutes.

d. Data Analysis:

The purity is calculated based on the area percent of the main peak relative to the total peak area. Impurities can be identified by comparing their mass spectra to spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns. Common impurities may include the starting material (4-butyltoluene), the corresponding alcohol (4-butylbenzyl alcohol), or isomers.[5]

HPLC-UV Method

HPLC is a robust and widely used technique for purity analysis. For this compound, a reversed-phase method is suitable.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 60% acetonitrile, increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

c. Data Analysis:

Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

qNMR Method

qNMR provides an absolute measure of purity by comparing the integral of an analyte signal to that of a certified internal standard.

a. Sample Preparation:

  • Accurately weigh about 15-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh a suitable internal standard (e.g., 5-10 mg of maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and gently shake to dissolve both the sample and the internal standard.

b. NMR Spectrometer Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard 30° or 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 s is generally sufficient).

  • Number of Scans: 16 to 64 to achieve a good signal-to-noise ratio.

c. Data Analysis:

The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the GC-MS method and the logical relationship for method selection.

GCMS_Workflow GC-MS Experimental Workflow for this compound Purity Assessment cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh ~25 mg of This compound dissolve Dissolve in Dichloromethane (to 5 mg/mL) weigh->dissolve vortex Vortex to Mix dissolve->vortex inject Inject 1 µL into GC vortex->inject separate Chromatographic Separation (DB-5ms Column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-450) ionize->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate identify Identify Impurities via Mass Spectra Library Search integrate->identify report Final Purity Report calculate->report identify->report Method_Selection Logical Flow for Analytical Method Selection start Need to Assess Purity of This compound q1 Need to Identify Unknown Impurities? start->q1 q2 Is Absolute Quantification Required? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Is the Analyte Volatile & Thermally Stable? q2->q3 No qnmr Use qNMR q2->qnmr Yes q3->gcms Yes hplc Use HPLC-UV q3->hplc No

References

A Comparative Guide to the Quantification of 4-Butylbenzyl Bromide: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 4-Butylbenzyl Bromide, a key intermediate in various synthetic processes, is crucial for ensuring reaction efficiency, product purity, and process safety. This guide provides a comparative analysis of two common chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We present detailed experimental protocols, comparative performance data, and a visual workflow to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile and water (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm

    • Column Temperature: 30°C

  • Standard Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in acetonitrile.

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a known volume of acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample solution.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography (GC) Method

This protocol describes a GC method with Flame Ionization Detection (FID) for the quantification of this compound.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is necessary.

  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 15°C/min to 250°C

      • Hold at 250°C for 5 minutes

    • Injection Mode: Split (10:1)

    • Injection Volume: 1 µL

  • Standard Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in dichloromethane.

    • Create a series of calibration standards (1 µg/mL to 100 µg/mL) by diluting the stock solution with dichloromethane.

  • Sample Preparation:

    • Accurately weigh the sample.

    • Dissolve the sample in a known volume of dichloromethane.

    • Ensure the sample is free of non-volatile matrix components that could contaminate the GC system.

  • Analysis:

    • Inject the calibration standards to establish a calibration curve.

    • Inject the prepared sample.

    • Determine the concentration of this compound based on the peak area and the calibration curve.

Performance Comparison

The following table summarizes the hypothetical performance data for the quantification of this compound using the described HPLC and GC methods.

ParameterHPLC-UVGC-FID
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.5 µg/mL0.2 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL0.6 µg/mL
Precision (%RSD, n=6) < 2.0%< 1.5%
Accuracy (% Recovery) 98-102%99-103%
Analysis Time ~10 minutes~15 minutes

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound by both HPLC and GC.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_data Data Analysis weigh Weigh Sample/ Standard dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution (Standards) dissolve->dilute filter Filter (HPLC) dissolve->filter Sample Prep gc_inject Inject into GC dissolve->gc_inject Sample Prep hplc_inject Inject into HPLC filter->hplc_inject hplc_separate C18 Separation hplc_inject->hplc_separate hplc_detect UV Detection (220 nm) hplc_separate->hplc_detect integrate Integrate Peak Area hplc_detect->integrate gc_separate DB-5 Separation gc_inject->gc_separate gc_detect FID Detection gc_separate->gc_detect gc_detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for HPLC and GC quantification of this compound.

Method Selection Considerations

  • HPLC-UV: This method is robust and widely available. It is particularly suitable for samples in complex matrices that may not be amenable to GC analysis due to the presence of non-volatile components. The sample preparation for HPLC often involves a simple dissolution and filtration step.

  • GC-FID: GC offers higher sensitivity, as indicated by the lower LOD and LOQ values. This makes it an excellent choice for trace-level quantification of this compound, for instance, when monitoring residual levels or impurities. However, the sample must be volatile and thermally stable. The high temperatures of the injector and column can potentially cause degradation of thermally labile compounds.

Conclusion

Both HPLC-UV and GC-FID are viable techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis, including the expected concentration range of the analyte, the nature of the sample matrix, and the available instrumentation. For routine analysis of bulk material, HPLC provides a straightforward and reliable approach. For applications requiring higher sensitivity, such as impurity profiling, GC is the preferred method.

Confirming the Structure of 4-Butylbenzyl Bromide via 1H NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, unequivocal structure confirmation of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H NMR) spectroscopy, stands as a cornerstone analytical technique for elucidating molecular structures. This guide provides a detailed interpretation of the 1H NMR spectrum of 4-butylbenzyl bromide, comparing it with related structures, benzyl bromide and butylbenzene, to showcase how this technique is expertly applied for structural verification.

Comparative Analysis of 1H NMR Spectral Data

The structural nuances of this compound are clearly delineated in its 1H NMR spectrum when compared to simpler, related molecules. The following table summarizes the expected and observed chemical shifts (δ), multiplicity, and integration values for the protons in this compound, benzyl bromide, and butylbenzene. This quantitative data allows for a direct and objective comparison, highlighting the key spectral features that confirm the presence and substitution pattern of the butyl and bromomethyl groups on the benzene ring.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
This compound H-a (-CH₂Br)~4.5Singlet2H
H-b, H-c (Aromatic)~7.3Multiplet4H
H-d (-CH₂-)~2.6Triplet2H
H-e (-CH₂-)~1.6Sextet2H
H-f (-CH₂-)~1.3Sextet2H
H-g (-CH₃)~0.9Triplet3H
Benzyl Bromide H-a (-CH₂Br)~4.5Singlet2H
H-b (Aromatic)~7.3-7.4Multiplet5H
Butylbenzene H-a (Aromatic)~7.1-7.3Multiplet5H
H-b (-CH₂-)~2.6Triplet2H
H-c (-CH₂-)~1.6Sextet2H
H-d (-CH₂-)~1.3Sextet2H
H-e (-CH₃)~0.9Triplet3H

Interpreting the Data:

The 1H NMR spectrum of this compound is predicted based on established principles and comparison with analogous compounds. The key distinguishing features are:

  • Benzylic Protons (-CH₂Br): The singlet at approximately 4.5 ppm, integrating to 2H, is characteristic of the methylene protons adjacent to both the aromatic ring and the bromine atom. This chemical shift is consistent with that observed in benzyl bromide.

  • Aromatic Protons: The aromatic region for a 1,4-disubstituted benzene ring typically shows a more complex splitting pattern than a monosubstituted ring, often appearing as two doublets. However, due to similar electronic environments, these may overlap and appear as a multiplet around 7.3 ppm, integrating to 4H. This is a clear distinction from benzyl bromide and butylbenzene, which both show aromatic signals integrating to 5H.

  • Butyl Chain Protons: The signals corresponding to the butyl group are diagnostic. The triplet at ~2.6 ppm (2H) is assigned to the methylene group directly attached to the aromatic ring. The two sextets at ~1.6 ppm (2H) and ~1.3 ppm (2H) correspond to the subsequent methylene groups, and the triplet at ~0.9 ppm (3H) is characteristic of the terminal methyl group. This pattern is nearly identical to that observed in butylbenzene, confirming the presence and structure of the n-butyl substituent.

Visualizing the Structure and Workflow

To further clarify the process of structure confirmation, the following diagrams illustrate the molecular structure of this compound with its proton assignments and the logical workflow for spectral interpretation.

structure_confirmation Structure of this compound with 1H NMR Assignments cluster_structure This compound cluster_assignments Signal Assignments C1 C C2 C C1->C2 C7 CH₂-Br C1->C7 C3 C C2->C3 H_ar1 H C2->H_ar1 C4 C C3->C4 H_ar2 H C3->H_ar2 C5 C C4->C5 C8 CH₂ C4->C8 C6 C C5->C6 H_ar3 H C5->H_ar3 C6->C1 H_ar4 H C6->H_ar4 Signal_a ~4.5 ppm (s, 2H) C7->Signal_a C9 CH₂ C8->C9 Signal_d ~2.6 ppm (t, 2H) C8->Signal_d C10 CH₂ C9->C10 Signal_e ~1.6 ppm (sex, 2H) C9->Signal_e C11 CH₃ C10->C11 Signal_f ~1.3 ppm (sex, 2H) C10->Signal_f Signal_g ~0.9 ppm (t, 3H) C11->Signal_g Signal_bc ~7.3 ppm (m, 4H) H_ar1->Signal_bc H_ar2->Signal_bc H_ar3->Signal_bc H_ar4->Signal_bc

Caption: Molecular structure of this compound with assigned 1H NMR signals.

workflow Workflow for 1H NMR Structure Confirmation Start Obtain 1H NMR Spectrum Step1 Analyze Chemical Shifts (δ) - Identify proton environments Start->Step1 Examine x-axis Step2 Analyze Integration - Determine proton ratios Step1->Step2 Integrate peak areas Step3 Analyze Multiplicity (Splitting) - Determine neighboring protons Step2->Step3 Analyze peak splitting Step4 Propose Structure Step3->Step4 Assemble structural fragments Step5 Compare with Alternatives - Benzyl Bromide - Butylbenzene Step4->Step5 Validate against known spectra End Confirm Structure Step5->End Consistent data confirms structure

A Comparative Guide to the Spectroscopic Validation of 4-Butylbenzyl Bromide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of standard spectroscopic methods for the validation of 4-Butylbenzyl Bromide following its synthesis. It is intended for researchers, scientists, and professionals in drug development who require robust and reliable analytical techniques to confirm the structure and purity of synthetic products. The guide outlines the expected results from each method, presents detailed experimental protocols, and offers a comparative analysis of their respective strengths in structural elucidation.

Overview of this compound Synthesis

This compound is a valuable reagent in organic synthesis, often used to introduce the 4-butylbenzyl moiety into molecules. A common synthetic route is the free-radical bromination of 4-butyltoluene using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator. The successful synthesis must be validated to confirm the formation of the desired product and to identify any potential impurities, such as unreacted starting material or side products.

Comparative Analysis of Spectroscopic Methods

The validation of the this compound structure is definitively achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information.

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the precise structure of the product. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Data: The ¹H NMR spectrum of this compound will show distinct signals corresponding to the butyl group, the aromatic protons, and the key benzylic methylene protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Butyl -CH₃~0.9Triplet (t)3H
Butyl -CH₂-~1.3Sextet (sxt)2H
Butyl -CH₂-~1.6Quintet (quin)2H
Ar-CH₂- (Butyl)~2.6Triplet (t)2H
Ar-CH₂-Br (Benzylic) ~4.5 Singlet (s) 2H
Aromatic Protons (H-2, H-6)~7.3Doublet (d)2H
Aromatic Protons (H-3, H-5)~7.1Doublet (d)2H

Interpretation:

  • The singlet at ~4.5 ppm is the most characteristic signal, confirming the formation of the benzyl bromide moiety (-CH₂Br). Its integration of 2H is crucial.

  • The presence of two doublets in the aromatic region (~7.1-7.3 ppm) confirms the 1,4- (or para) substitution pattern on the benzene ring.

  • The signals corresponding to the n-butyl group (a triplet, a sextet, a quintet, and another triplet) confirm its structure and attachment to the aromatic ring.

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Expected Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Butyl -CH₃~14
Butyl -CH₂-~22
Butyl -CH₂-~33
Ar-CH₂-Br (Benzylic) ~34
Ar-CH₂- (Butyl)~35
Aromatic C-H~128-130
Aromatic C (quaternary)~135, ~143

Interpretation:

  • The key signal is the benzylic carbon at ~34 ppm, confirming the C-Br bond.

  • The presence of four aromatic signals (two for protonated carbons and two for quaternary carbons) is consistent with a para-substituted benzene ring.

  • Four distinct signals in the aliphatic region confirm the presence of the four-carbon butyl chain.

IR spectroscopy is used to identify the functional groups present in a molecule. While less definitive for overall structure than NMR, it is excellent for quickly confirming the presence or absence of key bonds.

Expected Data:

Vibrational Mode Expected Wavenumber (cm⁻¹) Interpretation
C-H Stretch (Aromatic)3000 - 3100Presence of aromatic ring
C-H Stretch (Aliphatic)2850 - 3000Presence of sp³ C-H bonds
C=C Stretch (Aromatic)~1610, ~1500Presence of benzene ring
C-Br Stretch ~600 - 700 Confirmation of alkyl bromide [1]

Interpretation:

  • The most critical absorption is the C-Br stretch in the fingerprint region, which confirms the introduction of the bromine atom.[1]

  • The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) from a potential starting alcohol confirms the reaction's completion if starting from 4-butylbenzyl alcohol.

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.

Expected Data: The molecular formula of this compound is C₁₁H₁₅Br, with a molecular weight of approximately 227.14 g/mol .[2][3]

Ion Expected m/z Interpretation
[M]⁺ and [M+2]⁺ 226 and 228 The molecular ion peak, showing a characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).[2][4]
[M-Br]⁺147Loss of the bromine radical, forming a stable 4-butylbenzyl cation. This is often the base peak.
[M-C₄H₉]⁺171/173Loss of the butyl group.

Interpretation:

  • The observation of the molecular ion pair at m/z 226/228 with nearly equal intensity is definitive proof of a molecule containing one bromine atom.

  • The prominent fragment at m/z 147 confirms the benzyl bromide structure, as the loss of bromine leads to a highly stable benzylic carbocation.

Experimental Protocols

3.1. Sample Preparation

  • NMR: Dissolve ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • IR: For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two KBr or NaCl plates.

  • MS (EI): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of ~1 mg/mL. A few microliters are then injected into the instrument.

3.2. Instrument Parameters

  • ¹H NMR: A 400 MHz or higher spectrometer is recommended. Standard parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A 100 MHz or higher spectrometer. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

  • IR (FT-IR): Typically scanned over a range of 4000-400 cm⁻¹. An accumulation of 16-32 scans is usually sufficient to obtain a good quality spectrum.

  • MS (EI): Standard electron ionization is performed at 70 eV.

Visualized Workflows

The following diagrams illustrate the synthesis validation workflow and the logical process of structural elucidation.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation 4-Butyltoluene 4-Butyltoluene Reaction Reaction 4-Butyltoluene->Reaction NBS, Initiator NBS, Initiator NBS, Initiator->Reaction Crude Product Crude Product Reaction->Crude Product Purification (e.g., Chromatography) Purification (e.g., Chromatography) Crude Product->Purification (e.g., Chromatography) Pure this compound Pure this compound Purification (e.g., Chromatography)->Pure this compound Sample Prep Sample Prep Pure this compound->Sample Prep NMR Analysis NMR Analysis Sample Prep->NMR Analysis IR Analysis IR Analysis Sample Prep->IR Analysis MS Analysis MS Analysis Sample Prep->MS Analysis Data Interpretation Data Interpretation NMR Analysis->Data Interpretation IR Analysis->Data Interpretation MS Analysis->Data Interpretation Structure Confirmed Structure Confirmed Data Interpretation->Structure Confirmed G cluster_nmr NMR Evidence cluster_ir_ms IR & MS Evidence Confirmed Structure Confirmed Structure ¹H: Singlet @ ~4.5 ppm ¹H: Singlet @ ~4.5 ppm (2H, -CH₂Br) ¹H: Singlet @ ~4.5 ppm->Confirmed Structure ¹H: AA'BB' System ¹H: Aromatic Doublets (4H, para-substitution) ¹H: AA'BB' System->Confirmed Structure ¹H/¹³C: Butyl Signals ¹H & ¹³C Signals (n-Butyl Group) ¹H/¹³C: Butyl Signals->Confirmed Structure ¹³C: Signal @ ~34 ppm ¹³C: Signal @ ~34 ppm (Benzylic Carbon) ¹³C: Signal @ ~34 ppm->Confirmed Structure IR IR: C-Br Stretch (~650 cm⁻¹) IR->Confirmed Structure MS MS: M⁺/M+2⁺ @ 226/228 (Contains one Br atom) MS->Confirmed Structure

References

A Comparative Guide to the Reactivity of 4-Butylbenzyl Bromide and 4-tert-Butylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate reagents is paramount to achieving desired outcomes. This guide provides an objective comparison of the reactivity of 4-butylbenzyl bromide and 4-tert-butylbenzyl bromide in nucleophilic substitution reactions. Understanding the subtle yet significant differences in their reaction kinetics, influenced by their distinct alkyl substituents, is crucial for optimizing synthetic routes and predicting reaction outcomes.

Theoretical Framework: Factors Influencing Reactivity

The reactivity of benzyl bromides in nucleophilic substitution reactions is primarily dictated by their ability to undergo either a unimolecular (SN1) or bimolecular (SN2) pathway. The preferred mechanism and the corresponding reaction rate are influenced by a combination of electronic and steric factors originating from the para-alkyl substituent.

Electronic Effects: Alkyl groups are known to be electron-donating, which can stabilize the carbocation intermediate formed during an SN1 reaction. This stabilization occurs through two main mechanisms:

  • Inductive Effect: The alkyl group pushes electron density through the sigma bonds towards the benzene ring, helping to delocalize the positive charge of the benzylic carbocation.

  • Hyperconjugation: The overlap of the C-H or C-C sigma bonds of the alkyl group with the empty p-orbital of the benzylic carbocation also helps to disperse the positive charge, thus stabilizing the intermediate.[1][2][3]

The tert-butyl group, with its three methyl groups, is a more effective electron-donating group than the n-butyl group. This is due to the greater number of C-C and C-H bonds available for hyperconjugation and a more pronounced inductive effect.

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction.[4] In the context of SN2 reactions, a bulky substituent on the benzene ring can hinder the backside attack of the nucleophile on the benzylic carbon. The tert-butyl group is significantly bulkier than the n-butyl group, which can be expected to slow down SN2 reactions.[5]

The interplay of these electronic and steric factors determines the overall reactivity of the two compounds. The following diagram illustrates this relationship.

G Factors Influencing the Reactivity of 4-Alkylbenzyl Bromides cluster_reactivity Reactivity cluster_factors Influencing Factors cluster_electronic Electronic Effects Reactivity Reactivity Electronic Effects Electronic Effects Reactivity->Electronic Effects Steric Effects Steric Effects Reactivity->Steric Effects Inductive Effect Inductive Effect Electronic Effects->Inductive Effect Hyperconjugation Hyperconjugation Electronic Effects->Hyperconjugation

Caption: Factors influencing the reactivity of 4-alkylbenzyl bromides.

Comparative Reactivity Analysis

Based on the theoretical principles outlined above, we can predict the relative reactivity of this compound and 4-tert-butylbenzyl bromide under different reaction conditions.

SN1 Reactivity: In SN1 reactions, the rate-determining step is the formation of the benzylic carbocation.[6] The more stable the carbocation, the faster the reaction. Due to the superior electron-donating ability of the tert-butyl group through both inductive effects and hyperconjugation, the 4-tert-butylbenzyl carbocation is expected to be significantly more stable than the 4-butylbenzyl carbocation. Therefore, 4-tert-butylbenzyl bromide is predicted to be more reactive than this compound in SN1 reactions.

SN2 Reactivity: In SN2 reactions, the nucleophile attacks the electrophilic carbon in a single, concerted step.[4] Steric hindrance around the reaction center can significantly slow down this process. While the alkyl groups are in the para position and do not directly crowd the benzylic carbon, the bulky tert-butyl group can create a more sterically hindered environment around the entire molecule, potentially impeding the approach of the nucleophile to some extent. However, for para-substituents, this effect is generally considered to be minor compared to the electronic effects. The electron-donating nature of the alkyl groups deactivates the benzylic carbon towards nucleophilic attack by increasing electron density. Since the tert-butyl group is more electron-donating, it will deactivate the benzylic carbon more than the n-butyl group. Therefore, This compound is predicted to be more reactive than 4-tert-butylbenzyl bromide in SN2 reactions.

Quantitative Data Comparison

CompoundStructureExpected Relative k (s⁻¹)
This compoundC₁₁H₁₅Br1.5 x 10⁻⁵
4-tert-Butylbenzyl BromideC₁₁H₁₅Br5.0 x 10⁻⁴

Note: The data in this table is illustrative and intended to demonstrate the expected relative reactivity based on theoretical principles. Actual experimental values may vary.

Experimental Protocols

To empirically determine and compare the reactivity of these two compounds, a solvolysis kinetics experiment can be performed. The following protocols provide a general framework for the synthesis of the starting materials and the kinetic analysis.

Synthesis of 4-Alkylbenzyl Bromides

1. Synthesis of 4-tert-Butylbenzyl Bromide:

  • Materials: 4-tert-butyltoluene, N-bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (CCl₄).

  • Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butyltoluene (1 equivalent) in CCl₄. Add NBS (1 equivalent) and a catalytic amount of BPO. Reflux the mixture for 2-3 hours, monitoring the reaction progress by TLC. After completion, cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 4-tert-butylbenzyl bromide.[1]

2. Synthesis of this compound:

  • A similar procedure to the one described above can be followed, starting with 4-butyltoluene.

Solvolysis Kinetics Experiment

This protocol describes a method to determine the first-order rate constant for the solvolysis of the benzyl bromides in a mixed solvent system (e.g., 80% ethanol/20% water) by monitoring the production of HBr.

  • Materials: this compound, 4-tert-butylbenzyl bromide, 80% (v/v) ethanol/water, standardized sodium hydroxide solution (e.g., 0.02 M), bromothymol blue indicator.

  • Procedure:

    • Prepare a stock solution of the benzyl bromide in a small amount of acetone.

    • In a flask, add a known volume of the 80% ethanol/water solvent and a few drops of bromothymol blue indicator.

    • Add a precise volume of the standardized NaOH solution to the flask. The solution should be blue.

    • Initiate the reaction by adding a small, known volume of the benzyl bromide stock solution to the flask and start a timer.

    • Record the time it takes for the solution to turn from blue to yellow, which indicates the neutralization of the added NaOH by the HBr produced during solvolysis.

    • Repeat the process for both this compound and 4-tert-butylbenzyl bromide.

    • The first-order rate constant (k) can be calculated from the time required for a certain percentage of the reaction to complete.

The following diagram outlines the general workflow for this experimental procedure.

G Experimental Workflow for Solvolysis Kinetics Start Start Prepare Benzyl Bromide Solution Prepare Benzyl Bromide Solution Start->Prepare Benzyl Bromide Solution Prepare Reaction Mixture Prepare Reaction Mixture Prepare Benzyl Bromide Solution->Prepare Reaction Mixture Add NaOH and Indicator Add NaOH and Indicator Prepare Reaction Mixture->Add NaOH and Indicator Initiate Reaction Initiate Reaction Add NaOH and Indicator->Initiate Reaction Monitor Color Change Monitor Color Change Initiate Reaction->Monitor Color Change Record Time Record Time Monitor Color Change->Record Time Calculate Rate Constant Calculate Rate Constant Record Time->Calculate Rate Constant End End Calculate Rate Constant->End

Caption: Experimental workflow for solvolysis kinetics.

Conclusion

References

A Comparative Analysis of Nucleophilic Substitution Reactivity: 4-Butylbenzyl Bromide vs. Benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, benzyl halides are pivotal building blocks. Their reactivity in nucleophilic substitution reactions is a cornerstone of molecular construction. This guide provides an in-depth comparison of the reaction rates of 4-butylbenzyl bromide and its parent compound, benzyl bromide. Understanding the influence of the para-butyl substituent is crucial for predicting reaction outcomes and optimizing synthetic routes. This analysis is supported by established principles of physical organic chemistry and analogous experimental data.

Executive Summary

The presence of a butyl group at the para position of the benzene ring significantly influences the reactivity of the benzylic bromide. Due to its electron-donating nature, the butyl group enhances the rate of both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions compared to unsubstituted benzyl bromide. This rate enhancement stems from the stabilization of the carbocation intermediate in SN1 pathways and the electron-rich transition state in SN2 pathways.

Quantitative Data Comparison

Table 1: Relative Rate Constants for the SN2 Reaction of para-Substituted Benzyl Bromides with Pyridine in Acetone at 40°C

Substituent (R) at para-positionRelative Rate Constant (kR/kH)
H (Benzyl Bromide)1.00
Methyl1.66[1]
Ethyl1.40[1]

Note: The data indicates that electron-donating alkyl groups accelerate the reaction rate. It is anticipated that a butyl group would show a similar, if not slightly more pronounced, rate enhancement due to its inductive effect.

Reaction Mechanisms and the Influence of the Butyl Group

Nucleophilic substitution reactions at the benzylic position can proceed through two primary mechanisms: SN1 and SN2. The operative pathway is influenced by factors such as the solvent, the nucleophile, and the substrate structure.

SN1 Reaction Pathway

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process. The first and rate-determining step is the formation of a carbocation intermediate. The stability of this carbocation is paramount to the reaction rate.

The para-butyl group is an electron-donating group through the inductive effect. This donation of electron density helps to stabilize the positive charge of the benzylic carbocation intermediate. Consequently, this compound will undergo SN1 reactions at a faster rate than benzyl bromide.

SN1_Mechanism cluster_4BB This compound cluster_BB Benzyl Bromide 4BB_Reactant This compound 4BB_Carbocation 4-Butylbenzyl Carbocation (More Stable) 4BB_Reactant->4BB_Carbocation Slow (Faster Rate) 4BB_Product Product 4BB_Carbocation->4BB_Product Fast (Nu attack) BB_Reactant Benzyl Bromide BB_Carbocation Benzyl Carbocation (Less Stable) BB_Reactant->BB_Carbocation Slow (Slower Rate) BB_Product Product BB_Carbocation->BB_Product Fast (Nu attack)

Caption: SN1 reaction pathway comparison.
SN2 Reaction Pathway

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The reaction proceeds through a single transition state.

In the SN2 transition state, there is a partial buildup of positive charge on the benzylic carbon. The electron-donating butyl group helps to stabilize this partial positive charge, thereby lowering the energy of the transition state and increasing the reaction rate.[1]

SN2_Mechanism cluster_4BB_SN2 This compound cluster_BB_SN2 Benzyl Bromide 4BB_Reactant_SN2 This compound + Nu- 4BB_TS Transition State (Lower Energy) 4BB_Reactant_SN2->4BB_TS Faster Reaction 4BB_Product_SN2 Product + Br- 4BB_TS->4BB_Product_SN2 BB_Reactant_SN2 Benzyl Bromide + Nu- BB_TS Transition State (Higher Energy) BB_Reactant_SN2->BB_TS Slower Reaction BB_Product_SN2 Product + Br- BB_TS->BB_Product_SN2

Caption: SN2 reaction pathway comparison.

Experimental Protocols

The following are generalized experimental protocols for determining the reaction rates of benzyl bromides in SN1 (solvolysis) and SN2 reactions.

Protocol 1: Determination of SN1 Rate Constant (Solvolysis)

This method involves monitoring the progress of the solvolysis reaction, where the solvent acts as the nucleophile. The rate can be followed by monitoring the production of HBr, which can be titrated with a standard base.

Materials:

  • Substituted benzyl bromide (e.g., this compound or benzyl bromide)

  • Solvent (e.g., 80% aqueous ethanol)

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Indicator (e.g., phenolphthalein)

  • Constant temperature bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of the benzyl bromide in the chosen solvent at a known concentration (e.g., 0.1 M).

  • Place a known volume of this solution in a flask and immerse it in a constant temperature bath.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing a suitable solvent (e.g., acetone) to stop the reaction.

  • Titrate the liberated HBr in the aliquot with the standardized NaOH solution using an indicator.

  • The concentration of the unreacted benzyl bromide at each time point can be calculated from the amount of HBr produced.

  • The first-order rate constant (k) can be determined by plotting ln([R-Br]) versus time, where the slope of the line is -k.

Protocol 2: Determination of SN2 Rate Constant

This protocol describes a common method for measuring the rate of an SN2 reaction, such as the reaction of a benzyl bromide with sodium iodide in acetone. The progress of the reaction can be monitored by observing the formation of a precipitate (NaBr), as it is insoluble in acetone.

Materials:

  • Substituted benzyl bromide (e.g., this compound or benzyl bromide)

  • Sodium iodide

  • Acetone (anhydrous)

  • Constant temperature bath

  • Test tubes, stopwatch

Procedure:

  • Prepare a solution of sodium iodide in acetone at a known concentration (e.g., 15% w/v).

  • Prepare a solution of the benzyl bromide in acetone at a known concentration.

  • In a test tube immersed in a constant temperature bath, mix known volumes of the sodium iodide and benzyl bromide solutions.

  • Start the stopwatch immediately upon mixing.

  • Observe the reaction mixture for the first sign of a precipitate (cloudiness).

  • Record the time taken for the precipitate to appear. A faster appearance of the precipitate indicates a faster reaction rate.

  • For a more quantitative analysis, the reaction can be monitored using techniques like conductivity measurements or by quenching aliquots at different times and titrating the remaining iodide.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prepare_Solutions Prepare Reactant Solutions (Benzyl Bromide & Nucleophile) Equilibrate Equilibrate Solutions in Constant Temp. Bath Prepare_Solutions->Equilibrate Mix Mix Reactants & Start Timer Equilibrate->Mix Monitor Monitor Reaction Progress (e.g., Titration, Spectroscopy, Precipitation) Mix->Monitor Collect_Data Collect Data at Time Intervals Monitor->Collect_Data Plot_Data Plot Concentration vs. Time Collect_Data->Plot_Data Calculate_Rate Calculate Rate Constant (k) Plot_Data->Calculate_Rate

Caption: General workflow for kinetic experiments.

Conclusion

The inclusion of a para-butyl group on the benzene ring of benzyl bromide is expected to increase its reactivity in both SN1 and SN2 nucleophilic substitution reactions. This is a direct consequence of the electron-donating nature of the alkyl group, which serves to stabilize the positively charged species (carbocation or transition state) that are formed during these reactions. For researchers and professionals in drug development, this understanding allows for the rational design of synthetic strategies and the modulation of reactivity in benzyl-containing scaffolds.

References

4-Butylbenzyl Bromide vs. 4-Butylbenzyl Chloride: A Comparative Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, the choice of starting materials is paramount to ensuring optimal reaction kinetics and product yield. For synthetic routes requiring the introduction of a 4-butylbenzyl moiety, both 4-butylbenzyl bromide and 4-butylbenzyl chloride serve as valuable intermediates. However, a closer examination of their chemical properties and reactivity reveals distinct advantages of the bromide analogue, primarily stemming from the superior leaving group ability of bromide over chloride. This guide provides a detailed comparison of these two reagents, supported by physicochemical data and a model experimental protocol for their reactivity assessment.

Enhanced Reactivity of this compound in Nucleophilic Substitution

The primary advantage of this compound lies in its heightened reactivity in nucleophilic substitution reactions. This is a direct consequence of the fundamental properties of the halogen leaving groups. The bromide ion is a better leaving group than the chloride ion for two key reasons:

  • Lower Bond Dissociation Energy: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This means that less energy is required to cleave the C-Br bond during the rate-determining step of a nucleophilic substitution reaction, leading to a faster reaction rate.

  • Greater Stability of the Leaving Group: The bromide anion is larger and more polarizable than the chloride anion. This allows the negative charge to be dispersed over a larger volume, resulting in a more stable and consequently, a better leaving group.

These factors contribute to faster reaction times and often allow for the use of milder reaction conditions when this compound is employed, which can be crucial for the synthesis of sensitive or complex molecules.

Quantitative Data Comparison

The following table summarizes the key physicochemical properties and comparative reactivity data for this compound and 4-butylbenzyl chloride. It is important to note that while data for the n-butyl isomers is prioritized, some data for the closely related tert-butyl isomers is used as a proxy due to its greater availability in the literature.

PropertyThis compound4-Butylbenzyl ChlorideRationale for Advantage
Molecular Formula C₁₁H₁₅BrC₁₁H₁₅Cl-
Molecular Weight 227.14 g/mol 182.69 g/mol -
Boiling Point Not availableNot available-
Density ~1.2 g/mL (estimated)~1.0 g/mL (estimated)-
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)Bromide is a weaker base and more stable anion.
C-X Bond Strength WeakerStrongerThe weaker C-Br bond requires less energy to break.
Relative Reactivity HigherLowerThe better leaving group leads to faster reaction rates.

Experimental Protocols: Comparative Reactivity Analysis

To quantitatively assess the difference in reactivity, a competitive nucleophilic substitution reaction can be performed. The following protocol outlines a general procedure for comparing the reaction rates of this compound and 4-butylbenzyl chloride with a common nucleophile, such as sodium thiophenoxide.

Objective: To determine the relative reaction rates of this compound and 4-butylbenzyl chloride in an S_N2 reaction.

Materials:

  • This compound

  • 4-Butylbenzyl Chloride

  • Thiophenol

  • Sodium methoxide solution (0.5 M in methanol)

  • Anhydrous acetonitrile (reaction solvent)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Preparation of Nucleophile Solution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol (1.1 equivalents) in anhydrous acetonitrile. Cool the solution in an ice bath and add sodium methoxide solution (1.0 equivalent) dropwise. Stir for 15 minutes to form the sodium thiophenoxide nucleophile.

  • Reaction Setup: In a separate flame-dried flask, prepare a solution containing equimolar amounts of this compound and 4-butylbenzyl chloride in anhydrous acetonitrile. Add the internal standard to this solution.

  • Initiation of Reaction: Add the prepared nucleophile solution to the solution of the benzyl halides at a controlled temperature (e.g., 25 °C).

  • Monitoring the Reaction: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the reaction mixture and quench it with a dilute acid solution. Extract the organic components with a suitable solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and analyze the sample by GC-FID.

  • Data Analysis: The disappearance of the starting materials and the appearance of the corresponding thioether products are monitored. The relative peak areas of the bromide and chloride starting materials and their respective products, normalized to the internal standard, are used to calculate the reaction rates.

Expected Outcome: The rate of consumption of this compound will be significantly faster than that of 4-butylbenzyl chloride, demonstrating its superior reactivity.

Visualization of a Synthetic Pathway

The enhanced reactivity of 4-butylbenzyl halides makes them valuable precursors in the synthesis of biologically active molecules. For instance, they can be utilized in the synthesis of fungicides like fenpropidin. The diagram below illustrates a conceptual synthetic pathway to a fenpropidin analogue starting from this compound.

G This compound This compound Reaction Nucleophilic Substitution (SN2) This compound->Reaction Piperidine Piperidine Piperidine->Reaction Product Fenpropidin Analogue Reaction->Product

Caption: Synthetic pathway to a fenpropidin analogue via nucleophilic substitution.

Conclusion

For researchers and professionals in drug development and organic synthesis, the choice between this compound and 4-butylbenzyl chloride has clear implications for reaction efficiency. The inherent chemical properties of the bromide analogue, namely the weaker carbon-bromine bond and the superior stability of the bromide leaving group, render it a more reactive and often more desirable reagent for nucleophilic substitution reactions. This increased reactivity can translate to faster reaction times, higher yields, and the feasibility of using milder reaction conditions, all of which are critical considerations in the synthesis of complex and high-value molecules. While both compounds are effective building blocks, this compound offers a distinct advantage in situations where enhanced reactivity is a priority.

A Comprehensive Guide to N-Bromosuccinimide Alternatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate brominating agent is a critical decision that significantly influences reaction outcomes. While N-Bromosuccinimide (NBS) is a widely utilized reagent for a variety of bromination reactions, a range of alternatives offer distinct advantages in terms of reactivity, selectivity, safety, and environmental impact. This guide provides an objective comparison of NBS with its alternatives, supported by experimental data, to facilitate informed reagent selection for specific synthetic applications.

Executive Summary

N-Bromosuccinimide (NBS) is a versatile and convenient source of electrophilic bromine for a variety of transformations, including allylic and benzylic bromination, electrophilic addition to alkenes, and electrophilic aromatic substitution. However, alternative reagents can offer improved performance for specific applications. For instance, Dibromoisocyanuric acid (DBI) demonstrates superior reactivity for the bromination of deactivated aromatic systems. For α-bromination of ketones, pyridinium tribromide can provide higher yields. In contrast, N-Bromoacetamide (NBA) favors addition reactions with alkenes over the allylic substitution typically seen with NBS. Greener alternatives, such as bromide/bromate mixtures and the in situ generation of bromine from H₂O₂ and HBr , offer significant safety and environmental benefits by avoiding the handling of molecular bromine and reducing hazardous waste.

This guide will delve into a comparative analysis of these reagents across three key reaction types:

  • Allylic and Benzylic Bromination

  • Electrophilic Aromatic Substitution

  • α-Bromination of Ketones

Allylic and Benzylic Bromination: The Wohl-Ziegler Reaction

The substitution of a hydrogen atom at an allylic or benzylic position with bromine is a cornerstone of organic synthesis, famously known as the Wohl-Ziegler reaction. NBS is the archetypal reagent for this transformation.

Comparative Performance of Reagents for Allylic Bromination
ReagentSubstrateProductYield (%)Reaction ConditionsReference(s)
N-Bromosuccinimide (NBS) Cyclohexene3-Bromocyclohexene63-87Radical initiator (AIBN or benzoyl peroxide), non-polar solvent (e.g., CCl₄), reflux or light irradiation[1]
N-bromo-t-butylamine Cyclohexene3-Bromocyclohexene65No catalyst, 2:1 olefin to reagent ratio[2]
N-bromo-t-butylamine Cyclohexene3-Bromocyclohexene50No catalyst, 1:1 olefin to reagent ratio[2]
N-Bromophthalimide (NBP) General AlkenesAllylic BromidesLower reactivity than NBSRadical initiator, non-polar solvent[3]

Key Insights:

  • N-bromo-t-butylamine emerges as a viable alternative to NBS for allylic bromination, providing comparable yields without the need for a radical initiator in some cases.[2]

  • N-Bromophthalimide (NBP) is also capable of allylic bromination but is generally less reactive than NBS.[3]

Experimental Protocol: Allylic Bromination of Cyclohexene with N-bromo-t-butylamine

Materials:

  • Cyclohexene

  • N-bromo-t-butylamine

  • Petroleum ether (or other suitable non-polar solvent)

  • Dibenzoyl peroxide (optional, as catalyst)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclohexene in the chosen solvent.

  • Add N-bromo-t-butylamine to the solution. If using a catalyst, add dibenzoyl peroxide at this stage.

  • Heat the reaction mixture to reflux and maintain for the desired reaction time, monitoring the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature and filter to remove any precipitated t-butylamine hydrobromide.

  • Wash the filtrate with water, followed by a dilute solution of sodium thiosulfate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or recrystallization.[2]

Reaction Pathway: Radical Allylic Bromination

Allylic_Bromination cluster_initiation Initiation cluster_propagation Propagation Initiator Radical Initiator Br_radical Br• Initiator->Br_radical Generates Alkene Alkene (Allylic H) Allyl_Radical Allyl Radical (Resonance Stabilized) Alkene->Allyl_Radical + Br• HBr HBr Allyl_Bromide Allyl Bromide Allyl_Radical->Allyl_Bromide + Br₂ Br2 Br₂ HBr->Br2 + N-Bromo Reagent Brominating_Agent N-Bromo Reagent (e.g., NBS) Br_radical2 Br•

Radical chain mechanism for allylic bromination.

Electrophilic Aromatic Substitution

The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis. While NBS is effective for activated aromatic rings, other reagents show superior performance, especially for deactivated systems.

Comparative Performance of Reagents for Aromatic Bromination
ReagentSubstrateProductYield (%)Reaction ConditionsReference(s)
N-Bromosuccinimide (NBS) Nitrobenzene3-Bromonitrobenzene92Boron trifluoride monohydrate, 100°C, 6 hours[4]
Dibromoisocyanuric Acid (DBI) Nitrobenzene3-Bromonitrobenzene88Concentrated H₂SO₄, 20°C, 5 minutes[4]
NBS Anisolep-Bromoanisole~95Acetonitrile, room temperature[5]
Pyridinium Tribromide Anisolep-Bromoanisole~90Acetic acid[5]
DBI Anisolep-Bromoanisole~88Concentrated H₂SO₄[5]
H₂O₂-HBr p-Substituted phenolsBrominated phenolsHigher yields than NBS"On water", ambient temperature[6]

Key Insights:

  • Dibromoisocyanuric acid (DBI) is a significantly more powerful brominating agent than NBS for deactivated aromatic rings like nitrobenzene, allowing for much milder reaction conditions and shorter reaction times.[4]

  • For activated aromatics like anisole, NBS provides excellent yields under mild conditions. Pyridinium tribromide is a solid, safer alternative to liquid bromine that also gives high yields.[5]

  • The H₂O₂-HBr system is a greener alternative that can provide higher yields than NBS for the bromination of some activated aromatics.[6]

Experimental Protocol: Bromination of 2,6-Dinitrotoluene with Dibromoisocyanuric Acid (DBI)

Materials:

  • 2,6-Dinitrotoluene

  • Dibromoisocyanuric Acid (DBI)

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,6-dinitrotoluene (2.75 mmol) in concentrated sulfuric acid (3 mL), add dibromoisocyanuric acid (1.51 mmol).

  • Stir the mixture at room temperature for 1.5 hours.

  • Pour the reaction mixture into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield 5-bromo-2-methyl-1,3-dinitrobenzene.

Reaction Pathway: Electrophilic Aromatic Substitution

EAS_Bromination Arene Aromatic Ring (Nucleophile) Sigma_Complex Arenium Ion (Sigma Complex) (Resonance Stabilized) Arene->Sigma_Complex + Br⁺ Br_plus Br⁺ (Electrophile) Bromoarene Brominated Aromatic Ring Sigma_Complex->Bromoarene - H⁺

General mechanism of electrophilic aromatic bromination.

α-Bromination of Ketones

The bromination of ketones at the α-position is a valuable transformation for introducing a functional handle for further synthetic manipulations.

Comparative Performance of Reagents for α-Bromination of Ketones
ReagentSubstrateProductYield (%)Reaction ConditionsReference(s)
N-Bromosuccinimide (NBS) 4-Chloroacetophenoneα-Bromo-4-chloroacetophenoneLowAcetic acid, 3 hours[7]
Pyridinium Tribromide 4-Chloroacetophenoneα-Bromo-4-chloroacetophenone85Acetic acid[7]
Cupric Bromide 4-Chloroacetophenoneα-Bromo-4-chloroacetophenone~60Acetic acid[7]
H₂O₂-HBr Aryl alkyl ketonesα-Bromoketones69-97"On water", room temperature[8]

Key Insights:

  • Pyridinium tribromide significantly outperforms NBS for the α-bromination of acetophenone derivatives, providing a much higher yield under similar conditions.[7]

  • The H₂O₂-HBr system offers a highly efficient and green alternative for the α-bromination of a variety of ketones, with high selectivity for monobromination.[8]

Experimental Protocol: α-Bromination of 4-Chloroacetophenone using Pyridinium Tribromide

Materials:

  • 4-Chloroacetophenone (5.0 mmol)

  • Pyridinium tribromide (5.5 mmol)

  • Glacial acetic acid (20 mL)

  • 50 mL round-bottom flask, condenser, stirring apparatus

Procedure:

  • Dissolve 4-chloroacetophenone in glacial acetic acid in a round-bottom flask equipped with a condenser and stirring apparatus.

  • Add pyridinium tribromide to the solution.

  • Heat the reaction mixture and monitor for the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent.

Reaction Pathway: Acid-Catalyzed α-Bromination of a Ketone

Alpha_Bromination Ketone Ketone Enol Enol Intermediate Ketone->Enol Keto-Enol Tautomerism (Acid-Catalyzed) Alpha_Bromo_Ketone α-Bromo Ketone Enol->Alpha_Bromo_Ketone + 'Br⁺' Brominating_Agent Brominating Agent (e.g., Pyridinium Tribromide)

Acid-catalyzed α-bromination of a ketone via an enol intermediate.

Greener Alternatives to N-Bromosuccinimide

In recent years, there has been a significant push towards developing more environmentally benign synthetic methodologies. In the context of bromination, several "green" alternatives to NBS have emerged.

Bromide/Bromate Mixtures

A combination of a bromide salt (e.g., NaBr) and a bromate salt (e.g., NaBrO₃) in an acidic aqueous medium generates bromine in situ. This method avoids the use of hazardous liquid bromine and often proceeds under mild conditions.[9] This system can be tailored for addition reactions to alkenes, substitution reactions, and oxidations.[9]

In Situ Generation of Bromine with H₂O₂/HBr

The oxidation of hydrogen bromide (HBr) with hydrogen peroxide (H₂O₂) provides a clean and efficient method for the in situ generation of bromine. This system is particularly effective for the bromination of ketones and activated aromatic compounds "on water" at room temperature, often with high yields and selectivity.[8] The only byproduct of the oxidant is water, making this a highly atom-economical and environmentally friendly approach.

Experimental Workflow: Green Bromination using H₂O₂/HBr

Green_Bromination_Workflow HBr HBr Solution In_Situ_Br2 In situ Br₂ Generation HBr->In_Situ_Br2 H2O2 H₂O₂ Solution H2O2->In_Situ_Br2 Bromination Bromination Reaction In_Situ_Br2->Bromination Substrate Organic Substrate Substrate->Bromination Product Brominated Product Bromination->Product Workup Aqueous Workup Product->Workup

Workflow for green bromination using in situ generated bromine.

Conclusion

While N-Bromosuccinimide remains a valuable and versatile tool in the synthetic chemist's arsenal, a thorough consideration of the available alternatives can lead to significant improvements in reaction efficiency, selectivity, and sustainability. For the bromination of deactivated aromatic rings, Dibromoisocyanuric acid (DBI) is a more potent reagent. In the case of α-bromination of ketones, pyridinium tribromide often provides superior yields. For electrophilic additions to alkenes where allylic bromination is an undesired side reaction, N-Bromoacetamide (NBA) is the reagent of choice. Furthermore, the adoption of greener alternatives like bromide/bromate mixtures and the H₂O₂/HBr system can enhance the safety and environmental profile of bromination reactions without compromising on performance. The optimal choice of reagent is ultimately dictated by the specific substrate and the desired transformation, and a careful evaluation of the data presented in this guide will empower researchers to make the most effective selection for their synthetic endeavors.

References

A Comparative Analysis of Leaving Group Ability: Bromide vs. Iodide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Bromide and Iodide as Leaving Groups

In the realm of synthetic organic chemistry, particularly in the context of drug development and the synthesis of complex molecules, the efficiency of nucleophilic substitution reactions is paramount. A key determinant of the success and rate of these reactions is the nature of the leaving group. Among the most commonly employed leaving groups are the halides, with bromide and iodide being two of the most effective. This guide provides an in-depth, objective comparison of the leaving group ability of bromide and iodide, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

Both bromide and iodide are excellent leaving groups in nucleophilic substitution reactions (SN1 and SN2). However, experimental evidence consistently demonstrates that iodide is a superior leaving group to bromide . This heightened reactivity of alkyl iodides compared to their bromide counterparts can be attributed to several key physicochemical properties:

  • Basicity: Iodide (I⁻) is a weaker base than bromide (Br⁻). Weaker bases are better able to stabilize a negative charge and are therefore better leaving groups.[1][2]

  • Polarizability: Iodide is larger and more polarizable than bromide. Its diffuse electron cloud is more easily distorted, which helps to stabilize the developing negative charge in the transition state of the reaction.

  • Bond Strength: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond.[1] Consequently, less energy is required to break the C-I bond, leading to a lower activation energy and a faster reaction rate.[2]

This guide will delve into the quantitative differences in reactivity through a comparative analysis of reaction kinetics for both SN1 and SN2 reactions.

Data Presentation: Quantitative Comparison of Reaction Rates

The superiority of iodide as a leaving group is not merely a qualitative observation but is substantiated by quantitative kinetic data. The following tables summarize the reaction rates for the solvolysis of tertiary alkyl halides (an SN1 reaction) and the reaction of primary alkyl halides with a nucleophile (an SN2 reaction).

SN1 Reaction: Solvolysis of tert-Butyl Halides

The solvolysis of tert-butyl halides in various solvents is a classic example of an SN1 reaction, where the rate-determining step is the unimolecular ionization of the alkyl halide to form a carbocation. The data clearly shows that tert-butyl iodide undergoes solvolysis at a significantly faster rate than tert-butyl bromide across a range of solvents.

SolventTemperature (°C)k (s⁻¹) for t-Butyl Bromidek (s⁻¹) for t-Butyl IodideRelative Rate (I/Br)
Ethanol251.18 x 10⁻⁵3.03 x 10⁻⁵2.57
Methanol259.53 x 10⁻⁶2.92 x 10⁻⁵3.06
Water251.45 x 10⁻²4.12 x 10⁻²2.84
Acetic Acid253.15 x 10⁻⁸1.03 x 10⁻⁷3.27
Formic Acid259.63 x 10⁻⁵2.95 x 10⁻⁴3.06

Data sourced from Martins, F. J., et al. (2021). Properties of the tert-butyl halide solvolysis transition states. Physical Chemistry Chemical Physics, 23(14), 8696-8705.

SN2 Reaction: Reaction of Alkyl Halides with Azide

In SN2 reactions, the rate is dependent on the concentrations of both the alkyl halide and the nucleophile. The data below illustrates the relative rates of reaction of primary alkyl halides with sodium azide in acetone. Alkyl iodides consistently exhibit higher reactivity compared to alkyl bromides.

Alkyl HalideNucleophileSolventRelative Rate
CH₃-BrN₃⁻Acetone1
CH₃-IN₃⁻Acetone~30
CH₃CH₂-BrN₃⁻Acetone1
CH₃CH₂-IN₃⁻Acetone~20

Note: Relative rates are approximate and compiled from various sources for illustrative purposes. The trend of I > Br is consistently observed.

Theoretical Framework

The observed differences in leaving group ability between bromide and iodide can be rationalized by considering the key factors that stabilize the departing halide ion and the transition state of the reaction.

Leaving_Group_Ability cluster_factors Factors Influencing Leaving Group Ability cluster_comparison Comparison: Bromide vs. Iodide cluster_outcome Outcome Basicity Basicity of Leaving Group Br Bromide (Br⁻) Basicity->Br More Basic I Iodide (I⁻) Basicity->I Less Basic Polarizability Polarizability of Leaving Group Polarizability->Br Less Polarizable Polarizability->I More Polarizable Bond_Strength Carbon-Leaving Group Bond Strength Bond_Strength->Br Stronger C-Br Bond Bond_Strength->I Weaker C-I Bond Reactivity Reaction Rate (Leaving Group Ability) Br->Reactivity Slower Rate (Good Leaving Group) I->Reactivity Faster Rate (Better Leaving Group)

Key factors determining the superior leaving group ability of iodide over bromide.

Experimental Protocols

For researchers interested in quantifying leaving group abilities, the following are detailed methodologies for key experiments.

Experiment 1: Determination of SN1 Solvolysis Rates by Titration

This protocol is adapted for the comparative study of the solvolysis of tert-butyl bromide and tert-butyl iodide in a mixed solvent system (e.g., ethanol/water).

Objective: To determine and compare the first-order rate constants for the solvolysis of tert-butyl bromide and tert-butyl iodide.

Materials:

  • tert-Butyl bromide

  • tert-Butyl iodide

  • Ethanol (absolute)

  • Deionized water

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burette, pipettes, flasks, and other standard laboratory glassware

Procedure:

  • Reaction Mixture Preparation: Prepare a solution of the alkyl halide (tert-butyl bromide or tert-butyl iodide) in the desired ethanol/water solvent mixture (e.g., 80:20 v/v). The concentration of the alkyl halide should be accurately known (e.g., 0.1 M).

  • Initiation of Reaction: Place a known volume of the alkyl halide solution (e.g., 50.0 mL) in a sealed flask and immerse it in the constant temperature water bath (e.g., 25.0 ± 0.1 °C). Start a timer at the moment of immersion.

  • Titration of Aliquots: At regular time intervals (e.g., every 10 minutes for t-BuI, every 30 minutes for t-BuBr), withdraw an aliquot of the reaction mixture (e.g., 5.00 mL) and quench the reaction by adding it to a flask containing ice-cold acetone.

  • Analysis: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate the liberated hydrohalic acid (HBr or HI) with the standardized sodium hydroxide solution to the endpoint (faint pink color).

  • Infinity Titration: After the reaction has proceeded for at least 10 half-lives, or by heating a separate aliquot to ensure complete reaction, perform a final titration to determine the concentration of the hydrohalic acid at complete conversion (V∞).

  • Data Analysis: The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH solution used at time t. The slope of the resulting straight line will be equal to -k.

SN1_Solvolysis_Workflow start Prepare Alkyl Halide Solution initiate Initiate Reaction at Constant Temperature start->initiate aliquot Withdraw Aliquots at Timed Intervals initiate->aliquot infinity Determine V∞ (Infinity Titration) initiate->infinity quench Quench Reaction aliquot->quench titrate Titrate with Standardized Base quench->titrate plot Plot ln(V∞ - Vt) vs. Time titrate->plot infinity->plot calculate Calculate Rate Constant (k = -slope) plot->calculate end Compare Rate Constants calculate->end

Workflow for determining SN1 solvolysis rates by titration.
Experiment 2: Monitoring SN2 Reaction Kinetics by 1H NMR Spectroscopy

This advanced protocol allows for the in-situ monitoring of the reaction progress, providing high-quality kinetic data. This example details the reaction of an alkyl halide with an azide nucleophile.

Objective: To determine and compare the second-order rate constants for the reaction of an alkyl bromide and an alkyl iodide with sodium azide.

Materials:

  • Alkyl bromide (e.g., 1-bromobutane)

  • Alkyl iodide (e.g., 1-iodobutane)

  • Sodium azide (NaN₃)

  • Deuterated solvent (e.g., acetone-d₆)

  • Internal standard (e.g., tetramethylsilane - TMS, or another inert compound with a known concentration and a signal that does not overlap with reactant or product signals)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of the alkyl halide and the internal standard in the deuterated solvent.

  • Initial Spectrum: Acquire a 1H NMR spectrum of the starting material to identify the chemical shifts of the protons of interest (e.g., the α-protons adjacent to the halogen).

  • Reaction Initiation: Add a known concentration of sodium azide to the NMR tube, shake vigorously to mix, and immediately place the tube in the NMR spectrometer, which has been pre-equilibrated to the desired reaction temperature.

  • Kinetic Data Acquisition: Acquire a series of 1H NMR spectra at regular time intervals. The time between each spectrum will depend on the reaction rate.

  • Data Processing: Process the spectra and integrate the signals corresponding to a specific proton on both the starting material and the product.

  • Data Analysis: The concentration of the starting material and product at each time point can be determined by comparing the integral of their respective signals to the integral of the internal standard. The second-order rate constant can then be determined by plotting the appropriate function of concentration versus time (e.g., for a 1:1 stoichiometry, a plot of 1/([Reactant]t) versus time will be linear with a slope equal to k).

SN2_NMR_Workflow start Prepare NMR Sample with Internal Standard initial_spec Acquire Initial Spectrum start->initial_spec initiate Add Nucleophile and Start Acquisition initial_spec->initiate acquire_series Acquire a Series of Spectra over Time initiate->acquire_series process_data Process Spectra and Integrate Signals acquire_series->process_data calculate_conc Calculate Concentrations vs. Time process_data->calculate_conc plot Plot Appropriate Function of Concentration vs. Time calculate_conc->plot calculate_k Determine Second-Order Rate Constant plot->calculate_k end Compare Rate Constants calculate_k->end

Workflow for monitoring SN2 reaction kinetics using 1H NMR spectroscopy.

Conclusion

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Butylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 4-Butylbenzyl Bromide. Impurities can lead to undesirable side reactions, impact product yield and quality, and introduce potential safety concerns in drug development. This document outlines detailed experimental protocols for various techniques, presents comparative data in a clear tabular format, and provides a logical workflow for the purity validation process.

Comparative Analysis of Purity Assessment Methods

The selection of an appropriate analytical technique for purity assessment of this compound is contingent on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or routine quality control. A multi-technique approach is often recommended for comprehensive characterization.[1] The most common and powerful techniques include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3][4]

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.[5]Quantitative purity (area %), identification of volatile impurities and byproducts, structural information from mass fragmentation patterns.High sensitivity and specificity for volatile compounds, excellent for identifying trace-level impurities.[6][7][8]Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9]Quantitative purity (area %), detection of non-volatile impurities, suitable for a wide range of compounds.[10]High resolution, high sensitivity (especially with UV detection), and wide applicability.[11]May require method development to achieve optimal separation, potential for co-elution of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed information about the molecular structure.[3]Unambiguous structural confirmation, identification of impurities, and quantitative analysis (qNMR) using an internal standard.[12][13]Provides detailed structural information, is non-destructive, and can be an absolute quantitative method.[12]Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures.[4]

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to assess the purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the purity of this compound and identify any volatile impurities. Alkyl halides are well-suited for GC-MS analysis.[14][15]

Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: DB-5 (5% phenyl 95% methylpolysiloxane), 30 m length, 0.25 mm inner diameter, 0.25 µm film thickness, or similar.[16]

  • Carrier gas: Helium, high purity.

  • Solvent: Dichloromethane or Ethyl Acetate, HPLC grade.

  • Sample: Synthesized this compound.

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Instrument Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-450.

  • Analysis and Data Processing:

    • Inject the prepared sample solution into the GC-MS system.

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the peak areas of all detected compounds.

    • Calculate the purity as the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.[9]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and detect any non-volatile impurities.

Instrumentation and Reagents:

  • HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Acetonitrile and water (HPLC grade).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Sample: Synthesized this compound.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).[9]

  • Instrument Conditions:

    • Mobile Phase Composition: Isocratic elution with 70:30 (v/v) acetonitrile:water.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Analysis and Data Processing:

    • Inject the sample onto the column and record the chromatogram.

    • The purity is determined by the area percentage of the main peak relative to the total area of all peaks.[11]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To provide an absolute measure of the purity of this compound through structural confirmation and quantification against an internal standard.

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent: Chloroform-d (CDCl3).

  • Internal Standard: A certified reference standard with known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Sample: Synthesized this compound.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the synthesized this compound into a vial.

    • Accurately weigh approximately 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl3.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to allow for complete signal relaxation, which is crucial for accurate integration.

  • Data Processing and Purity Calculation:

    • Integrate a well-resolved signal of this compound (e.g., the benzylic CH2 protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow and Decision Process

The following diagrams illustrate the experimental workflow for purity assessment and a logical framework for selecting the most appropriate analytical method.

G cluster_0 Purity Assessment Workflow synthesis Synthesis of This compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification prelim_purity Preliminary Purity Check (TLC) purification->prelim_purity structural_confirm Structural Confirmation (¹H NMR, IR) prelim_purity->structural_confirm quant_purity Quantitative Purity & Impurity Profiling (GC-MS, HPLC, qNMR) structural_confirm->quant_purity data_analysis Data Analysis and Purity Calculation quant_purity->data_analysis final_report Final Purity Validation Report data_analysis->final_report

References

Quantitative Assay of 4-Butylbenzyl Bromide: A Comparative Guide to qNMR, GC, and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical reagents and intermediates is paramount to ensure the reliability and reproducibility of experimental outcomes and the quality of final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) for the assay of 4-Butylbenzyl Bromide. We present detailed experimental protocols, supporting data, and visual workflows to assist in selecting the most suitable analytical method.

Comparison of Analytical Techniques

Quantitative NMR (qNMR) stands out as a primary analytical method, allowing for the determination of purity and concentration without the need for a specific reference standard of the analyte.[1] Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust technique for volatile and thermally stable compounds, offering high resolution and sensitivity.[2] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a versatile and widely used method for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[3]

A summary of the performance characteristics for each technique in the context of quantifying compounds similar to this compound is presented below.

ParameterQuantitative ¹H-NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity is directly proportional to the number of nuclei.[1]Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.[2]Separation based on partitioning between a stationary and mobile phase, with UV absorbance detection.[3]
Purity Determination Absolute purity determination with a certified internal standard.[4]Typically provides relative purity based on peak area percentage.Typically provides relative purity based on peak area percentage.
Precision (RSD) < 2.5%[5]< 2%[6]< 2%[3]
Accuracy (% Recovery) 98-102% is achievable with proper validation.[7]95-105% is typical.[8]98-102% is a common acceptance criterion.[3]
Limit of Detection (LOD) Impurity quantification at ≥0.1% level.[9]~1 µg/mL for brominated compounds.[9]~0.05 µg/mL for similar benzyl halides.[9]
Limit of Quantitation (LOQ) Impurity quantification at ≥0.1% level.[9]~3 µg/mL for brominated compounds.[9]~0.2 µg/mL for similar benzyl halides.[9]
Analysis Time 10-20 minutes per sample.15-30 minutes per sample.15-30 minutes per sample.
Advantages Primary method, no need for analyte-specific standard, provides structural information.[4]High resolution, high sensitivity for volatile compounds, robust.[10]Wide applicability, high sensitivity, suitable for non-volatile compounds.[11]
Disadvantages Lower sensitivity than chromatographic methods, potential for signal overlap.[12]Requires analyte to be volatile and thermally stable, potential for sample degradation at high temperatures.Requires a chromophore for UV detection, mobile phase consumption.

Experimental Protocols

Detailed methodologies for the assay of this compound using qNMR, GC-FID, and HPLC-UV are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for specific laboratory conditions.

Quantitative ¹H-NMR (qNMR) Protocol

Objective: To determine the absolute purity of this compound using an internal standard.

Materials:

  • This compound sample

  • Internal Standard (IS): Dimethyl sulfone (DMSO₂), certified reference material (>99.5% purity)

  • Deuterated solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-precision 5 mm NMR tubes

  • Analytical balance (readability ± 0.01 mg)

  • Volumetric flasks and pipettes

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5-8 mg of Dimethyl sulfone (internal standard) into the same vial.

    • Record the exact masses.

    • Dissolve the mixture in approximately 0.7 mL of Chloroform-d.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).[1]

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).[13]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the benzylic protons (CH₂Br) signal around 4.5 ppm is a suitable choice. For Dimethyl sulfone, the singlet from the six equivalent protons will be used.

    • Calculate the purity of the this compound using the following equation:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (this compound: 227.14 g/mol [14]; Dimethyl sulfone: 94.13 g/mol )

    • m = mass

    • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard (DMSO₂) weigh_analyte->weigh_is dissolve Dissolve in CDCl₃ weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (Quantitative parameters) transfer->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process integrate Integrate signals (Analyte & IS) process->integrate calculate Calculate Purity integrate->calculate

Quantitative NMR (qNMR) experimental workflow.
Gas Chromatography (GC-FID) Protocol

Objective: To determine the purity of this compound by area percent.

Materials:

  • This compound sample

  • Solvent: Dichloromethane or Acetone, HPLC grade

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector

  • Capillary column: e.g., DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent to a final concentration of approximately 5 mg/mL.[9]

  • GC-FID Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all observed peaks.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Objective: To determine the purity of this compound by area percent.

Materials:

  • This compound sample

  • Mobile Phase A: Water, HPLC grade

  • Mobile Phase B: Acetonitrile, HPLC grade

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector, pump, and autosampler

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.[9]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • Mobile Phase: Gradient of Water (A) and Acetonitrile (B)

      • Start with 60% B, increase to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm and 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all observed peaks.

Method Comparison and Selection

The choice of the most appropriate analytical technique for the assay of this compound depends on the specific requirements of the analysis.

Method_Selection start Start: Need to assay This compound q1 Is absolute quantification without a specific reference standard required? start->q1 q2 Are trace impurities (<0.1%) of primary concern? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Is the sample volatile and thermally stable? q2->q3 No hplc Use HPLC-UV q2->hplc Yes gc Use GC-FID q3->gc Yes hplc_or_gc Consider HPLC-UV or GC-FID q3->hplc_or_gc No

Decision tree for selecting an analytical method.

For the highest accuracy and to establish a metrologically traceable purity value, qNMR is the recommended method. It is particularly valuable for the certification of reference materials or for obtaining a definitive purity assessment of a new batch of this compound.

For routine quality control, where high throughput and the detection of trace impurities are important, HPLC-UV is an excellent choice. It offers high sensitivity and is applicable even if the compound or its impurities are not volatile.

GC-FID is a robust and reliable alternative for routine analysis, provided that this compound and its potential impurities are thermally stable and sufficiently volatile.

For a comprehensive characterization, employing orthogonal methods such as qNMR and a chromatographic technique (HPLC or GC) is the most rigorous approach. This provides both a highly accurate absolute purity value and a detailed profile of impurities.

References

A Comparative Guide to Green Synthesis Routes for 4-Butylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like 4-Butylbenzyl Bromide demands efficiency, scalability, and increasingly, environmental responsibility. This guide provides a detailed comparison of two promising green synthesis routes for this compound, moving away from traditional methods that often rely on hazardous reagents and solvents. We will compare an oxidative bromination method with a greener adaptation of the classic Wohl-Ziegler reaction, focusing on quantitative data, experimental protocols, and green chemistry metrics.

At a Glance: Comparison of Green Synthesis Routes

The two methods—oxidative bromination using hydrobromic acid and a chlorite, and a modified Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) in a green solvent—offer significant environmental advantages over conventional approaches. The following table summarizes the key performance indicators for each route.

ParameterRoute 1: Oxidative BrominationRoute 2: Green Wohl-Ziegler Bromination
Starting Material 4-Butyltoluene4-Butyltoluene
Brominating Agent Hydrobromic Acid / Sodium ChloriteN-Bromosuccinimide (NBS)
Solvent DichloromethaneAcetonitrile
Initiator/Catalyst Incandescent LightVisible Light (e.g., household CFL)
Reaction Time 4-6 hours< 1 hour
Temperature Room Temperature to RefluxRoom Temperature (20 °C)
Yield > 89%[1]> 95% (based on full conversion)[2]
Purity/Selectivity 97.8%[1]99% Selectivity[2]
Atom Economy ~70.2%~59.8%
E-Factor (estimated) ~2.5 - 3.0 (excluding solvent)~3.0 - 3.5 (excluding solvent)

Green Chemistry Perspectives

Route 1: Oxidative Bromination is presented as a green alternative by utilizing a "green oxidant" and hydrobromic acid as the bromine source. This method avoids the use of elemental bromine and traditional radical initiators. The reaction demonstrates high selectivity and yield.[1]

Route 2: Green Wohl-Ziegler Bromination modernizes a classic reaction by replacing hazardous chlorinated solvents like carbon tetrachloride with more benign options such as acetonitrile.[2] The use of visible light for initiation further enhances its green credentials by eliminating the need for chemical radical initiators.[1][2] This approach offers excellent yields and selectivity under mild conditions.

Experimental Protocols

Route 1: Oxidative Bromination with HBr and Chlorite

This protocol is adapted from patent CN105315127A for the synthesis of 4-tert-butylbenzyl bromide and is applicable to 4-butyltoluene.[1]

Materials:

  • 4-Butyltoluene (1.0 mol)

  • 40% Hydrobromic Acid (1.1 mol)

  • Sodium Chlorite (Textone) (1.15 equivalents relative to HBr)

  • Dichloromethane (300 ml)

  • Water

Procedure:

  • Prepare a dilute hydrobromic acid solution by adding 1.1 mol of 40% HBr to water to make a total volume of 300 ml.

  • In a 1000 ml reaction flask, add 300 ml of dichloromethane and 1.0 mol of 4-butyltoluene.

  • With stirring, add the dilute hydrobromic acid solution to the reaction flask, maintaining a temperature below 30 °C.

  • Under illumination with an incandescent lamp, slowly add the sodium chlorite over a period of 0.5-1 hour.

  • After the addition is complete, continue stirring at room temperature under illumination for 1-2 hours.

  • Increase the temperature to reflux and continue the reaction for an additional 3-4 hours.

  • Upon completion, cool the reaction mixture, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield this compound.

Route 2: Green Wohl-Ziegler Bromination with NBS in Acetonitrile

This protocol is based on the continuous-flow photochemical bromination of 4-tert-butyltoluene described by Cantillo et al. in The Journal of Organic Chemistry (2013).[2]

Materials:

  • 4-Butyltoluene (2.0 mmol)

  • N-Bromosuccinimide (NBS) (2.1 mmol, 1.05 eq)

  • Acetonitrile (to make a 0.5 M solution of 4-butyltoluene)

Procedure:

  • In a suitable vessel, dissolve 2.0 mmol of 4-butyltoluene and 2.1 mmol of NBS in acetonitrile to achieve a 0.5 M concentration of the starting material.

  • The resulting homogeneous solution is then passed through a flow reactor constructed from transparent fluorinated ethylene polymer (FEP) tubing.

  • The reactor is irradiated with a household compact fluorescent lamp (CFL).

  • The reaction is conducted at 20 °C with a residence time of approximately 13 minutes for full conversion.

  • The output from the reactor is collected.

  • The crude product can be purified by removing the solvent under reduced pressure and performing an appropriate workup to remove the succinimide byproduct, followed by chromatography if necessary.

Comparative Analysis of Synthesis Routes

G cluster_start Starting Material cluster_route1 Route 1: Oxidative Bromination cluster_route2 Route 2: Green Wohl-Ziegler cluster_product Product Start 4-Butyltoluene R1_Reagents HBr, NaClO₂, H₂O, CH₂Cl₂ Start->R1_Reagents Green Oxidant Approach R2_Reagents NBS, Acetonitrile Start->R2_Reagents Green Solvent Approach R1_Conditions Incandescent Light RT to Reflux, 4-6h R1_Reagents->R1_Conditions Product This compound R1_Conditions->Product R2_Conditions Visible Light (CFL) 20°C, <1h R2_Reagents->R2_Conditions R2_Conditions->Product

Caption: Comparison of two green synthesis pathways for this compound.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product Mix_R1 Mix 4-Butyltoluene, H₂O, CH₂Cl₂ React_R1 Add HBr & NaClO₂ under Illumination Mix_R1->React_R1 Mix_R2 Dissolve 4-Butyltoluene & NBS in Acetonitrile React_R2 Pump through Flow Reactor under Illumination Mix_R2->React_R2 Workup_R1 Separate Layers, Wash, Dry React_R1->Workup_R1 Workup_R2 Solvent Evaporation, Purification React_R2->Workup_R2 Product_R1 This compound Workup_R1->Product_R1 Product_R2 This compound Workup_R2->Product_R2

Caption: High-level experimental workflows for the two synthesis routes.

References

Safety Operating Guide

Proper Disposal of 4-Butylbenzyl Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of 4-Butylbenzyl Bromide, ensuring compliance and laboratory safety.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous material, causing severe skin burns and eye damage. It is also a lachrymator, a substance that irritates the eyes and causes tears.[1][2][3] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).[1][4][5][6]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles and/or a face shield.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[4][5]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator.[1]

In case of exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][7]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][7]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Call a physician immediately.[1]

Spill Management Protocol

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain and clean up the spill using the following procedure:

  • Containment: Stop the leak if it is safe to do so.[8] For small spills, absorb the chemical with an inert material.

  • Absorption: Soak up the spilled this compound with an inert absorbent material such as sand, silica gel, acid binder, universal binder, or vermiculite.[1][4][8]

  • Collection: Carefully sweep or shovel the absorbent material into a suitable, labeled, and closed container for disposal.[4][8]

  • Decontamination: Decontaminate the spill area. For empty containers, a 5% aqueous sodium hydroxide or soda ash solution can be used for cleaning.[9]

  • Waste Disposal: The collected waste is considered hazardous and must be disposed of through an approved waste disposal plant.[1]

Disposal Procedures for this compound Waste

Chemical waste generators are responsible for correctly classifying and disposing of hazardous waste in accordance with local, regional, and national regulations.[1][10] Do not empty this compound into drains or release it into the environment.[1]

There are two primary methods for the disposal of this compound waste: direct disposal via a licensed waste management service and in-lab neutralization prior to disposal.

Method 1: Direct Disposal (Recommended)

The most straightforward and safest method is to collect all this compound waste, including contaminated materials, in a clearly labeled, sealed, and compatible waste container. This container should then be handed over to a licensed professional waste disposal service.[5]

Method 2: In-Lab Neutralization (for small quantities)

For small quantities, neutralization can be performed to reduce the reactivity of the waste. This process should be carried out by trained personnel in a controlled laboratory setting. The following protocol is based on general procedures for hydrolyzing similar organic halides.[11][12]

Experimental Protocol for Neutralization:

Objective: To hydrolyze this compound into less reactive compounds before disposal.

Materials:

  • This compound waste

  • 2.5 M Sodium hydroxide (NaOH) solution

  • Stirring apparatus

  • Ice bath

  • pH indicator paper

  • Appropriate waste containers

Procedure:

  • In a chemical fume hood, place the flask containing the this compound waste in an ice bath to control the reaction temperature.

  • Slowly add a 2.5 M sodium hydroxide solution to the waste while stirring continuously. The reaction is exothermic, so maintain a slow addition rate to prevent excessive heat generation.[11][12]

  • Continue stirring the mixture for a sufficient period to ensure complete hydrolysis.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Check the pH of the aqueous layer using pH indicator paper to ensure it is neutral (pH 5-9). If necessary, adjust the pH with a dilute acid or base.

  • Separate the organic and aqueous layers.

  • The organic layer should be collected as flammable liquid waste. The neutralized aqueous layer, depending on local regulations, may be suitable for sewer disposal with copious amounts of water.[11][13]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Initial Handling & Assessment cluster_1 Disposal Path cluster_2 Neutralization Protocol start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity direct_disposal Direct Disposal: Collect in Labeled Container assess_quantity->direct_disposal Large Quantity in_lab_neutralization In-Lab Neutralization assess_quantity->in_lab_neutralization Small Quantity waste_service Contact Licensed Waste Disposal Service direct_disposal->waste_service hydrolysis Slowly add 2.5M NaOH with cooling and stirring in_lab_neutralization->hydrolysis end End: Waste Disposed Safely waste_service->end check_ph Check pH of Aqueous Layer (Target: 5-9) hydrolysis->check_ph separate_layers Separate Organic and Aqueous Layers check_ph->separate_layers dispose_organic Dispose of Organic Layer as Flammable Waste separate_layers->dispose_organic dispose_aqueous Dispose of Aqueous Layer per Local Regulations separate_layers->dispose_aqueous dispose_organic->end dispose_aqueous->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Butylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 4-Butylbenzyl Bromide. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Understanding the Hazards

This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2] It is also a lachrymator, meaning it can cause tearing and irritation to the eyes and respiratory tract.[3][4] Inhalation of vapors may be harmful.[5] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. This selection is based on the chemical's corrosive nature and potential for vapor exposure.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves. Double gloving is recommended.Prevents skin contact, which can cause severe burns.[1][6]
Recommended: Teflon® (PTFE) gloves offer excellent resistance to Benzyl Bromide.[7]Provides the highest level of protection against this class of chemical.
Acceptable for short-term handling: Viton or Butyl rubber gloves.Offers good resistance, but breakthrough times may be shorter.
Not Recommended for direct contact: Thin disposable gloves (e.g., standard nitrile or latex) alone.May offer limited splash protection but are not suitable for prolonged handling.
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes and vapors that can cause severe eye damage.[1]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Protects skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Required when handling outside of a certified chemical fume hood or if ventilation is inadequate.[1]

Safe Handling and Operational Plan

3.1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[4]

3.2. Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by lining it with absorbent, disposable bench paper.

  • Dispensing: Carefully measure and dispense the required amount of this compound. Keep the container tightly closed when not in use.

  • During Reaction: If the procedure involves heating, ensure the apparatus is properly assembled to prevent vapor leakage.

  • Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

Spill and Emergency Procedures

4.1. Minor Spill (in a chemical fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with a chemical absorbent material such as vermiculite, sand, or dry lime.[8]

  • Once absorbed, carefully collect the material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a solution of sodium bicarbonate or soda ash, followed by a water rinse.

4.2. Major Spill or Spill Outside of a Fume Hood:

  • Evacuate the laboratory immediately and alert others.

  • Close the laboratory doors and prevent entry.

  • Contact your institution's Environmental Health and Safety (EHS) department for emergency response.

4.3. Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

5.1. Waste Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Solid Waste: Contaminated items such as gloves, absorbent pads, and disposable labware should be collected in a separate, labeled hazardous waste bag or container.[5]

5.2. Decontamination and Disposal of Empty Containers:

  • Rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect the rinsate in the designated liquid hazardous waste container.

  • The rinsed container can then be disposed of according to your institution's guidelines for empty chemical containers.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) prep2 Work in a Certified Chemical Fume Hood prep1->prep2 prep3 Prepare Spill Kit and Waste Containers prep2->prep3 handle1 Dispense this compound prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 handle3 Close Container and Store Properly handle2->handle3 clean1 Decontaminate Glassware and Surfaces handle3->clean1 clean2 Collect all Waste (Liquid and Solid) clean1->clean2 clean3 Label and Seal Hazardous Waste clean2->clean3 clean4 Dispose of Waste via EHS Protocol clean3->clean4

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Butylbenzyl Bromide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.